molecular formula C11H19ClNO3P B098009 Diethyl (alpha-aminobenzyl)phosphonate hydrochloride CAS No. 16656-50-1

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Cat. No.: B098009
CAS No.: 16656-50-1
M. Wt: 279.7 g/mol
InChI Key: XMRSFMWMNXQRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride is a useful research compound. Its molecular formula is C11H19ClNO3P and its molecular weight is 279.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethoxyphosphoryl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSFMWMNXQRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16656-50-1
Record name NSC113536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride

Introduction: The Significance of α-Aminophosphonates

In the landscape of modern drug discovery and bioorganic chemistry, α-aminophosphonates stand out as crucial structural analogs of natural α-amino acids.[1][2] Their unique stereoelectronic properties, conferred by the tetrahedral phosphonate group replacing the planar carboxylate moiety, make them potent enzyme inhibitors, peptide mimetics, and pharmacological agents.[1][3] These organophosphorus compounds have found applications as anticancer agents, antibiotics, and even in agriculture.[1][3]

The synthesis of diethyl (alpha-aminobenzyl)phosphonate, a foundational member of this class, is most effectively achieved through the one-pot, three-component Kabachnik–Fields reaction.[4][5] This guide provides an in-depth exploration of the reaction's core mechanism, a detailed experimental protocol for its hydrochloride salt form, and field-proven insights into the causality behind critical experimental choices, designed for researchers, scientists, and professionals in drug development.

Part 1: The Core Synthesis Mechanism — The Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is a multicomponent reaction that constructs α-aminophosphonates by condensing a carbonyl compound, an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[4][5] For the target molecule, this involves benzaldehyde, an amine source (providing ammonia), and diethyl phosphite.

The elegance of this reaction lies in its convergent nature, but its mechanistic pathway is nuanced and highly dependent on the nature of the reactants and the presence of catalysts.[2][6] Two primary, competing pathways are generally accepted: the Imine Pathway and the α-Hydroxyphosphonate Pathway.[6][7]

  • Imine Pathway (Path A): This route begins with the formation of an imine (a Schiff base) through the condensation of benzaldehyde and the amine. This is followed by the nucleophilic addition of diethyl phosphite across the carbon-nitrogen double bond of the imine intermediate. This pathway is often favored, particularly when using weakly basic amines.[2][4][5][7]

  • α-Hydroxyphosphonate Pathway (Path B): In this alternative mechanism, the diethyl phosphite first adds to the carbonyl group of benzaldehyde to form a diethyl (hydroxy(phenyl)methyl)phosphonate intermediate. Subsequently, a nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate product.[2][6]

The reaction can be significantly accelerated by catalysts. Lewis acids (e.g., InCl₃, Y(OTf)₃) or Brønsted acids (e.g., acetylsalicylic acid) can activate the aldehyde's carbonyl group, facilitating both imine formation and the initial phosphite addition.[4][8][9] However, numerous protocols have demonstrated high yields under solvent-free and catalyst-free conditions, often utilizing thermal or microwave energy to drive the reaction.[1][2]

G benzaldehyde Benzaldehyde imine Imine Intermediate (Schiff Base) benzaldehyde->imine Condensation hydroxy α-Hydroxyphosphonate Intermediate benzaldehyde->hydroxy Addition amine Amine (NH3) amine->imine add_amine_b Nucleophilic Substitution by Amine amine->add_amine_b dep Diethyl Phosphite dep->hydroxy add_dep_a Addition of Diethyl Phosphite imine->add_dep_a product Diethyl (alpha-aminobenzyl)phosphonate add_dep_a->product hydroxy->add_amine_b add_amine_b->product hcl HCl Treatment product->hcl final_product Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride hcl->final_product

Dual mechanistic pathways for the Kabachnik-Fields reaction.

Part 2: Experimental Protocol and Workflow

This section outlines a representative, self-validating protocol for the synthesis of this compound. The final hydrochloride salt form enhances stability, crystallinity, and aqueous solubility, which are advantageous for purification, handling, and potential biological screening.[10]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 equivalent), an amine source such as ammonium acetate (1.2 equivalents), and diethyl phosphite (1.1 equivalents).

  • Catalyst Addition (Optional but Recommended): While the reaction can proceed neat, adding a catalytic amount of a Lewis acid like indium(III) chloride (InCl₃, 5-10 mol%) can significantly improve reaction rates and yields at lower temperatures.[4]

  • Reaction Execution:

    • Solvent-Free Approach: Heat the mixture with stirring at 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.[1][8]

    • Solvent-Based Approach: Alternatively, the reactants can be dissolved in a solvent like ethanol or dichloromethane (DCM) and refluxed until completion.

  • Work-up and Isolation:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic catalyst and unreacted starting materials, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, the free base of the aminophosphonate, is purified by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to yield the pure product.

  • Hydrochloride Salt Formation:

    • Dissolve the purified diethyl (alpha-aminobenzyl)phosphonate in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride (HCl) gas through the solution, or add a pre-prepared solution of HCl in isopropanol or ether dropwise, until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (Benzaldehyde, Amine Source, Diethyl Phosphite) B 2. Add Catalyst (e.g., InCl3) A->B C 3. Heat Reaction (80-100°C) & Monitor (TLC) B->C D 4. Work-up (Extraction & Washes) C->D E 5. Purification (Column Chromatography) D->E F 6. Dissolve in Ether E->F G 7. HCl Treatment (Precipitation) F->G H 8. Isolate & Dry (Filtration) G->H I Final Product: Hydrochloride Salt H->I

Step-by-step experimental workflow for the synthesis.

Part 3: Data Presentation and Methodological Comparison

The versatility of the Kabachnik-Fields reaction is evident in the variety of conditions reported to achieve high yields. The choice of catalyst and reaction conditions represents a trade-off between reaction time, temperature, cost, and environmental impact ("greenness").

CatalystAmineCarbonylPhosphiteConditionsTime (h)Yield (%)Reference
NoneAnilineBenzaldehydeDiethyl PhosphiteSolvent-free, 100°C, MW195[7]
Acetylsalicylic AcidAnilineBenzaldehydeTriethyl PhosphiteSolvent-free, 80°C, US1.591[8]
CuO NanopowderAnilineBenzaldehydeTrimethyl PhosphiteSolvent-free, RT0.596[3]
Yttrium SaltCarbamateVarious AldehydesVarious PhosphitesSolvent, RT24~80[9]
NoneBromoanilineTMBDialkyl PhosphiteSolvent-freeN/AHigh[1]

MW = Microwave, US = Ultrasound, RT = Room Temperature, TMB = 3,4,5-trimethoxybenzaldehyde

Part 4: Causality and Field-Proven Insights

A robust experimental design hinges on understanding the causality behind each procedural choice.

  • Why a One-Pot, Three-Component Reaction? This approach embodies the principles of atom economy and process efficiency.[3] By combining all reactants at the outset, it avoids the need to isolate and purify the often-unstable imine intermediate, saving time, resources, and reducing waste.

  • The Role of the Catalyst: While catalyst-free methods exist, they often require higher energy input (e.g., microwave irradiation or high heat).[2][7] Lewis acid catalysts function by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activation accelerates both the initial nucleophilic attack by the amine (forming the imine) and the attack by the phosphite, leading to higher efficiency under milder conditions.[4][9]

  • Solvent-Free "Green" Chemistry: The shift towards solvent-free reactions is driven by the principles of green chemistry.[8] Omitting a solvent reduces environmental impact, minimizes waste, and can lead to faster reaction rates due to higher reactant concentrations.[1][3] However, this may require precise temperature control to manage the reaction exotherm and ensure homogeneity in the molten state.

  • Justification for Hydrochloride Salt: The free amine of the α-aminophosphonate is basic and can be susceptible to oxidation or side reactions over time. Conversion to the hydrochloride salt protonates this amine, rendering it less reactive and significantly improving the compound's shelf-life and handling characteristics. Furthermore, the ionic nature of the salt often induces crystallization, providing an effective final purification step and yielding a well-defined, solid product suitable for accurate weighing and subsequent use.[10]

Conclusion

The Kabachnik–Fields reaction remains the preeminent and most versatile strategy for the synthesis of diethyl (alpha-aminobenzyl)phosphonate and its derivatives. Its operational simplicity, amenability to various catalytic systems, and alignment with green chemistry principles ensure its continued relevance. A thorough understanding of its dualistic mechanism and the rationale behind specific experimental choices—from catalyst selection to the strategic formation of a hydrochloride salt—empowers researchers to optimize protocols for yield, purity, and efficiency. This foundational knowledge is critical for developing the next generation of phosphonate-based therapeutics and advanced materials.

References

  • Title: One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening Source: Taylor & Francis Online URL: [Link]

  • Title: One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: A highly efficient, one-pot synthesis of α-aminophosphonates over CuO nanopowder Source: Semantic Scholar URL: [Link]

  • Title: Scheme 1. One-pot synthesis of α-aminophosphonate. Reaction conditions:... Source: ResearchGate URL: [Link]

  • Title: Kabachnik-Fields Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction Source: CORE URL: [Link]

  • Title: The Kabachnik–Fields Reaction: Mechanism and Synthetic Use Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Scheme 1. Mechanism of synthesis of a-aminophosphonate. Source: ResearchGate URL: [Link]

  • Title: Kabachnik–Fields reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: ResearchGate URL: [Link]

  • Title: Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus Source: CCS Chemistry URL: [Link]

  • Title: The Kabachnik–Fields Reaction Source: Semantic Scholar URL: [Link]

  • Title: The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Diethyl p-aminobenzylphosphonate Source: NIST WebBook URL: [Link]

Sources

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride for Advanced Research Applications

Introduction

This compound is a prominent member of the α-aminophosphonate class of organophosphorus compounds. These molecules are distinguished as structural analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety.[1][2] This substitution imparts unique chemical and biological properties, most notably an increased resistance to enzymatic hydrolysis compared to peptide bonds.[1] Consequently, α-aminophosphonates have garnered significant attention in medicinal chemistry and drug development, serving as transition-state mimics for enzyme inhibitors and as scaffolds for novel therapeutic agents.[2][3]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into its chemical identity, synthesis, characterization, and key applications, providing the field-proven insights necessary to leverage this versatile compound in advanced research settings.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of any chemical research. This compound is a white to off-white solid, a characteristic stemming from its salt form, which also confers solubility in polar solvents like water and alcohols.[4]

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 16656-50-1 [4][5][6]
Molecular Formula C₁₁H₁₉ClNO₃P [4][5]
Molecular Weight 279.70 g/mol [5][7][8]
IUPAC Name Diethyl [amino(phenyl)methyl]phosphonate hydrochloride [4]
Synonyms (Aminophenylmethyl)phosphonic acid diethyl ester hydrochloride [5][9]
Melting Point 191 °C (decomposes) [9]
SMILES CCOP(=O)(C(c1ccccc1)N)OCC.Cl [4]

| InChI | InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H |[4] |


Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of α-aminophosphonates is most effectively achieved through multicomponent reactions, which offer high atom economy and procedural simplicity. The premier method for synthesizing Diethyl (alpha-aminobenzyl)phosphonate is the Kabachnik-Fields reaction.[1][8][10]

The Kabachnik-Fields Reaction

This one-pot, three-component condensation involves an amine, a carbonyl compound (in this case, benzaldehyde), and a dialkyl phosphite (diethyl phosphite).[10] The reaction proceeds via the initial formation of an imine from the amine and aldehyde, which is then attacked by the nucleophilic diethyl phosphite to form the α-aminophosphonate. This approach is highly efficient for creating the crucial C-P bond.

Mechanism of the Kabachnik-Fields Reaction

The causality behind this reaction's success lies in the in-situ generation of a reactive electrophile (the iminium ion) which is readily attacked by the phosphorus nucleophile. The use of a catalyst, often a Lewis or Brønsted acid, is common to accelerate both the imine formation and the subsequent nucleophilic addition.

Kabachnik_Fields cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition Benzaldehyde Ph-CHO Imine Ph-CH=NH Benzaldehyde->Imine + NH₃ Ammonia NH₃ Water H₂O Imine_2 Ph-CH=NH Imine->Imine_2 Intermediate Phosphite (EtO)₂P(O)H Product Ph-CH(NH₂)-P(O)(OEt)₂ Phosphite->Product + Ph-CH=NH

Caption: General mechanism of the Kabachnik-Fields reaction.

Experimental Protocol: Synthesis

The following protocol is a representative, self-validating procedure for the synthesis of α-aminophosphonates, which can be adapted for this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and aqueous ammonia (1.2 equivalents) in an appropriate solvent such as ethanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Phosphite Addition: Add diethyl phosphite (1 equivalent) to the reaction mixture dropwise. The reaction may be exothermic.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours until TLC analysis indicates the consumption of starting materials.

  • Workup and Isolation: Remove the solvent under reduced pressure. Dissolve the resulting crude oil in diethyl ether.

  • Salt Formation: Cool the ethereal solution in an ice bath and bubble dry hydrogen chloride gas through it. The hydrochloride salt will precipitate as a white solid.[11]

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Spectroscopic Characterization

Structural confirmation is paramount. A combination of NMR and IR spectroscopy provides a definitive fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data

Technique Region Expected Signal and Rationale Source(s)
¹H NMR δ 1.2-1.4 ppm Triplet, 6H (-OCH₂CH ₃). Coupling to adjacent methylene protons. [12]
δ 4.0-4.3 ppm Multiplet (dq), 4H (-OCH ₂CH₃). Coupling to both phosphorus and methyl protons. [12]
δ 4.5-4.8 ppm Doublet, 1H (α-CH ). Key signal showing coupling to the phosphorus atom. [12]
δ 7.3-7.6 ppm Multiplet, 5H (Ar-H ). Aromatic protons of the benzyl group. [12]
δ 8.5-9.5 ppm Broad singlet, 3H (-NH ₃⁺). Protons of the ammonium group, often exchangeable.
¹³C NMR δ ~16 ppm Doublet, (-OCH₂C H₃). Coupled to phosphorus. [12][13]
δ ~55 ppm Doublet, (α-C H). Large ¹J(C-P) coupling constant is characteristic. [12]
δ ~63 ppm Doublet, (-OC H₂CH₃). Coupled to phosphorus. [12][13]
δ 128-135 ppm Multiple signals, (Ar-C ). Aromatic carbons. [12][13]
³¹P NMR δ 20-25 ppm Singlet (proton decoupled). Characteristic shift for α-aminophosphonates. [13]
FT-IR ~1220-1250 cm⁻¹ Strong, P=O stretch.
~1020-1050 cm⁻¹ Strong, P-O-C stretch.

| | ~2800-3100 cm⁻¹ | Broad, N-H stretch from the ammonium salt. | |

Core Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate and building block in several advanced applications.

Phosphonopeptide Synthesis

α-Aminophosphonates are widely used to synthesize phosphonopeptides, which are peptide analogues where one or more amino acid residues are replaced by an α-aminophosphonic acid residue.[6][8]

  • Rationale: The tetrahedral phosphonate group is an excellent, non-hydrolyzable mimic of the tetrahedral transition state of peptide bond hydrolysis by proteases. This makes phosphonopeptides potent and specific inhibitors of enzymes like HIV protease and renin.[3]

Peptide_Synthesis Start Diethyl (alpha-aminobenzyl) phosphonate hydrochloride Step1 Deprotection / Coupling with N-protected Amino Acid Start->Step1 Intermediate Dipeptide Mimic (Phosphonodipeptide) Step1->Intermediate Step2 Further Elongation / Final Deprotection Intermediate->Step2 Final Target Phosphonopeptide Enzyme Inhibitor Step2->Final

Caption: Workflow for phosphonopeptide synthesis.

Precursor in Asymmetric Synthesis

This compound serves as a prochiral starting material for the synthesis of enantiomerically pure α-aminophosphonates. Chiral separation or asymmetric synthesis methods can be employed to resolve the enantiomers, which is critical as the biological activity of enzyme inhibitors is often highly stereospecific.[1]

C-N Bond Formation in Heterocyclic Chemistry

Recent studies have demonstrated its utility as an amine source in palladium-catalyzed aminocarbonylation reactions to synthesize complex heterocyclic structures like isoquinolines with good yields.[8] The primary amino group acts as a potent nucleophile for building these scaffolds, which are common in pharmaceuticals.

Biological Significance and Drug Discovery Context

While this compound itself is primarily a synthetic intermediate, the broader class of α-aminophosphonates exhibits a vast range of biological activities, providing a strong rationale for its use in drug discovery programs.[3][14]

  • Enzyme Inhibition: They are known inhibitors of various enzymes, including proteases, decarboxylases, and aminopeptidases.[3]

  • Antimicrobial Activity: Many derivatives show potent antibacterial and antifungal properties.[3][15]

  • Antiviral Agents: Acyclic nucleoside phosphonates, structurally related to α-aminophosphonates, are cornerstone drugs for treating HIV and HBV (e.g., Tenofovir).[8][16]

  • Anticancer Potential: Certain α-aminophosphonates have demonstrated significant inhibitory activity against cancer cell lines, such as breast cancer (MCF-7).[2][14]

The cell permeability and metabolic stability of these compounds make them attractive candidates for further biological evaluation and development.[8][14]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis via the Kabachnik-Fields reaction, combined with its utility as a non-hydrolyzable amino acid bioisostere, positions it as a key building block for designing next-generation enzyme inhibitors, complex heterocyclic molecules, and novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in addressing challenges in drug development and biomedical research.

References

  • Wikipedia. (n.d.). Aminophosphonate. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Diethyl (α-aminobenzyl)phosphonate hydrochloride | CAS 16656-50-1. Retrieved from [Link]

  • Reddy, Y. T., et al. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aminophosphonate – Knowledge and References. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. Retrieved from [Link]

  • National Institutes of Health. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed Central. Retrieved from [Link]

  • Dovepress. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS Number: 16656-50-1). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While direct, publicly available spectral data for this specific compound is limited, this guide will leverage data from structurally similar compounds to predict and interpret the expected spectroscopic features.

Introduction

This compound is an organic compound featuring a phosphonate group attached to a carbon that also bears a phenyl group and an amino group, the latter of which is protonated to form a hydrochloride salt.[1] Its molecular formula is C₁₁H₁₉ClNO₃P, with a molecular weight of approximately 279.70 g/mol .[2][1] The structure of this compound makes it an interesting candidate for various applications, including as a precursor in the synthesis of phosphonopeptides and other biologically active molecules.[3] Accurate spectroscopic analysis is paramount for confirming its identity, purity, and structure.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will also provide standardized protocols for acquiring such data.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. We will discuss the expected features in ¹H, ¹³C, and ³¹P NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The presence of the hydrochloride salt will influence the chemical shift of protons near the amino group.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Notes
Phenyl-H7.3 - 7.6MultipletProtons on the benzene ring.
α-CH~4.5 - 5.0Doublet of doubletsJ(H,P) ≈ 15-20 Hz, J(H,H) ≈ 8-10 HzCoupled to phosphorus and the NH₃⁺ protons.
-OCH₂-3.8 - 4.2MultipletJ(H,H) ≈ 7 Hz, J(H,P) ≈ 7 HzDiastereotopic methylene protons of the ethyl groups.
-NH₃⁺8.5 - 9.5Broad singlet or tripletChemical shift and multiplicity can be solvent and concentration-dependent. May show coupling to the α-CH.
-CH₃1.1 - 1.4TripletJ(H,H) ≈ 7 HzMethyl protons of the ethyl groups.

Rationale for Predictions:

  • The chemical shifts are predicted based on data from similar structures like diethyl benzylphosphonate and considering the deshielding effect of the adjacent protonated amino group on the α-CH.[4][5][6]

  • The coupling between the α-proton and the phosphorus atom is a key diagnostic feature of α-aminophosphonates.

  • The methylene protons of the ethyl groups are expected to be diastereotopic due to the chiral center at the α-carbon, which may result in a more complex multiplet than a simple quartet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Coupling to ³¹P (J(C,P), Hz) Notes
Phenyl C (quaternary)130 - 135~5-10 HzThe carbon atom of the phenyl ring attached to the α-carbon.
Phenyl CH128 - 130~2-5 HzAromatic carbons.
α-C55 - 65~140-160 HzA large one-bond coupling constant is characteristic.
-OCH₂-60 - 65~5-7 HzMethylene carbons of the ethyl groups.
-CH₃~16~5-7 HzMethyl carbons of the ethyl groups.

Rationale for Predictions:

  • The predicted chemical shifts are based on general values for similar functional groups and data from related phosphonates.[6]

  • The key feature will be the large one-bond coupling constant between the α-carbon and the phosphorus atom. The other carbons will show smaller two- or three-bond couplings.

Predicted ³¹P NMR Spectrum

The phosphorus-31 NMR spectrum is a simple yet highly informative experiment for this class of compounds.

Nucleus Expected Chemical Shift (δ, ppm) Notes
³¹P20 - 25Referenced to 85% H₃PO₄. The spectrum will be a singlet in a proton-decoupled experiment.

Rationale for Predictions:

  • The chemical shift for tetracoordinate phosphorus in phosphonates typically falls in this range.[7][8][9] The exact shift will be influenced by the substituents on the α-carbon.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the exchange rate of the NH₃⁺ protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum.

  • Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3000 - 3200N-H stretch (from NH₃⁺)Strong, broad
2800 - 3000C-H stretch (aromatic and aliphatic)Medium
~1600, ~1490, ~1450C=C stretch (aromatic)Medium to weak
1200 - 1250P=O stretchStrong
1020 - 1050P-O-C stretchStrong

Rationale for Predictions:

  • The presence of the ammonium salt will give a characteristic broad absorption for the N-H stretching.

  • The P=O bond gives a very strong and characteristic absorption band.

  • The P-O-C stretching vibrations will also be prominent.

  • These predictions are based on standard IR correlation tables and data from similar phosphonate compounds.[4][10]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Verification NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is preferable.

Predicted Mass Spectrum (ESI-MS):

  • [M+H]⁺: The protonated molecule (the free amine form) would be observed at m/z 244.11. This corresponds to the molecular formula C₁₁H₁₉NO₃P⁺.

  • Fragmentation: The fragmentation pattern would likely involve the loss of the ethoxy groups, the phenyl group, and cleavage of the C-P bond.

Predicted Fragmentation Pathway:

MS_Fragmentation M_H [M+H]⁺ m/z 244.11 frag1 Loss of C₂H₅OH m/z 198.08 M_H->frag1 - C₂H₅OH frag2 Loss of C₂H₄ m/z 216.08 M_H->frag2 - C₂H₄ frag3 [C₆H₅CHNH₂]⁺ m/z 106.07 M_H->frag3 - (EtO)₂POH

Caption: A plausible ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete, publicly available dataset is not readily found, by understanding the contributions of the different functional groups and comparing with data from structurally related compounds, a confident structural assignment can be made. The protocols and predicted data in this guide provide a solid framework for researchers to successfully analyze this compound.

References

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl p-aminobenzylphosphonate. Retrieved from [Link][10]

  • ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link][7]

  • Gasser, G., et al. (2010). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. PLoS ONE, 5(10), e13539.[8]

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link][9]

Sources

The Kabachnik-Fields Reaction: A Senior Application Scientist's Guide to α-Aminophosphonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the N-C-P Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel pharmacophores with enhanced biological activity and optimized pharmacokinetic profiles is paramount. Among the myriad of synthetic transformations at our disposal, the Kabachnik-Fields reaction stands as a testament to the power and elegance of multicomponent reactions. First reported independently by Kabachnik and Fields in 1952, this one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a hydrophosphoryl species continues to be a cornerstone in the construction of peptidomimetics and other biologically active molecules.[1][2][3]

α-Aminophosphonates are recognized as crucial structural analogs of α-amino acids, where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonate group.[4] This fundamental structural alteration endows them with the ability to act as potent transition-state analog inhibitors of various enzymes, particularly proteases, making them highly valuable in the development of therapeutics for a range of diseases, including cancer, HIV, and bacterial infections.[5][6][7]

This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of synthetic procedures. It aims to provide a deeper understanding of the mechanistic nuances, the causal factors influencing experimental choices, and the practical applications of the Kabachnik-Fields reaction. As a self-validating system of protocols and insights, this document is intended to empower you to harness the full potential of this remarkable transformation in your own research and development endeavors.

Mechanistic Pathways: A Tale of Two Intermediates

The Kabachnik-Fields reaction, at its core, is a complex interplay of equilibria. The reaction can proceed through two primary mechanistic pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway," with the predominant route being dictated by the nature of the reactants.[5][8]

The Imine Pathway: The More Trodden Road

In most instances, the reaction is initiated by the condensation of the amine and the carbonyl compound to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the hydrophosphoryl compound across the C=N double bond, a step often referred to as a Pudovik reaction, to yield the final α-aminophosphonate.[2][4] The formation of the imine is a reversible process, and the removal of water can drive the equilibrium towards the product.[9]

Kabachnik_Fields_Imine_Pathway Amine R¹R²NH (Amine) inv1 Amine->inv1 Carbonyl R³R⁴C=O (Carbonyl) Carbonyl->inv1 Phosphite (R⁵O)₂P(O)H (Hydrophosphoryl Cmpd) inv2 Phosphite->inv2 Imine R³R⁴C=NR¹R² (Imine Intermediate) Imine->inv2 Aminophosphonate R³R⁴C(NR¹R²)-P(O)(OR⁵)₂ (α-Aminophosphonate) inv1->Imine - H₂O inv2->Aminophosphonate + caption Figure 1: The Imine Pathway of the Kabachnik-Fields Reaction.

Figure 1: The Imine Pathway of the Kabachnik-Fields Reaction.
The α-Hydroxyphosphonate Pathway: A Viable Alternative

Alternatively, the hydrophosphoryl compound can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the α-aminophosphonate product.[4][5] This pathway is generally favored with less basic amines (pKa < 6).[9]

Kabachnik_Fields_Hydroxyphosphonate_Pathway Carbonyl R³R⁴C=O (Carbonyl) inv1 Carbonyl->inv1 Phosphite (R⁵O)₂P(O)H (Hydrophosphoryl Cmpd) Phosphite->inv1 Amine R¹R²NH (Amine) inv2 Amine->inv2 Hydroxyphosphonate R³R⁴C(OH)-P(O)(OR⁵)₂ (α-Hydroxyphosphonate) Hydroxyphosphonate->inv2 Aminophosphonate R³R⁴C(NR¹R²)-P(O)(OR⁵)₂ (α-Aminophosphonate) inv1->Hydroxyphosphonate inv2->Aminophosphonate - H₂O caption Figure 2: The α-Hydroxyphosphonate Pathway.

Figure 2: The α-Hydroxyphosphonate Pathway.

Experimental Protocols: From Benchtop to High-Throughput

The versatility of the Kabachnik-Fields reaction is reflected in the wide array of experimental conditions under which it can be successfully performed. Modern approaches often favor catalyst-free, solvent-free, and microwave-assisted protocols, aligning with the principles of green chemistry.[5]

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate

This protocol exemplifies a green and efficient approach to the synthesis of α-aminophosphonates.

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Aniline (1.0 mmol, 93.1 mg, 0.091 mL)

  • Diethyl phosphite (1.0 mmol, 138.1 mg, 0.129 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product is often of sufficient purity, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: n-hexane/ethyl acetate).

  • Characterize the product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification cluster_analysis Characterization A Combine 4-chlorobenzaldehyde, aniline, and diethyl phosphite in a microwave vial. B Seal the vial. A->B C Irradiate at 100°C for 10 minutes. B->C D Cool to room temperature. C->D E Purify by recrystallization or column chromatography. D->E F Analyze by NMR (¹H, ¹³C, ³¹P) and mass spectrometry. E->F caption Figure 3: Workflow for Microwave-Assisted Synthesis.

Sources

The Dawn of a New Class of Amino Acid Analogs: A Technical Guide to the Discovery and History of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of α-aminophosphonates, a pivotal class of organophosphorus compounds that have garnered significant interest as bioisosteres of α-amino acids. We delve into the seminal discoveries of the mid-20th century, providing a detailed examination of the pioneering synthetic routes—the Kabachnik-Fields and Pudovik reactions. The guide offers a granular look at the mechanistic intricacies of these reactions, the causality behind experimental choices, and their evolution into modern catalytic and enantioselective methodologies. Through detailed protocols, comparative data, and an exploration of their burgeoning role in medicinal chemistry, this document serves as a comprehensive resource for researchers and professionals in the field of drug development and organophosphorus chemistry.

Introduction: The Genesis of a Bioisostere

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often hinges on the principle of isosterism—the substitution of an atom or group of atoms in a bioactive molecule with another that retains the parent compound's biological activity. The discovery of α-aminophosphonates stands as a landmark achievement in this pursuit. These compounds, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety of α-amino acids, have emerged as powerful tools in drug design, exhibiting a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, and anticancer agents. Their unique stereochemical and electronic properties allow them to mimic transition states of enzymatic reactions involving amino acids, making them potent and specific inhibitors. This guide traces the origins of this important class of molecules, from their conceptualization to the development of the foundational synthetic methods that unlocked their therapeutic potential.

The Pioneers and Their Seminal Contributions

The mid-20th century witnessed a surge in organophosphorus chemistry, leading to the independent and near-simultaneous discovery of the first practical synthetic routes to α-aminophosphonates.

Martin Izrailevich Kabachnik (1908-1997) was a prominent Soviet organophosphorus chemist. His extensive work laid much of the groundwork for the field, with a focus on the synthesis and reactivity of a wide array of phosphorus-containing compounds. His contributions were fundamental to understanding the tautomerism of organophosphorus acids and their derivatives.

Ellis K. Fields (1917-2004) was an American chemist with a broad research scope that included organophosphorus chemistry, catalysis, and petrochemical processes. Working at Amoco Chemicals, he was a prolific inventor with over 220 patents to his name.

Arkady Nikolaevich Pudovik (1916-2006) was another key figure in Soviet organophosphorus chemistry. His research focused on the addition reactions of phosphorus-containing compounds to unsaturated systems, leading to the development of the reaction that now bears his name.

In 1952, Martin Kabachnik and his collaborator T. Ya. Medved, along with Ellis K. Fields working independently, reported a novel three-component reaction for the synthesis of α-aminophosphonates.[1][2] This reaction, now known as the Kabachnik-Fields reaction , involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[1][2] Shortly thereafter, Arkady Pudovik described a related two-component reaction, the Pudovik reaction , which involves the addition of a dialkyl phosphite to a pre-formed imine.[1][3] These discoveries were pivotal, providing accessible pathways to a class of compounds that had previously been difficult to synthesize.

Foundational Synthetic Methodologies

The Kabachnik-Fields and Pudovik reactions remain the cornerstones of α-aminophosphonate synthesis. Understanding their mechanisms and original experimental conditions provides a crucial foundation for appreciating the subsequent advancements in the field.

The Kabachnik-Fields Reaction: A Three-Component Condensation

The Kabachnik-Fields reaction is a one-pot synthesis that brings together an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[1][2] The reaction can be performed with or without a catalyst, and its versatility has made it the most widely used method for preparing these compounds.[4][5]

The mechanism of the Kabachnik-Fields reaction is complex and can proceed through two primary pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway," with the dominant route depending on the nature of the reactants and reaction conditions.[4][5]

Kabachnik_Fields_Mechanism cluster_0 Imine Pathway (Pathway A) cluster_1 α-Hydroxyphosphonate Pathway (Pathway B) Amine Amine (R¹NH₂) Amino_alcohol α-Amino alcohol Amine->Amino_alcohol + Carbonyl Carbonyl Carbonyl (R²R³C=O) Imine Imine (R²R³C=NR¹) Product_A α-Aminophosphonate Imine->Product_A + Phosphite Amino_alcohol->Imine - H₂O Phosphite_A Dialkyl Phosphite ((RO)₂P(O)H) Carbonyl_B Carbonyl (R²R³C=O) Hydroxyphosphonate α-Hydroxyphosphonate Carbonyl_B->Hydroxyphosphonate + Phosphite Phosphite_B Dialkyl Phosphite ((RO)₂P(O)H) Product_B α-Aminophosphonate Hydroxyphosphonate->Product_B + Amine - H₂O Amine_B Amine (R¹NH₂)

Figure 1: Mechanistic pathways of the Kabachnik-Fields reaction.
  • Imine Pathway: This is generally the more accepted and common route.[4] It involves the initial condensation of the amine and the carbonyl compound to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine.[4]

  • α-Hydroxyphosphonate Pathway: In this pathway, the carbonyl compound first reacts with the dialkyl phosphite in an Abramov reaction to form an α-hydroxyphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate.[5]

The original procedure reported by Ellis K. Fields in the Journal of the American Chemical Society in 1952 provides a valuable historical and practical reference.

Step-by-Step Methodology:

  • Reactant Mixture: A mixture of the aldehyde (1.0 mole), the amine (1.0 mole), and diethyl phosphite (1.0 mole) is prepared.

  • Reaction Initiation: The reaction is typically initiated by heating the mixture. In many of the original examples, the reaction was exothermic and required cooling to maintain a temperature of 50-60 °C.

  • Reaction Time: The mixture is stirred for a period of 1 to 3 hours.

  • Work-up: The reaction mixture is then distilled under reduced pressure to isolate the α-aminophosphonate product.

Causality Behind Experimental Choices:

  • Equimolar Reactants: The use of equimolar amounts of the three components ensures the efficient conversion of all starting materials into the desired product.

  • Neat Reaction Conditions: The original protocol was often performed without a solvent ("neat"), which simplifies the procedure and work-up.

  • Thermal Initiation: Heating provides the necessary activation energy to initiate the condensation and addition reactions. The exothermicity observed in some cases is indicative of a favorable reaction enthalpy.

  • Distillation: Distillation was a straightforward and effective method for purifying the relatively volatile α-aminophosphonate esters produced.

The Pudovik Reaction: A Two-Component Approach

The Pudovik reaction, developed in the early 1950s by Arkady Pudovik, offers an alternative route to α-aminophosphonates through the addition of a dialkyl phosphite to a pre-formed imine.[1][3] This two-step approach can sometimes provide better yields and selectivity, particularly when dealing with less reactive carbonyl compounds or amines.

The mechanism of the Pudovik reaction is a straightforward nucleophilic addition.[3]

Pudovik_Reaction Imine Imine (R¹R²C=NR³) Product α-Aminophosphonate Imine->Product + Dialkyl Phosphite Phosphite Dialkyl Phosphite ((RO)₂P(O)H)

Figure 2: The Pudovik reaction.

The reaction is typically base-catalyzed, where the base deprotonates the dialkyl phosphite to generate a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the imine C=N double bond.

A general procedure for the Pudovik reaction is as follows:

Step-by-Step Methodology:

  • Imine Formation: The imine is first prepared by the condensation of an aldehyde or ketone with a primary amine, often with azeotropic removal of water.

  • Reaction Setup: The pre-formed imine (1.0 equivalent) and dialkyl phosphite (1.0-1.2 equivalents) are dissolved in a suitable solvent (e.g., benzene, toluene, or ethanol).

  • Catalyst Addition: A catalytic amount of a base, such as sodium ethoxide or triethylamine, is added to the mixture.

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up (e.g., by washing with water and brine) and the product is purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Pre-formation of Imine: This two-step approach allows for the optimization of both the imine formation and the subsequent phosphite addition, which can be advantageous for challenging substrates.

  • Base Catalysis: The use of a base increases the nucleophilicity of the dialkyl phosphite, thereby accelerating the addition to the imine.

  • Aprotic or Protic Solvents: The choice of solvent depends on the specific reactants and catalyst used. Aprotic solvents like benzene or toluene are often used for the azeotropic removal of water during imine formation.

Evolution of Synthetic Methods: Towards Efficiency and Selectivity

Since their initial discovery, both the Kabachnik-Fields and Pudovik reactions have undergone significant evolution, driven by the need for milder reaction conditions, higher yields, and, most importantly, stereocontrol.

Catalytic Variants

A wide array of catalysts have been developed to improve the efficiency of α-aminophosphonate synthesis. These can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.[5][6]

  • Lewis Acid Catalysis: Lewis acids such as ZnCl₂, InCl₃, Sc(OTf)₃, and TiCl₄ can activate the carbonyl group or the imine intermediate, facilitating the nucleophilic attack of the phosphite.[5]

  • Brønsted Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and HCl can protonate the carbonyl group, increasing its electrophilicity.[7]

  • Heterogeneous Catalysis: The use of solid-supported catalysts, such as clays, zeolites, and functionalized silica, offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.[8]

Enantioselective Synthesis: The Quest for Chirality

Given that the biological activity of α-aminophosphonates is often stereospecific, the development of enantioselective synthetic methods has been a major focus of research. This has been achieved through several strategies:

  • Chiral Auxiliaries: The use of a chiral amine or a chiral carbonyl compound can induce diastereoselectivity in the Kabachnik-Fields or Pudovik reaction. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched α-aminophosphonate.

  • Chiral Catalysts: The development of chiral Lewis acid and Brønsted acid catalysts has enabled direct enantioselective Kabachnik-Fields and Pudovik reactions. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

  • Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed as catalysts for the enantioselective synthesis of α-aminophosphonates.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular α-aminophosphonate depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the need for stereocontrol.

Method Reactants Typical Conditions Catalyst Advantages Disadvantages Yields
Classical Kabachnik-Fields Amine, Carbonyl, Dialkyl PhosphiteNeat or solvent, heatNone or base/acidOne-pot, atom economicalCan have side reactions, harsh conditions40-90%
Catalytic Kabachnik-Fields Amine, Carbonyl, Dialkyl PhosphiteMilder conditions, various solventsLewis/Brønsted acids, heterogeneousHigher yields, milder conditionsCatalyst cost and removal70-95%
Classical Pudovik Pre-formed Imine, Dialkyl PhosphiteSolvent, heatBaseGood for less reactive substratesTwo-step process60-95%
Enantioselective Variants Amine, Carbonyl, Dialkyl Phosphite or Imine, Dialkyl PhosphiteLow temperatures, specific solventsChiral catalysts or auxiliariesAccess to enantiomerically pure compoundsCatalyst/auxiliary cost, optimization required60-95% (with high ee)

Applications in Drug Discovery and Beyond

The structural analogy of α-aminophosphonates to α-amino acids has made them a rich source of inspiration for the design of therapeutic agents.

  • Enzyme Inhibitors: Many α-aminophosphonates are potent inhibitors of enzymes that process amino acids, such as proteases and peptidases. This has led to their investigation as potential treatments for a variety of diseases, including cancer, infectious diseases, and neurological disorders.[10]

  • Anticancer Agents: Some α-aminophosphonate derivatives have shown promising anticancer activity, both in vitro and in vivo.[10][11]

  • Antiviral and Antibacterial Agents: The ability of α-aminophosphonates to interfere with microbial metabolic pathways has led to the development of novel antiviral and antibacterial compounds.[12]

  • Herbicides and Agrochemicals: The well-known herbicide glyphosate is an aminophosphonate derivative, highlighting the importance of this class of compounds in agriculture.

While many α-aminophosphonate-containing compounds have been investigated preclinically, the most prominent examples of phosphonate drugs that have reached the market are the bisphosphonates, such as alendronate and zoledronic acid, which are used to treat osteoporosis.[8][13] These drugs, however, are not α-aminophosphonates. The development of α-aminophosphonate-based drugs is an active area of research, with several candidates in preclinical and early clinical development.

Conclusion and Future Perspectives

From their serendipitous discovery in the 1950s, α-aminophosphonates have evolved into a versatile and powerful platform for the design of biologically active molecules. The foundational Kabachnik-Fields and Pudovik reactions have been refined and expanded upon, leading to a vast toolbox of synthetic methods that allow for the efficient and stereoselective preparation of a wide range of α-aminophosphonate derivatives. The continued exploration of novel catalytic systems, particularly those that operate under environmentally benign conditions, will undoubtedly lead to even more efficient and sustainable synthetic routes. As our understanding of the biological roles of α-aminophosphonates deepens, we can expect to see the emergence of new therapeutic agents based on this remarkable class of compounds, addressing unmet medical needs in oncology, infectious diseases, and beyond. The legacy of Kabachnik, Fields, and Pudovik continues to inspire new generations of chemists to explore the rich and rewarding field of organophosphorus chemistry.

References

  • Pudovik, A. N. (1950). Addition of dialkyl phosphites to unsaturated compounds. Doklady Akademii Nauk SSSR, 73, 499-502.
  • Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of α-amino phosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
  • Heydari, A., & Arefi, A. (2012). Green chemistry approach for the synthesis of α-aminophosphonates using heterogeneous catalysts. Current Organic Chemistry, 16(17), 1999-2017.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.
  • Abdellatif, K. R. A., & Abdel-Alim, A. A. M. (2018). α-Aminophosphonates as promising anticancer agents: A review. Archiv der Pharmazie, 351(1), 1700259.
  • Bálint, E., Tajti, Á., & Keglevich, G. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 23(10), 2511.
  • Fields, E. K. (1952). The Synthesis of Esters of Substituted Amino Phosphonic Acids. Journal of the American Chemical Society, 74(6), 1528–1531.
  • Galkin, V. I., & Cherkasov, R. A. (1998). The Kabachnik-Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(9), 857-882.
  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc, 2008(1), 1-23.
  • U.S. Food and Drug Administration. (n.d.). FDA-Approved Medications for Osteoporosis Treatment. Retrieved from [Link]

  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Synthesis, 1979(02), 81-96.
  • Ordonez, M., & Ceballos-Torres, J. (2013). Recent advances in the catalytic asymmetric Kabachnik–Fields reaction. Tetrahedron: Asymmetry, 24(1), 1-13.
  • Pettersen, D., Marcolini, M., Bernardi, L., Fini, F., Herrera, R. P., Sgarzani, V., & Ricci, A. (2006). Enantioselective Organocatalytic Kabachnik− Fields Reaction. The Journal of Organic Chemistry, 71(16), 6269–6272.
  • Kabachnik, M. I., & Medved, T. Y. (1953). New method for the synthesis of 1-aminoalkylphosphonic acids Communication 1. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 2(5), 769–777.
  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(9), 857.
  • Zhang, G., Tian, J., Ji, R., Wang, H., & Li, S. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 895057.
  • Pudovik, A. N., & Konovalova, I. V. (1964). Addition of dialkyl phosphites to Schiff bases. Zhurnal Obshchei Khimii, 34(11), 3848-3849.
  • Ali, O. M., Alotaibi, M. T., Zaki, Y. H., & Amer, H. H. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2606.

Sources

An In-depth Technical Guide to the Solubility and Stability of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS Number: 16656-50-1) is an organophosphorus compound of significant interest in synthetic and medicinal chemistry.[1][2] As an α-aminophosphonate, it is a structural analog of the corresponding α-amino acid, phenylalanine, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural modification imparts unique physicochemical and biological properties, making it a valuable building block for phosphonopeptides and a candidate for various therapeutic applications.[3][4] The hydrochloride salt form is utilized to enhance the compound's aqueous solubility and stability, which are critical parameters for its application in biomedical research and materials science.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known properties but also detailed, field-proven protocols for the experimental determination of these crucial parameters. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and best practices in pharmaceutical sciences, ensuring a robust and scientifically sound approach to characterization.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its development and application. This compound is typically a white to off-white solid.[1] The key physicochemical identifiers and properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, this section provides a compilation of available information and the essential parameters that should be experimentally determined.

PropertyDataSource(s)
IUPAC Name diethoxyphosphoryl(phenyl)methanamine;hydrochloride[4]
Synonyms Diethyl [amino(phenyl)methyl]phosphonate hydrochloride[1]
CAS Number 16656-50-1[1][2]
Molecular Formula C₁₁H₁₉ClNO₃P[1][2]
Molecular Weight 279.70 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 191 °C (with decomposition)[3]
pKa Data not available. Experimental determination is recommended.
LogP Data not available. Experimental determination is recommended.

Solubility Profile

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. As a hydrochloride salt, this compound is expected to be soluble in polar solvents such as water and alcohols.[1] However, precise quantitative solubility is essential for reproducible research and formulation development.

Factors Influencing Solubility

The solubility of this compound is primarily governed by:

  • Solvent Polarity: The ionic nature of the hydrochloride salt favors dissolution in polar solvents where the solvent molecules can effectively solvate the cation and anion.

  • pH of the Medium: The amine group in the molecule has a specific pKa. The solubility will be pH-dependent, generally increasing in acidic conditions where the amine is fully protonated.

  • Temperature: Solubility is temperature-dependent, though the relationship is not always linear and must be determined experimentally.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Method
Water25To be determinedShake-Flask
Water37To be determinedShake-Flask
pH 1.2 Buffer (0.1 N HCl)37To be determinedShake-Flask
pH 4.5 Acetate Buffer37To be determinedShake-Flask
pH 6.8 Phosphate Buffer37To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
Methanol25To be determinedShake-Flask
Dichloromethane25To be determinedShake-Flask
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining equilibrium solubility, a robust and reliable technique for generating the data in the table above.

2.3.1 Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.

2.3.2 Materials

  • This compound

  • Selected solvents (e.g., purified water, buffers, ethanol)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.0)

2.3.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of the compound to a vial (e.g., 10 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).

  • Agitation: Agitate the samples for a predetermined time to reach equilibrium. A 24 to 48-hour period is typical, but the exact time should be established through preliminary experiments (i.e., by taking measurements at various time points until the concentration plateaus).

  • Sample Collection: Once equilibrium is reached, allow the vials to stand for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL, accounting for any dilution factors. The experiment should be performed in triplicate for each solvent and temperature.

2.3.4 Causality and Self-Validation

  • Why an excess of solid? This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Why continuous agitation? This maximizes the surface area of the solid in contact with the solvent, facilitating a faster approach to equilibrium.

  • Why filtration? Any suspended microparticles will be dissolved upon dilution, leading to an overestimation of solubility. Filtration ensures only the truly dissolved compound is measured.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to solvent in vial B Agitate at constant T & speed (24-48h) A->B C Collect supernatant B->C D Filter (0.45 µm) C->D E Dilute sample D->E F Quantify via HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of a compound determines its shelf-life, dictates appropriate storage conditions, and informs its degradation pathways. For α-aminophosphonates, hydrolysis of the phosphonate ester groups is a primary degradation route.

Potential Degradation Pathways
  • Hydrolysis: The phosphonate ester linkages are susceptible to cleavage under both acidic and basic conditions, proceeding in a stepwise manner to first yield the monoester and then the fully hydrolyzed phosphonic acid.[5] The rate of hydrolysis is highly dependent on pH and temperature.

  • Oxidation: While less common for this structure, oxidative degradation could potentially occur, though specific pathways are not well-documented.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, especially in solution.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The reported melting point of 191 °C with decomposition indicates the onset of thermal instability.[3]

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are a core requirement of the ICH guidelines (Q1A).

3.2.1 Principle The compound is subjected to a range of harsh conditions (e.g., strong acid/base, high temperature, intense light, oxidizing agents) to accelerate its degradation. The resulting samples are analyzed by a stability-indicating analytical method (see Section 4.0) to separate and quantify the parent compound and its degradation products.

3.2.2 Materials

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Validated stability-indicating HPLC method

3.2.3 Step-by-Step Methodology

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M HCl). Store at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (e.g., 0.2 M). Store at room temperature for a shorter period (e.g., 2-4 hours), as base-catalyzed hydrolysis is often faster.

  • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 6% to achieve a final concentration of 3%). Store at room temperature for 24 hours.

  • Thermal Degradation (Solution): Store the stock solution in a temperature-controlled oven (e.g., 70 °C) for 48 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.

  • Photostability: Expose the compound in both solid and solution form to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

3.2.4 Causality and Self-Validation

  • Why use a stability-indicating method? This is the most critical aspect. The analytical method must be proven to separate the parent peak from all potential degradation product peaks to ensure accurate quantification of stability.

  • Why a range of conditions? Different degradation pathways are triggered by different stressors. A comprehensive study ensures all likely degradation products are identified.

  • Why a control sample? The unstressed control provides the baseline (t=0) measurement, and in the case of photostability, the dark control differentiates between light-induced and thermal degradation.

Visualization of Stability Testing Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (70°C, Solution & Solid) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify & Quantify Degradants H->I

Sources

A Comprehensive Technical Guide to the Structural Analogs of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Aminophosphonates represent a cornerstone class of organophosphorus compounds, primarily due to their structural analogy to α-amino acids, which allows them to function as potent mimics and modulators of biological processes.[1] Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS: 16656-50-1) serves as a fundamental scaffold in this class.[2][3] This technical guide provides an in-depth exploration of its structural analogs for researchers, scientists, and drug development professionals. We delve into the principal synthetic methodologies, namely the Kabachnik-Fields and Pudovik reactions, which offer versatile pathways to a vast library of derivatives.[4][5] The guide systematically examines the design of analogs through strategic modifications at the phosphonate ester, aromatic ring, and amino moieties. Furthermore, it covers essential characterization techniques and synthesizes the current understanding of the structure-activity relationships (SAR) that govern the diverse biological activities of these compounds, including their roles as enzyme inhibitors and potential therapeutic agents.[6][7]

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are synthetic analogs of natural α-amino acids, distinguished by the replacement of a planar carboxyl group with a tetrahedral phosphonate moiety.[5] This fundamental structural alteration introduces significant changes in stereochemistry, acidity, and charge distribution, enabling these molecules to act as effective enzyme inhibitors, haptens, and peptide mimics.[4][7] Their ability to mimic the transition state of peptide bond hydrolysis makes them particularly effective inhibitors of proteases and other enzymes.[6]

The parent compound, This compound , is a quintessential example of this class.[8] Its structure combines a central chiral carbon atom bonded to an amino group, a phenyl ring, and a diethyl phosphonate group. This arrangement provides a robust and highly adaptable framework for synthetic modification. The broad spectrum of biological activities reported for α-aminophosphonate derivatives—including antibacterial, antiviral (including anti-HIV), anticancer, and herbicidal properties—underscores their immense potential in medicinal and agricultural chemistry.[9][10][11][12][13]

Foundational Synthetic Strategies

The synthesis of α-aminophosphonates is dominated by two highly efficient and versatile multicomponent reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

2.1. The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is the most prominent method for synthesizing α-aminophosphonates. It is a one-pot, three-component condensation involving an amine (primary or secondary), a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite like diethyl phosphite.[14][15] This reaction is prized for its operational simplicity and atom economy, allowing for the rapid generation of diverse chemical libraries by varying any of the three components.[12][16]

The mechanism can proceed via two main pathways, often dictated by the nature of the reactants and catalysts.[5][15]

  • Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base), which is then attacked by the nucleophilic phosphite.[15]

  • α-Hydroxyphosphonate Pathway: The phosphite adds to the carbonyl compound to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.[15]

Kabachnik_Fields_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_intermediates Possible Intermediates cluster_product Product Amine Amine (R¹R²NH) Reaction Three-Component Condensation Amine->Reaction Carbonyl Carbonyl (R³CHO) Carbonyl->Reaction Phosphite Dialkyl Phosphite ((R⁴O)₂P(O)H) Phosphite->Reaction Imine Imine Intermediate Reaction->Imine Path A Hydroxy α-Hydroxyphosphonate Intermediate Reaction->Hydroxy Path B Product α-Aminophosphonate Imine->Product Hydroxy->Product

General workflow of the Kabachnik-Fields reaction.

Experimental Protocol: General Synthesis via Kabachnik-Fields Reaction

  • Reactant Charging: In a round-bottom flask, combine the aldehyde (1.0 eq), amine (1.0 eq), and diethyl phosphite (1.1 eq).

  • Catalyst/Solvent: The reaction can be performed neat (solvent-free) or in a suitable solvent (e.g., ethanol, acetonitrile). A catalyst, such as magnesium perchlorate or phenylboronic acid, may be added (0.1 eq) to accelerate the reaction.[4][14]

  • Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Microwave irradiation is often used to reduce reaction times significantly.[15][17]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[6]

  • Work-up and Purification: Upon completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired α-aminophosphonate.

2.2. The Pudovik (Aza-Pudovik) Reaction

The Pudovik reaction involves the nucleophilic addition of a hydrophosphoryl compound across the C=N double bond of a pre-formed imine.[6][18] This two-component approach offers better control in cases where the Kabachnik-Fields reaction might yield side products. It is particularly useful for synthesizing analogs from less reactive ketones or when specific imine precursors are readily available.[4][18]

Pudovik_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Imine Pre-formed Imine (R¹N=CHR²) Addition Nucleophilic Addition Imine->Addition Phosphite >P(O)H Reagent Phosphite->Addition Product α-Aminophosphonate Addition->Product

General workflow of the Pudovik (Aza-Pudovik) reaction.

Experimental Protocol: General Synthesis via Pudovik Reaction

  • Imine Synthesis: First, synthesize the imine by condensing the appropriate aldehyde or ketone with a primary amine, often at room temperature under solvent-free conditions.[18]

  • Reactant Charging: In a microwave reactor vial or a standard flask, add the purified imine (1.0 eq) and the hydrophosphoryl compound (e.g., diethyl phosphite or diphenylphosphine oxide, 1.2-1.5 eq).[6][18]

  • Reaction Conditions: Seal the vial and irradiate in a microwave reactor (e.g., 100 °C for 10-30 minutes) or heat using a conventional oil bath.[6][18] The reaction is often performed catalyst- and solvent-free.[18]

  • Monitoring and Purification: Monitor the reaction and purify the resulting product using the methods described for the Kabachnik-Fields reaction.

Core Structural Modifications and Analog Design

The true power of the Diethyl (alpha-aminobenzyl)phosphonate scaffold lies in its amenability to structural modification at multiple sites. Each modification allows for the fine-tuning of physicochemical properties and biological activity.

Key sites for structural modification on the α-aminophosphonate core.
  • Variation of the Phosphonate Ester Group (R³): Replacing the diethyl esters with other groups (e.g., dimethyl, diphenyl) directly impacts the compound's solubility, lipophilicity, and stability. Aryl esters may be more sterically hindered, while different alkyl chains can alter cell membrane permeability. These ester groups often act as pro-drugs, undergoing in-vivo hydrolysis to the biologically active phosphonic acid.[19]

  • Substitution on the Aromatic Ring (R¹): The electronic properties of the phenyl ring can be modulated by introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, nitro) substituents at the ortho, para, or meta positions. These changes critically influence the molecule's interaction with biological targets and its overall activity profile.[19][20]

  • Modification of the Amine Moiety (R²): The primary amino group can be acylated or substituted with various alkyl or aryl groups. This alters the molecule's hydrogen bonding capacity, basicity, and steric profile, which are crucial for receptor binding and pharmacokinetic properties.[7]

Physicochemical and Biological Characterization

A thorough characterization is essential to confirm the structure of newly synthesized analogs and to evaluate their biological potential.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy are indispensable for confirming the covalent structure of the analogs. The chemical shift in ³¹P NMR is particularly diagnostic for the phosphonate group.

    • Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation data, confirming the elemental composition.

    • Infrared (IR) Spectroscopy: Helps identify key functional groups, such as P=O, P-O-C, and N-H bonds.

    • X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure in the solid state, including stereochemistry at the chiral center.[18][21]

  • Biological Evaluation:

    • Antimicrobial Assays: Analogs are often screened against panels of bacteria (e.g., E. coli, S. aureus) and fungi to determine their Minimum Inhibitory Concentration (MIC).[9][21]

    • Anticancer Assays: Cytotoxicity is evaluated against various cancer cell lines (e.g., MCF-7 breast cancer) using assays like the MTT assay to determine IC₅₀ values.[13][22]

    • Enzyme Inhibition Assays: The inhibitory potency against specific enzymes (e.g., proteases, phosphatases, acetylcholinesterase) is measured to elucidate the mechanism of action.[1][6]

Structure-Activity Relationships (SAR)

The vast number of accessible analogs has enabled detailed SAR studies, revealing key trends that guide the design of more potent and selective compounds.

Compound/Analog ClassCore ModificationObserved Biological ActivityReference
Parent Compound Diethyl (alpha-aminobenzyl)phosphonateBaseline activity, scaffold for nanomaterial functionalization.[23][23]
Aromatic Ring Analogs Introduction of a 4-Cl or 5-Cl substituent on the phenyl/anilino ring.Significantly enhanced antibacterial activity.[23][9][23]
Aromatic Ring Analogs Introduction of a 4-methoxy group on the benzyl ring.Potent inhibition of acid phosphatase.[23][23]
Amine Moiety Analogs Acylation of the amino group.Enhanced cytotoxic effects on certain human tumor cell lines.[7][7]
Ester Group Analogs Variation of alkoxy groups on the phosphorus atom.Demonstrated a direct impact on antimicrobial activity against pathogenic E. coli.[19][19]
Heterocyclic Analogs Replacement of the phenyl ring with a pyridine moiety.Inhibition of mitochondrial mitophagy and fission.[20][20]

The data consistently shows that substitutions on the aromatic rings are a critical determinant of biological activity. For instance, the presence and position of halogen atoms can dramatically increase antibacterial efficacy.[9][19] Similarly, modifying the N-substituent can shift the therapeutic application from antimicrobial to anticancer.[7] These relationships highlight the importance of a modular synthetic approach for optimizing the therapeutic index of α-aminophosphonate-based drug candidates.

Conclusion and Future Perspectives

Structural analogs of this compound constitute a rich and versatile class of compounds with profound implications for drug discovery and development. The robustness and efficiency of the Kabachnik-Fields and Pudovik reactions provide an unparalleled platform for generating chemical diversity and performing systematic structure-activity relationship studies. The demonstrated range of biological activities, from antimicrobial to anticancer, confirms that the α-aminophosphonate scaffold is a privileged structure in medicinal chemistry.

Future research will likely focus on the development of highly stereoselective synthetic methods to access enantiomerically pure analogs, as biological activity is often dependent on a single stereoisomer.[10][24] The exploration of novel heterocyclic and polyfunctionalized analogs, coupled with computational docking studies, will further refine our ability to design potent and target-selective therapeutic agents.[13][20] As our understanding of the biological roles of these fascinating molecules deepens, the potential for translating them into clinical applications will continue to grow.

References
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

  • Ordóñez, M., & Cativiela, C. (2015). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain (pp. 165-200). De Gruyter. [Link]

  • Singha, S., & Samanta, S. (2017). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1135-1155. [Link]

  • Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]

  • Keglevich, G. (2021). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 26(16), 4966. [Link]

  • Koszelewski, D., Kowalczyk, P., Śmigielski, P., et al. (2022). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. Materials, 15(11), 3846. [Link]

  • Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6149. [Link]

  • Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6149. [Link]

  • Sravanthi, D., & Parvathi, S. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. International Journal of Research in Engineering and Science, 8(12), 45-56. [Link]

  • Guezgouz, H., Ben-Hadda, T., Chafaa, S., et al. (2020). A convenient synthesis, biological activity and X-ray crystallography of novel α-aminophosphonate derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1051-1058. [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 411-420. [Link]

  • ResearchGate. (2019). Synthesis, characterization and biological activity of some α-aminophosphonates. [Link]

  • Bálint, E., Tajti, Á., Ádám, A., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 76-86. [Link]

  • ResearchGate. (2022). Structure–activity relationship (SAR) of α-aminophosphonate compounds 3a–g. [Link]

  • Oniţa, N., Şişu, I., Penescu, M., & Kurunczi, L. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Farmacia, 58(5), 531-545. [Link]

  • Kaldybayeva, A. B., Malmakova, A. Ye., Yu, V. K., & Praliyev, K. D. (2021). SYNTHESIS AND BIOLOGICAL PROPERTIES OF SOME α-AMINOPHOSPHONATES. Chemical Journal of Kazakhstan, (2), 5-20. [Link]

  • Koszelewski, D., Kowalczyk, P., Śmigielski, P., et al. (2022). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. Materials, 15(11), 3846. [Link]

  • Bálint, E., Tripolszki, K., Fábián, D., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1461. [Link]

  • Prezi. (2024). Synthesis of Novel α-Aminophosphonate Derivatives. [Link]

  • Koszelewski, D., Kowalczyk, P., Śmigielski, P., et al. (2022). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. ResearchGate. [Link]

  • Patil, S. B., & Keche, A. P. (2022). Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. Oriental Journal of Chemistry, 38(5), 1314-1319. [Link]

  • Bálint, E., Fábián, D., Tripolszki, K., et al. (2023). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 28(14), 5364. [Link]

  • Ali, O. M., Alotaibi, M. T., Zaki, Y. H., & Amer, H. H. (2022). α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. Drug Design, Development and Therapy, 16, 2451-2471. [Link]

  • Ali, O. M., Alotaibi, M. T., Zaki, Y. H., & Amer, H. H. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemistry, 2022, 1-18. [Link]

  • Ali, O. M., Alotaibi, M. T., Zaki, Y. H., & Amer, H. H. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemistry, 2022. [Link]

  • Chemical Suppliers. (n.d.). Diethyl (α-aminobenzyl)phosphonate hydrochloride. [Link]

Sources

A Theoretical Guide to the Conformational Analysis of α-Aminophosphonates: Bridging Computation and Experiment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Aminophosphonates, as tetrahedral analogues of α-amino acids, represent a class of molecules with profound significance in medicinal chemistry, primarily due to their roles as enzyme inhibitors and peptide mimics.[1][2][3] Their biological efficacy is intrinsically linked to their three-dimensional conformation, which dictates their ability to interact with biological targets. This guide provides a senior-level perspective on the theoretical and computational methodologies employed to elucidate the conformational landscape of α-aminophosphonates. We will explore the application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations as primary investigative tools. Furthermore, this guide emphasizes the critical synergy between computational predictions and experimental validation techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, creating a self-validating system for robust conformational analysis. The ultimate goal is to equip researchers with the foundational knowledge and practical insights required to leverage conformational studies in the rational design of novel therapeutics.

Introduction: The Structural Significance of α-Aminophosphonates

What are α-Aminophosphonates? Structural Analogs of α-Amino Acids

α-Aminophosphonates are a class of organophosphorus compounds characterized by a phosphonate group and an amino group attached to the same carbon atom (the α-carbon). They are considered structural analogues of α-amino acids, where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonate group.[2][3][4][5] This fundamental geometric difference, along with the distinct acidic properties of the phosphonate group, imparts unique chemical and biological characteristics.[2][5] This structural mimicry allows them to be recognized by biological systems, often acting as competitive inhibitors for enzymes that process amino acids or peptides.[2][5]

The Critical Role of Conformation in Biological Activity

The biological function of any molecule is dictated by its structure, and for flexible molecules like α-aminophosphonates, this means their preferred three-dimensional conformation(s). The specific arrangement of the amino, phosphonate, and side-chain groups in space determines the molecule's shape, polarity, and the presentation of key interacting groups. This "bioactive conformation" is responsible for its binding affinity and selectivity towards a specific enzyme or receptor. Understanding the accessible conformations and the energy barriers between them is therefore paramount for explaining their mechanism of action and for designing more potent and selective derivatives.[2][5][6]

Objectives and Scope of this Guide

This technical guide is designed to provide a comprehensive overview of the theoretical approaches used to study the conformation of α-aminophosphonates. We will move beyond a simple listing of methods to explain the causality behind their selection and application. The core of this guide will focus on:

  • Theoretical Methodologies: Detailing the use of Quantum Mechanics (QM) and Molecular Mechanics (MM) in conformational analysis.

  • Influential Factors: Discussing how intramolecular and environmental factors shape the conformational landscape.

  • Experimental Synergy: Highlighting the indispensable role of experimental data in validating and refining theoretical models.

  • Drug Design Implications: Connecting conformational knowledge to practical applications in rational drug discovery.

The Theoretical Toolkit: In Silico Approaches to Conformational Analysis

The conformational analysis of α-aminophosphonates aims to identify all low-energy spatial arrangements of the atoms and to understand the dynamics of their interconversion. Computational chemistry provides a powerful toolkit for exploring this conformational space.

Foundational Concepts: Potential Energy Surfaces

At the heart of conformational analysis lies the concept of the Potential Energy Surface (PES). The PES is a mathematical landscape where the potential energy of a molecule is a function of its geometry. Stable conformations correspond to minima (valleys) on this surface, while transition states for conformational changes are represented by saddle points. The goal of a theoretical conformational search is to map out this landscape and identify the global minimum and other low-energy local minima.

Quantum Mechanics (QM) Methods: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust QM method that has become a cornerstone for studying the electronic structure and geometry of molecules.[7][8][9] It offers a favorable balance between computational cost and accuracy, making it well-suited for molecules the size of α-aminophosphonates.

DFT is particularly valuable for this class of compounds because it accurately models the electronic effects that govern their geometry, including the polar N-H and P=O bonds, and subtle non-covalent interactions like intramolecular hydrogen bonds. These interactions are critical in determining the relative stability of different conformers. DFT calculations can provide accurate geometries, relative energies, and vibrational frequencies that can be directly compared with experimental data.[7][9][10][11]

A typical DFT-based conformational analysis workflow involves a multi-step process to ensure a thorough exploration of the PES without prohibitive computational expense.

  • Initial Conformer Generation: Start with a low-level, computationally cheaper method (like molecular mechanics) to generate a large pool of potential conformers by systematically rotating all rotatable bonds.

  • Geometry Optimization: Each of these initial structures is then optimized using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).[7][9] This step allows each structure to relax to the nearest local minimum on the PES.

  • Energy Refinement: The energies of the optimized conformers are then recalculated with a higher-level basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.[12]

  • Frequency Calculations: Finally, vibrational frequency calculations are performed on the low-energy conformers. This serves two purposes: it confirms that the optimized structure is a true minimum (no imaginary frequencies) and it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies, yielding accurate Gibbs free energies.

Diagram: DFT Conformational Analysis Workflow

DFT_Workflow Start Initial 3D Structure Generate Conformer Generation (Molecular Mechanics) Start->Generate Optimize Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Generate->Optimize Pool of Conformers Filter Filter Unique Conformers (Energy & RMSD) Optimize->Filter Refine Single-Point Energy Refinement (Higher Basis Set) Filter->Refine Unique Low-Energy Structures Frequency Frequency Calculation (Confirm Minima & Get Free Energy) Refine->Frequency End Population of Low-Energy Conformers Frequency->End

Caption: Workflow for a typical DFT-based conformational analysis.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is excellent for accurate energy calculations of static structures, Molecular Dynamics (MD) simulations are essential for understanding the conformational dynamics of a molecule over time, especially in a solvated environment.[10][11][13]

MD simulations use classical mechanics (force fields) to calculate the forces between atoms and solve Newton's equations of motion. This allows one to simulate the movement of atoms in a molecule over time (from picoseconds to microseconds). By simulating the molecule in a box of solvent molecules (e.g., water), MD provides a realistic picture of how the solvent influences conformational preferences and dynamics. This is a significant advantage over gas-phase DFT calculations.

  • System Preparation: A starting conformation of the α-aminophosphonate is placed in a simulation box filled with explicit solvent molecules. Force field parameters (e.g., from GROMACS, AMBER) are assigned to all atoms.[13]

  • Energy Minimization: The energy of the entire system is minimized to remove any bad contacts or steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions. This equilibration phase allows the solvent to relax around the solute.

  • Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic positions over time) is saved.

  • Analysis: The trajectory is analyzed to identify the most populated conformational states, calculate thermodynamic properties, and observe conformational transitions.[13]

Key Factors Influencing α-Aminophosphonate Conformation

The conformational landscape of an α-aminophosphonate is not static; it is a dynamic equilibrium influenced by a delicate balance of several factors.

Intramolecular Interactions: Hydrogen Bonding and Steric Hindrance

The presence of both hydrogen bond donors (N-H) and acceptors (P=O) within the same molecule allows for the formation of intramolecular hydrogen bonds.[1] These interactions can significantly stabilize certain conformations, often leading to compact, folded structures. Conversely, steric hindrance between bulky substituents on the α-carbon, the amine, or the phosphonate esters will destabilize other conformations, restricting the accessible conformational space.

The Role of the Solvent Environment

The solvent plays a crucial role in modulating conformational preferences.[8] In a polar solvent like water, conformations that maximize their interaction with the solvent (e.g., by exposing polar groups) may be favored. This can compete with and disrupt intramolecular hydrogen bonds that might be stable in the gas phase or in nonpolar solvents. MD simulations are the most effective tool for capturing these explicit solvent effects.

pH and Protonation States: Impact on Charge and Conformation

The amino and phosphonate groups have distinct pKa values, meaning their protonation state (and thus their charge) is dependent on the pH of the environment.[14][15] The protonation of the amino group introduces a positive charge, which can lead to strong electrostatic interactions (both attractive and repulsive) that reshape the PES. Titration studies controlled by NMR can provide experimental pKa values, which are crucial for setting up accurate computational models at a given pH.[15]

Diagram: Influential Factors on Conformation

Factors Conformation α-Aminophosphonate Conformation Intra Intramolecular Forces Intra->Conformation HBond H-Bonding Intra->HBond Sterics Steric Hindrance Intra->Sterics Extra Environmental Factors Extra->Conformation Solvent Solvent Extra->Solvent pH pH / Protonation Extra->pH

Caption: Interplay of factors governing molecular conformation.

Bridging Theory and Reality: Experimental Validation

Theoretical models, no matter how sophisticated, are approximations of reality. Therefore, grounding computational results with experimental data is not just good practice; it is essential for scientific integrity. This synergy creates a self-validating system where theory can explain experimental observations and experiments can validate theoretical predictions.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state.[1][16][17][18] This provides a high-resolution snapshot of a single, low-energy conformer. While crystal packing forces can influence the observed conformation, it serves as an invaluable benchmark for validating the accuracy of the geometries predicted by computational methods like DFT. If a computational method can accurately reproduce the crystal structure, it lends high confidence to its predictions for other, unobserved conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation

NMR spectroscopy is the most powerful technique for probing molecular conformation in solution, which is more biologically relevant than the solid state.[1][4][14] Several NMR parameters are sensitive to conformation:

  • Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ³¹P nuclei are sensitive to the local electronic environment, which is conformation-dependent.[4][7] DFT methods can be used to calculate NMR chemical shifts for different conformers, and the predicted population-averaged shifts can be compared to experimental spectra.[7]

  • Coupling Constants (J-couplings): Three-bond coupling constants (³J) are related to the dihedral angle between the coupled nuclei via the Karplus equation, providing direct information about bond torsions.

  • Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), providing crucial distance restraints for determining the overall fold of the molecule.

A Self-Validating System: Correlating Theoretical Predictions with Spectroscopic Data

The most robust approach involves using theory and experiment in tandem. A set of low-energy conformers is generated using DFT or MD. Spectroscopic parameters (e.g., NMR shifts and J-couplings) are then calculated for each conformer. The predicted parameters, averaged according to the calculated Boltzmann population of the conformers, are then compared to the experimental data. A strong correlation between the predicted and experimental data validates the computational model and the resulting conformational ensemble.

Application in Drug Discovery and Design

A thorough understanding of α-aminophosphonate conformation has direct and actionable implications for the design of new drugs.

Conformational Insights for Enzyme Inhibition

As potent enzyme inhibitors, the efficacy of α-aminophosphonates depends on their ability to mimic the transition state of the enzymatic reaction.[1][2][5][19] Conformational analysis allows researchers to understand which analogues are pre-organized to adopt the required bioactive conformation for binding to the enzyme's active site. This knowledge enables the design of new molecules with constrained conformations that reduce the entropic penalty of binding, leading to higher affinity and potency.

Case Study: Molecular Docking of α-Aminophosphonates

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[4][7][9] The success of a docking study is highly dependent on the starting conformation of the ligand. Instead of using a single, arbitrary conformation, using a pre-computed ensemble of low-energy conformers from a DFT or MD study significantly increases the chances of finding the correct binding pose. This approach has been used to study the interaction of α-aminophosphonates with targets like cyclin-dependent kinases and viral proteases, guiding the development of new anticancer and antiviral agents.[7][9][19]

Future Perspectives and Conclusion

The study of α-aminophosphonate conformation is a dynamic field. The continued improvement of computational hardware and algorithms, particularly in the realm of machine learning potentials and enhanced sampling MD techniques, will allow for the exploration of conformational landscapes with even greater accuracy and over longer timescales.

References

  • Experimental and detailed DFT/MD simulation of α-aminophosphonates as promising corrosion inhibitor for XC48 carbon steel in HCl environment. (n.d.). Vertex AI Search.
  • Sabbaghzadeh, R., et al. (n.d.). Physicochemical Properties of analogs α-Aminophosphonates Drugs Determined via Molecular Dynamics Simulation. Asian Pacific Journal of Cancer Biology, 4(3), 47.
  • Bahadi, R., et al. (n.d.). A convenient synthesis, biological activity and X-ray crystallography of novel α-aminophosphonate derivatives. RSC Advances.
  • Sehout, I., et al. (n.d.). Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. Taylor & Francis Online.
  • Sehout, I., et al. (n.d.). Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. Taylor & Francis Online.
  • Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. (2007). ARKIVOC, 2007(xiii), 133-141.
  • (PDF) Experimental and detailed DFT/MD simulation of α-aminophosphonates as promising corrosion inhibitor for XC48 carbon steel in HCl environment. (2023). ResearchGate.
  • Bahadi, R., et al. (n.d.). A convenient synthesis, biological activity and X-ray crystallography of novel α-aminophosphonate derivatives. Full article.
  • Physicochemical Properties of analogs α-Aminophosphonates Drugs Determined via Molecular Dynamics Simulation. (n.d.). Asian Pacific Journal of Cancer Biology.
  • Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2. (2022). PubMed Central.
  • Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. (n.d.). PMC - NIH.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (n.d.). PMC - NIH.
  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. (2022). NIH.
  • Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. (2023). MDPI.
  • Molecular synthesis mechanism of α-aminophosphonate using DES: Ring-tension-controlled reactivity. (2025). DOI.
  • (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. (2025). ResearchGate.
  • NMR-controlled titrations: characterizing aminophosphonates and related structures. (2025).
  • Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2 | Request PDF. (n.d.). ResearchGate.
  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. (n.d.). ResearchGate.
  • Synthesis of α‐aminophosphonates from α‐hydroxyphosphonates; a theoretical study | Request PDF. (2025). ResearchGate.
  • Remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry. (n.d.). Semantic Scholar.
  • The Last Decade of Optically Active α-Aminophosphonates. (2023). PMC - NIH.
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (n.d.). NIH.
  • Structures of α‐aminophosphonic acids 56–67; ee was determined either... (n.d.). ResearchGate.
  • (PDF) α-Aminophosphonates-functionalized poly(p-Hydroxystyrene): synthesis, characterization, DFT simulations, assessment of their antimicrobial and anticancer efficacy. (2025). ResearchGate.
  • Computational methods for conformational analysis of unsymmetrical 1,3-diamines. (n.d.). RTI.
  • Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. (n.d.). OUCI.
  • 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (n.d.). CORE.
  • Ab initio DFT study of bisphosphonate derivatives as a drug for inhibition of cancer: NMR and NQR parameters. (n.d.). PubMed.

Sources

A Comprehensive Technical Guide on the Biological Potential of Novel α-Aminophosphonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

α-Aminophosphonates, organophosphorus compounds that are structural analogues of α-amino acids, represent a class of molecules with immense and diverse biological potential.[1][2] By replacing the planar carboxylic acid moiety of an amino acid with a tetrahedral phosphonate group, these compounds effectively mimic the transition state of numerous enzymatic reactions, particularly peptide bond hydrolysis.[3][4][5] This bioisosteric relationship is the cornerstone of their function as potent inhibitors of key enzymes, such as proteases and those involved in amino acid metabolism.[2][4][6] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and broad spectrum of biological activities of novel α-aminophosphonate derivatives. We will delve into their anticancer, antiviral, antimicrobial, and agrochemical applications, presenting detailed experimental protocols and structure-activity relationship insights to empower researchers and drug development professionals in this burgeoning field.

The Structural Mimicry Paradigm: Foundation of Biological Activity

The Bioisosteric Relationship: From α-Amino Acids to α-Aminophosphonates

The remarkable versatility of α-aminophosphonates stems from a fundamental principle of medicinal chemistry: bioisosteric replacement.[6][7] Natural α-amino acids, the building blocks of proteins, feature a planar carboxylic acid group. In α-aminophosphonates, this is substituted with a tetrahedral phosphonic acid (or phosphonate ester) group.[8][9] This seemingly simple substitution has profound consequences:

  • Shape and Geometry: The tetrahedral geometry at the phosphorus atom is a near-perfect mimic of the high-energy, tetrahedral transition state formed during the enzymatic hydrolysis of peptide bonds.[4][5]

  • Acidity and Charge Distribution: The phosphonic acid group is significantly more acidic than a carboxylic acid, altering the charge distribution and potential for hydrogen bonding within an enzyme's active site.[5][6]

  • Chemical Stability: The phosphorus-carbon bond is exceptionally stable and resistant to hydrolysis compared to the ester or amide bonds found in many drugs, contributing to improved metabolic stability.[2][10]

This structural and electronic mimicry allows α-aminophosphonates to act as "impostors" that bind tightly to the active sites of enzymes, often leading to potent and sometimes irreversible inhibition.[3][4]

A Logical Framework for α-Aminophosphonate Utility

The journey from synthesis to diverse biological application follows a clear, logical progression rooted in the compound's core structure. This can be visualized as a branching pathway where a foundational chemical reaction unlocks a wide array of potential therapeutic and industrial uses.

G cluster_synthesis Synthesis Core cluster_core Core Scaffold cluster_mechanism Primary Mechanism cluster_applications Biological Potential A Amine KF Kabachnik-Fields Reaction A->KF B Carbonyl (Aldehyde/Ketone) B->KF C Dialkyl Phosphite C->KF D α-Aminophosphonate (N-C-P Scaffold) KF->D Yields Core Structure E Transition-State Mimicry D->E Inherent Property F Enzyme Inhibition (e.g., Proteases, PTPs) E->F Leads to G Anticancer F->G Enables Diverse Applications H Antiviral F->H Enables Diverse Applications I Antimicrobial F->I Enables Diverse Applications J Herbicidal & Insecticidal F->J Enables Diverse Applications K Other Therapeutic (Anti-inflammatory, etc.) F->K Enables Diverse Applications

Caption: Workflow for microwave-assisted Kabachnik-Fields synthesis.

Protocol: Generalized Microwave-Assisted Synthesis of an α-Aminophosphonate

This protocol describes a representative solvent- and catalyst-free synthesis, which is both efficient and environmentally conscious. [11][12] Materials:

  • Substituted Aldehyde (1.0 mmol)

  • Substituted Aniline (1.0 mmol)

  • Dialkyl Phosphite (e.g., Diethyl phosphite) (1.0 mmol)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Combination: In a 10 mL microwave synthesis vial, combine the aldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).

    • Causality Note: Introducing the reactants in equimolar amounts in a neat (solvent-free) condition maximizes molecular collisions and reaction efficiency under microwave irradiation.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Microwave energy directly and rapidly heats the polar reactants, significantly accelerating the reaction rate compared to conventional heating, often obviating the need for a catalyst. [12]3. Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. A solid product will often form.

  • Purification: Add a small amount of cold ethanol to the crude product and triturate to wash away any unreacted starting materials. Collect the solid product by vacuum filtration. If necessary, further purify the product by recrystallization from ethanol.

    • Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, allowing impurities to remain in the solution upon cooling.

  • Characterization: Dry the purified product under vacuum and characterize its structure using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry) to confirm its identity and purity. [11]

Mechanism of Action: The Art of Enzyme Inhibition

The Tetrahedral Mimic: Inhibiting Serine Proteases

The most well-understood mechanism of action for α-aminophosphonates is the inhibition of serine proteases, enzymes crucial in processes like blood coagulation, digestion, and cancer metastasis. [3]A serine protease cleaves peptide bonds using a catalytic triad, with a key serine residue acting as the nucleophile. The reaction proceeds through a short-lived, tetrahedral intermediate.

Diaryl α-aminophosphonate derivatives are particularly effective irreversible inhibitors. [3][13]The phosphonate phosphorus atom is electrophilic and is attacked by the active site serine residue. This forms a stable, covalent phosphonyl-enzyme complex that mimics the natural tetrahedral intermediate but is resistant to hydrolysis, thus inactivating the enzyme. [3][4]

Caption: Inhibition of a serine protease by an α-aminophosphonate.

A Spectrum of Biological Activities

The ability to inhibit a wide range of enzymes translates into a remarkable breadth of biological activities.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of α-aminophosphonates against a panel of human cancer cell lines, including those of the breast, lung, skin, and prostate. [14][15][16]

  • Structure-Activity Relationship (SAR): The anticancer activity is highly dependent on the substituents. For instance, introducing trifluoromethyl groups into the arylamino moiety can increase antiproliferative and apoptosis-inducing properties. The stereochemistry can also be critical; in one study, the (R)-enantiomer of a compound was highly active while the (S)-enantiomer was devoid of cytotoxicity. [14]* Mechanism: The primary mechanism is often enzyme inhibition (e.g., serine proteases involved in metastasis), but compounds can also induce apoptosis and exhibit selective cytostatic effects. [15] Table 1: Representative Cytotoxic Activity of α-Aminophosphonates

    Compound ID Cancer Cell Line IC₅₀ (µM) Reference
    2e Prostatic (PC-3) 15.6 ± 2.1
    2e Breast (MCF-7) 27.4 ± 3.8
    4n Blood T Lymphocytes (Jurkat) 4 [14]

    | 7b | Breast (MCF-7) | >94% inhibition | [15][16]|

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • α-aminophosphonate derivatives dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the α-aminophosphonate derivatives (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.

    • Causality Note: A dose-response curve is essential to determine the concentration at which the compound exerts its effect, leading to the calculation of the IC₅₀ value.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality Note: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antiviral Activity

α-Aminophosphonates have shown significant promise as antiviral agents, particularly against plant viruses like Tobacco Mosaic Virus (TMV). [1][17][11][18]The commercial plant antiviral agent Dufulin is an α-aminophosphonate derivative, highlighting the real-world applicability of this class of compounds. [18][19]

  • SAR Insights: The antiviral activity is sensitive to structural modifications. For example, in a series of compounds designed to combat TMV, the presence of a benzothiazole structure was critical for activity, and substitutions on an attached phenyl ring significantly influenced efficacy. [1][18] Table 2: Antiviral Activity of Novel Derivatives Against Tobacco Mosaic Virus (TMV)

    Compound ID Curative Activity (%) Protective Activity (%) Inactivation Activity (%) Reference
    6k 65.1 74.3 94.3 [19]
    Dufulin (Control) 52.5 58.3 85.1 [19]

    | Ningnanmycin (Control) | 55.6 | 61.2 | 87.6 | [19]|

Antimicrobial Action

Derivatives of α-aminophosphonates exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [10][20][21][22]The well-known antibacterial agent Alafosfalin is a simple dipeptide analogue containing an α-aminophosphonate moiety. [21]

  • Mechanism: They often function by inhibiting enzymes essential for bacterial cell wall synthesis or amino acid metabolism.

  • Innovation: Recent research focuses on creating hybrid molecules, such as conjugating α-aminophosphonates with chitosan or quinoline moieties, to enhance antimicrobial potency and target drug-resistant strains. [10][20][22]

Protocol: Broth Microdilution Method for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • α-aminophosphonate derivatives

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the α-aminophosphonate compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Causality Note: This method provides a quantitative measure of the compound's potency. A low MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying higher potency.

Agrochemical Applications

Beyond medicine, α-aminophosphonates have a significant footprint in agriculture. [6]

  • Herbicides: The most famous example is Glyphosate, a broad-spectrum herbicide that acts by inhibiting an enzyme essential for amino acid synthesis in plants. [2]Many novel derivatives are being explored for more selective herbicidal activity. [23][24][25]* Insecticides: Interestingly, some compounds designed as herbicides have shown selective insecticidal activity against species like aphids, demonstrating the potential for dual-use or targeted pest control agents. [23][24]

Challenges and Future Directions

While the potential of α-aminophosphonates is vast, several challenges remain. Key areas for future research include improving bioavailability and cell permeability, enhancing target selectivity to reduce off-target effects and toxicity, and developing sophisticated drug delivery systems. [9][26]The next frontier lies in the design of complex peptidomimetics for highly specific enzyme targeting, the creation of multi-target ligands capable of addressing complex diseases like cancer, and the continued exploration of green, scalable synthetic methodologies. [8][27]

References

  • György, K., & Mátravölgyi, B. (2021). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 26(11), 3352. [Link]

  • Li, P., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 888757. [Link]

  • Oleksyszyn, J., & Powers, J. C. (2013). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current Medicinal Chemistry, 20(12), 1519-1534. [Link]

  • Li, P., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10. [Link]

  • Singh, R., et al. (2020). A convenient synthesis, biological activity and X-ray crystallography of novel α-aminophosphonate derivatives. Journal of Taibah University for Science, 14(1), 1083-1093. [Link]

  • Liu, X., et al. (2006). Synthesis and antiviral bioactivities of alpha-aminophosphonates containing alkoxyethyl moieties. Molecules, 11(9), 666-676. [Link]

  • Oleksyszyn, J., & Powers, J. C. (1991). alpha-Aminoalkylphosphonate di(chlorophenyl) esters as inhibitors of serine proteases. Biochemical and Biophysical Research Communications, 180(1), 449-455. [Link]

  • Li, Y., et al. (2021). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. Molecules, 26(16), 4987. [Link]

  • Abdel-Megeed, A. M., et al. (2014). Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety. International Journal of Biological Macromolecules, 69, 240-245. [Link]

  • Liu, X., et al. (2006). Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties. Molecules, 11(9), 666-676. [Link]

  • Bencheikh, F., et al. (2021). Synthesis, characterization and antimicrobial activity of two α- aminophsphonates esters derived from benzylamine. Algerian Journal of Chemical Engineering, 2(1), 1-8. [Link]

  • Keglevich, G. (2018). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Chemistry: Advances and Applications. De Gruyter. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific Reports, 11(1), 21543. [Link]

  • Hafez, H. N., et al. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Letters in Drug Design & Discovery, 16(12), 1385-1393. [Link]

  • Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2017(3), M948. [Link]

  • Prezi Inc. (2024). Synthesis of Novel α-Aminophosphonate Derivatives. [Link]

  • Kamal, A., et al. (2013). Diversity-oriented synthesis of α-aminophosphonates: a new class of potential anticancer agents. European Journal of Medicinal Chemistry, 69, 455-464. [Link]

  • Zhang, G., et al. (2011). Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphonate moiety. Journal of Agricultural and Food Chemistry, 59(24), 13059-13065. [Link]

  • ResearchGate. (n.d.). CAN-catalyzed synthesis of α-aminophosphonates with anticancer properties. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemistry, 2022, 1-18. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemistry, 2022. [Link]

  • Yang, C., et al. (2015). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Journal of Agricultural and Food Chemistry, 63(34), 7483-7491. [Link]

  • Yang, C., et al. (2015). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Journal of Agricultural and Food Chemistry, 63(34), 7483-7491. [Link]

  • Bácskay, I., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1459. [Link]

  • Maciej, K., et al. (2019). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 24(18), 3369. [Link]

  • Kumagaye, K., & Kuroda, H. (1997). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Bioscience, Biotechnology, and Biochemistry, 61(7), 1051-1058. [Link]

  • Andal, N., & Preethi, G. (2022). Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. Oriental Journal of Chemistry, 38(5), 1314-1319. [Link]

  • Semantic Scholar. (n.d.). Remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry. [Link]

  • Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. [Link]

  • Onita, N., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Farmacia, 60(5), 654-663. [Link]

  • Wikipedia. (n.d.). Aminophosphonate. [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Current Organic Synthesis, 15(6), 775-792. [Link]

  • Li, P., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10. [Link]

  • Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. [Link]

  • Song, H., et al. (2012). Exploration of α-aminophosphonate N-derivatives as novel, potent and selective inhibitors of protein tyrosine phosphatases. European Journal of Medicinal Chemistry, 53, 164-174. [Link]

  • ResearchGate. (n.d.). Production of alpha-aminophosphonates. [Link]

  • Bácskay, I., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1459. [Link]

  • ResearchGate. (n.d.). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. [Link]

  • Martínez, R., et al. (2018). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 23(11), 2977. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Phosphonopeptides Using Diethyl (α-aminobenzyl)phosphonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of phosphonopeptides, a critical class of peptide mimics, utilizing Diethyl (α-aminobenzyl)phosphonate hydrochloride as a key starting material. Phosphonopeptides are potent enzyme inhibitors due to their tetrahedral phosphorus center, which mimics the transition state of peptide bond hydrolysis.[1][2][3] This document provides a foundational understanding of the synthetic strategy, detailed experimental protocols, and expert insights into the nuances of phosphonopeptide chemistry, designed to empower researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of Phosphonopeptides

Phosphonopeptides are analogues of natural peptides where a phosphonamidate or a phosphonate ester linkage replaces a native peptide bond. This structural modification imparts unique biochemical properties, most notably the ability to act as potent and specific inhibitors of various enzymes, including proteases and peptidases.[3][4] The tetrahedral geometry of the phosphorus atom in the phosphonamidate bond is a key feature, as it closely resembles the transition state of amide bond hydrolysis, leading to high-affinity binding to the active sites of target enzymes.[1][2] This inhibitory activity makes phosphonopeptides highly valuable as therapeutic candidates and as molecular probes for studying enzyme mechanisms.[4]

Diethyl (α-aminobenzyl)phosphonate hydrochloride is a versatile and readily available building block for the synthesis of these important molecules. Its structure provides a scaffold for the introduction of a phenyl group at the α-carbon, a common feature in many enzyme inhibitors, and the diethyl phosphonate moiety can be readily converted into a reactive intermediate for coupling with amino acids or peptide fragments.

The Synthetic Strategy: A Modular Approach

The synthesis of a phosphonodipeptide from Diethyl (α-aminobenzyl)phosphonate hydrochloride follows a logical and modular sequence of reactions. The overall workflow involves three key stages:

  • N-Terminal Protection: The free amino group of the starting material is protected to prevent unwanted side reactions during the subsequent activation and coupling steps.

  • Phosphorus Activation and Coupling: The diethyl phosphonate is converted into a more reactive species, typically a phosphonochloridate, which then readily couples with the amino group of a second amino acid ester.

  • Deprotection and Purification: The protecting groups on the N-terminus and the phosphonate moiety are removed to yield the final phosphonopeptide, which is then purified to a high degree of homogeneity.

G start Diethyl (α-aminobenzyl)phosphonate HCl n_protection N-Terminal Protection start->n_protection e.g., Cbz-Cl, base activation Phosphorus Activation n_protection->activation e.g., PCl5 or (COCl)2 coupling Coupling with Amino Acid Ester activation->coupling Amino Acid Ester, base deprotection Deprotection coupling->deprotection e.g., H2/Pd-C, TMSBr purification Purification deprotection->purification e.g., HPLC final_product Final Phosphonopeptide purification->final_product

Figure 1: General workflow for phosphonopeptide synthesis.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a model phosphonodipeptide, N-(Benzyloxycarbonyl)-α-[(amino(phenyl)methyl)phosphinyl]-L-alanine methyl ester, followed by its deprotection.

Materials and Reagents
ReagentSupplierPurity
Diethyl (α-aminobenzyl)phosphonate hydrochlorideMajor Supplier A>98%
Benzyl Chloroformate (Cbz-Cl)Major Supplier B>97%
Triethylamine (TEA)Major Supplier C>99%
Dichloromethane (DCM), anhydrousMajor Supplier D>99.8%
Phosphorus Pentachloride (PCl₅)Major Supplier E>98%
L-Alanine methyl ester hydrochlorideMajor Supplier F>99%
Palladium on Carbon (10%)Major Supplier G
Methanol (MeOH)Major Supplier H>99.8%
Bromotrimethylsilane (TMSBr)Major Supplier I>97%
Ethyl Acetate (EtOAc)Major Supplier JHPLC
HexanesMajor Supplier KHPLC
Sodium Bicarbonate (NaHCO₃), saturated solution
Brine
Magnesium Sulfate (MgSO₄), anhydrous
Protocol 1: N-Protection of Diethyl (α-aminobenzyl)phosphonate

Causality: The benzyloxycarbonyl (Cbz) group is chosen for its stability under the conditions of phosphonochloridate formation and its facile removal by hydrogenolysis.

  • Preparation: Suspend Diethyl (α-aminobenzyl)phosphonate hydrochloride (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (TEA) (2.2 eq.) dropwise with stirring. The hydrochloride salt will react with the base to liberate the free amine.

  • Protection: While maintaining the temperature at 0 °C, add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Cbz protected product as a clear oil.

Protocol 2: Synthesis of N-Cbz-Diethyl (α-aminobenzyl)phosphonochloridate and Coupling

Causality: Conversion of the diethyl phosphonate to the more reactive phosphonochloridate is a common and effective method for activating the phosphorus center for nucleophilic attack by the amino group of the incoming amino acid.[3][5] Phosphorus pentachloride is a potent chlorinating agent for this transformation.[3][5]

  • Chlorination: Dissolve the N-Cbz protected diethyl phosphonate (1 eq.) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C and add phosphorus pentachloride (PCl₅) (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly. Stir the reaction at 0 °C for 1-2 hours. The formation of the phosphonochloridate can be monitored by ³¹P NMR spectroscopy.

  • Coupling: In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.2 eq.) in anhydrous DCM and add triethylamine (2.5 eq.) at 0 °C. Stir for 15 minutes.

  • Addition: Slowly add the freshly prepared phosphonochloridate solution to the amino acid ester suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 3.2.

G start N-Cbz Diethyl (α-aminobenzyl)phosphonate pcl5 PCl5, DCM, 0 °C start->pcl5 chloridate N-Cbz-Ethyl (α-aminobenzyl)phosphonochloridate pcl5->chloridate coupling Coupling chloridate->coupling amino_acid L-Alanine methyl ester, TEA, DCM amino_acid->coupling product Protected Phosphonodipeptide coupling->product

Figure 2: Reaction scheme for phosphonochloridate formation and coupling.

Protocol 3: Deprotection of the Phosphonodipeptide

Causality: A two-step deprotection is necessary. Hydrogenolysis selectively removes the N-terminal Cbz group without affecting the phosphonate esters. Subsequent treatment with bromotrimethylsilane (McKenna reaction) is a mild and efficient method for the cleavage of the phosphonate ethyl esters to the corresponding phosphonic acid.[6]

Step 1: Cbz Deprotection (Hydrogenolysis)

  • Preparation: Dissolve the protected phosphonodipeptide (1 eq.) in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the N-deprotected phosphonodipeptide.

Step 2: Phosphonate Ester Deprotection (McKenna Reaction)

  • Preparation: Dissolve the N-deprotected phosphonodipeptide (1 eq.) in anhydrous DCM.

  • Silylation: Add bromotrimethylsilane (TMSBr) (3-4 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Quenching and Concentration: Add methanol to the reaction mixture to quench the excess TMSBr and hydrolyze the silyl esters. Concentrate the mixture under reduced pressure.

  • Purification: Purify the final phosphonopeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Analysis

The identity and purity of the synthesized phosphonopeptides should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the overall structure and the presence of all expected protons and carbons.

    • ³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum is indicative of a pure phosphonopeptide. The chemical shift provides information about the electronic environment of the phosphorus atom.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic, amino acid, and ester protons. Coupling constants can confirm connectivity.
¹³C NMR Resonances for all carbon atoms in the molecule.
³¹P NMR A single peak, with a chemical shift characteristic of a phosphonamidate.
HRMS The measured mass should correspond to the calculated exact mass of the desired phosphonopeptide.

Troubleshooting and Expert Insights

  • Incomplete N-Protection: Ensure the starting material is fully neutralized with a sufficient amount of base before adding the protecting group reagent.

  • Low Yield in Coupling: The phosphonochloridate intermediate is moisture-sensitive. Ensure all glassware is oven-dried and reactions are performed under a strictly inert atmosphere. Freshly prepared phosphonochloridate should be used immediately.

  • Side Reactions during Deprotection: In the McKenna reaction, ensure anhydrous conditions are maintained until the quenching step to prevent unwanted side reactions.

  • Purification Challenges: Phosphonopeptides can be polar. Reversed-phase HPLC with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is generally an effective purification method.

Conclusion

The synthesis of phosphonopeptides using Diethyl (α-aminobenzyl)phosphonate hydrochloride is a robust and adaptable methodology for accessing this important class of enzyme inhibitors. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently synthesize and purify these valuable compounds for further investigation in drug discovery and chemical biology.

References

Sources

Application Notes and Protocols for the Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Kabachnik-Fields Reaction

The Kabachnik-Fields (KF) reaction, a three-component condensation of an aldehyde, an amine, and a hydrophosphoryl compound (typically a dialkyl phosphite), stands as a cornerstone of organophosphorus chemistry.[1][2] Discovered independently by Martin Kabachnik and Ellis Fields in 1952, this powerful transformation provides a direct and efficient route to α-aminophosphonates.[2][3] These molecules are of profound interest to researchers in drug discovery and medicinal chemistry as they are considered bioisosteres of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety.[4][5] This structural modification imparts unique biological activities, leading to their investigation as enzyme inhibitors, haptens for catalytic antibodies, and pharmacological agents with anticancer, antibacterial, and antiviral properties.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the execution of the Kabachnik-Fields reaction with a specific focus on aromatic aldehydes. We will delve into the mechanistic underpinnings, explore the impact of various reaction parameters, and present detailed, field-proven protocols for both catalyzed and catalyst-free conditions.

Mechanistic Landscape: Navigating the Reaction Pathways

The mechanism of the Kabachnik-Fields reaction is not monolithic and is highly dependent on the nature of the reactants, particularly the basicity of the amine and the reactivity of the aromatic aldehyde.[1] Two primary pathways are generally considered to be in competition: the "imine pathway" and the "α-hydroxyphosphonate pathway".[3][8]

  • The Imine Pathway: This is the more commonly accepted route, especially with aromatic aldehydes and weakly basic amines like anilines.[1][6] The reaction commences with the condensation of the aromatic aldehyde and the amine to form a Schiff base (imine) intermediate, with the elimination of a water molecule. The dialkyl phosphite then undergoes a nucleophilic addition to the C=N double bond of the imine to yield the final α-aminophosphonate product.[2][6]

  • The α-Hydroxyphosphonate Pathway: In this alternative route, the dialkyl phosphite first adds to the carbonyl group of the aromatic aldehyde to form an α-hydroxyphosphonate. This intermediate subsequently undergoes a nucleophilic substitution by the amine, displacing the hydroxyl group to afford the α-aminophosphonate.[8]

Kinetic studies and in-situ spectroscopic analysis suggest that for most applications involving aromatic aldehydes, the imine pathway predominates.[8][9] The formation of the imine is often the rate-determining step, and the overall reaction can be accelerated by the use of catalysts that facilitate either the imine formation or the subsequent phosphite addition.[9][10]

Kabachnik_Fields_Mechanism cluster_0 Imine Pathway cluster_1 α-Hydroxyphosphonate Pathway A Aromatic Aldehyde I Imine (Schiff Base) A->I + Amine - H₂O B Amine B->I C Dialkyl Phosphite P α-Aminophosphonate C->P I->P + Dialkyl Phosphite A2 Aromatic Aldehyde H α-Hydroxyphosphonate A2->H + Dialkyl Phosphite B2 Amine P2 α-Aminophosphonate B2->P2 C2 Dialkyl Phosphite C2->H H->P2 + Amine - H₂O

Figure 1: Competing reaction pathways in the Kabachnik-Fields reaction.

Critical Experimental Parameters: A Guide to Optimization

The success and efficiency of the Kabachnik-Fields reaction with aromatic aldehydes hinge on the careful selection of several key parameters.

Catalyst Selection: To Use or Not to Use?

A vast array of catalysts have been reported for the Kabachnik-Fields reaction, ranging from Lewis acids and Brønsted acids to heterogeneous catalysts and even "green" catalysts.[4][11]

  • Lewis Acids: Metal triflates (e.g., Zn(OTf)₂, Sc(OTf)₃) and metal halides (e.g., InCl₃, TaCl₅-SiO₂) are highly effective in activating the carbonyl group of the aldehyde, thereby promoting imine formation.[4][6][11] Magnesium perchlorate has been shown to be an extremely efficient catalyst, often allowing the reaction to proceed at room temperature under solvent-free conditions.[12]

  • Brønsted Acids: Acidic catalysts such as HClO₄-SiO₂, PPA-SiO₂, and various sulfonic acids can also be employed to catalyze the reaction.[4]

  • "Green" and Heterogeneous Catalysts: In a push towards more sustainable chemistry, recent research has focused on the use of environmentally benign and recyclable catalysts. Examples include orange peel powder, which acts as a natural, heterogeneous catalyst, and various supported catalysts.[4]

  • Catalyst-Free Conditions: Notably, the Kabachnik-Fields reaction can often be performed efficiently without any catalyst, particularly with the aid of microwave irradiation.[8] This approach is highly attractive from a green chemistry perspective, as it simplifies the workup procedure and avoids the use of potentially toxic or expensive catalysts.[8]

Solvent Effects: From Conventional to Green Media

The choice of solvent can significantly influence the reaction rate and yield.

  • Solvent-Free (Neat) Conditions: Conducting the reaction without a solvent is often the most efficient method, leading to shorter reaction times and higher yields.[12][13] This is particularly true for reactions performed at elevated temperatures or under microwave irradiation.

  • Conventional Solvents: If a solvent is necessary, common choices include ethanol, tetrahydrofuran (THF), and dichloromethane.[4][14]

  • Ionic Liquids: Ionic liquids have emerged as promising "green" solvents for the Kabachnik-Fields reaction, sometimes acting as both the solvent and the catalyst.[11]

Reaction Temperature and Time

The optimal temperature and reaction time are interdependent and influenced by the reactivity of the substrates and the presence of a catalyst. Reactions with aromatic aldehydes and amines without strongly electron-withdrawing groups can often be carried out at room temperature, especially with an efficient catalyst.[12] Less reactive substrates may require heating, with temperatures typically ranging from 60-110°C.[15][16] Microwave-assisted reactions are known for significantly reducing reaction times, often from hours to minutes.[14][15]

Comparative Protocols: A Tabular Overview

The following table summarizes various protocols for the Kabachnik-Fields reaction with aromatic aldehydes, highlighting the diversity of applicable conditions.

Aldehyde (1 mmol)Amine (1 mmol)Phosphite (1.2 mmol)Catalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
BenzaldehydeAnilineDimethyl PhosphiteOrange Peel Powder (10 wt%)EthanolReflux30 min95[4]
4-ChlorobenzaldehydeAnilineDiethyl PhosphiteNone (Microwave)None1101.5 h-[15]
4-Methoxybenzaldehyde2,4-DinitroanilineDimethyl PhosphiteMg(ClO₄)₂NoneRT2 h94[12]
2-HydroxybenzaldehydeAnilineDimethyl PhosphiteOrange Peel Powder (10 wt%)EthanolReflux25 min96[4]
BenzaldehydeBenzylamineDiethyl PhosphiteNone (Microwave)None10045 min85[15]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, step-by-step protocols for representative Kabachnik-Fields reactions involving aromatic aldehydes.

Protocol 1: Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis

This protocol is adapted from a procedure for the synthesis of α-aminophosphonates under environmentally friendly conditions.[15]

Workflow Diagram:

protocol_workflow start Start reactants Combine Aromatic Aldehyde, Amine, and Diethyl Phosphite in a sealed microwave tube start->reactants microwave Microwave Irradiation (e.g., 100°C, 45 min) reactants->microwave cool Cool to Room Temperature microwave->cool purify Purify by Flash Column Chromatography cool->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: General workflow for microwave-assisted Kabachnik-Fields synthesis.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Amine (e.g., benzylamine, 1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Microwave reactor tube with a pressure controller

  • Silica gel for column chromatography

  • Eluent (e.g., 3% methanol in dichloromethane)

Procedure:

  • In a sealed microwave reactor tube, combine the aromatic aldehyde (1.0 mmol), the amine (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Securely cap the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100°C) for the optimized time (e.g., 45 minutes), ensuring pressure monitoring.[15]

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Remove the volatile components under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 3% methanol in dichloromethane) to afford the pure α-aminophosphonate.[15]

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry).

Protocol 2: Heterogeneous Catalysis with Orange Peel Powder

This protocol demonstrates a green and sustainable approach using a readily available natural catalyst.[4]

Materials:

  • Aromatic aldehyde (e.g., 2-hydroxybenzaldehyde, 1.0 mmol)

  • Amine (e.g., aniline, 1.0 mmol)

  • Dimethyl phosphite (1.2 mmol)

  • Orange Peel Powder (OPP) (10 wt%)

  • Ethanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.2 mmol), and ethanol as the solvent.[4]

  • Add orange peel powder (10 wt%) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for the required time (e.g., 25 minutes).[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure α-aminophosphonate.[4]

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, consider increasing the reaction time or temperature. For catalyzed reactions, ensure the catalyst is active. In some cases, pre-forming the imine before the addition of the phosphite can improve yields.[1]

  • Side Reactions: The formation of α-hydroxyphosphonates as a side product can occur. This can sometimes be mitigated by ensuring anhydrous conditions or by using a catalyst that favors imine formation.

  • Purification Challenges: The polarity of α-aminophosphonates can vary significantly. A careful selection of the eluent system for column chromatography is crucial for effective purification. Recrystallization is often a viable alternative for solid products.[4]

Conclusion

The Kabachnik-Fields reaction remains a highly versatile and indispensable tool for the synthesis of α-aminophosphonates from aromatic aldehydes. By understanding the underlying mechanistic principles and carefully optimizing experimental parameters such as catalyst, solvent, and temperature, researchers can efficiently generate a diverse array of these valuable compounds. The advent of catalyst-free, solvent-free, and microwave-assisted protocols further enhances the appeal of this reaction, aligning it with the principles of green and sustainable chemistry. The protocols and insights provided in this application note are intended to serve as a robust starting point for scientists engaged in the synthesis and application of α-aminophosphonates.

References

  • A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021).
  • Three-component reaction of aromatic aldehydes with amine and diethylphosphite. (2015).
  • Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE.
  • Kabachnik-Fields Reaction - Organic Chemistry Portal.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH. Molecules.
  • Catalytic Kabachnik-Fields reaction: new horizons for old reaction. (2008). ARKIVOC.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC - NIH. Molecules.
  • An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. (2007). The Journal of Organic Chemistry.
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2024).
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
  • Kabachnik–Fields reaction - Wikipedia.
  • Heteroaromatic aldehyde catalyzed synthesis of α‐aminophosphonates (1‐12).
  • Catalytic Kabachnik-Fields reaction: new horizons for old reaction - University of Michigan. ARKIVOC.
  • Synthesis of α-aminophosphonates using solvate ionic liquids. (2017). RSC Publishing.
  • An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate | Request PDF.
  • Application Notes and Protocols for Aminophosphonate Synthesis via the Kabachnik-Fields Reaction - Benchchem.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2021). MDPI.
  • Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. (2023).
  • Methods for the synthesis of α‐aminophosphonates.
  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. (2022).
  • An extremely efficient three-component reaction of aldehydes/ketones, amines, and phosphites (Kabachnik-Fields reaction) for the synthesis of α-aminophosphonates catalyzed by magnesium perchlorate. (2017).
  • Catalyst free efficient synthesis and characterization of α-aminophosphonates.

Sources

Using Diethyl (alpha-aminobenzyl)phosphonate hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Harnessing Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride in Advanced Organic Synthesis

Introduction: this compound, CAS 16656-50-1, is a versatile and highly valuable building block in modern organic synthesis.[1][2] Structurally, it is an analog of the amino acid phenylalanine, where the carboxylic acid group is replaced by a diethyl phosphonate moiety. This substitution creates a bioisostere with enhanced stability against hydrolysis and unique biological properties, making it a cornerstone for the synthesis of novel therapeutic agents and agrochemicals.[3][4] Appearing as a white to off-white solid, it is soluble in polar solvents like water and alcohols due to its hydrochloride salt form.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this reagent in key synthetic transformations, supported by detailed mechanisms and field-proven protocols.

Core Application: Synthesis of α-Aminophosphonates

The primary application of this compound and related structures is in the synthesis of α-aminophosphonates. These compounds are of immense interest in medicinal chemistry as they mimic natural α-amino acids and can act as enzyme inhibitors, haptens for catalytic antibody induction, and potent antibacterial or antiviral agents.[3][5] The most prominent method for their synthesis is the Kabachnik-Fields reaction.

The Kabachnik-Fields Reaction: A Mechanistic Overview

The Kabachnik-Fields reaction is a three-component condensation between an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[6][7] The reaction mechanism is dependent on the specific substrates and conditions, but it generally proceeds via one of two main pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway".[5] For weakly basic amines, the imine pathway is often favored, where the amine and carbonyl compound first condense to form an imine, which is then attacked by the nucleophilic phosphite.[8]

The use of a pre-formed α-aminophosphonate like this compound allows for the synthesis of more complex, substituted α-aminophosphonates through its reaction with various aldehydes.[9]

Kabachnik_Fields_Mechanism cluster_imine Imine Formation cluster_addition Hydrophosphonylation Amine R¹-NH₂ (Amine) Imine R¹-N=CHR² (Imine) Amine->Imine + R²CHO - H₂O Aldehyde R²CHO (Aldehyde) Product α-Aminophosphonate Imine->Product Nucleophilic Attack Phosphite (EtO)₂P(O)H (Diethyl Phosphite) Phosphite->Product

Figure 1: General mechanism of the Kabachnik-Fields reaction via the imine pathway.

Protocol 1: Lewis Acid-Catalyzed Synthesis of Substituted α-Aminophosphonates

This protocol describes a one-pot, three-component synthesis of α-aminophosphonates using a Lewis acid catalyst, which has been shown to be highly efficient.[3] Iron(III) chloride is an effective, inexpensive, and relatively non-toxic catalyst for this transformation.

Materials:

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Substituted Aromatic Amine (e.g., aniline)

  • Diethyl phosphite

  • Anhydrous Iron(III) Chloride (FeCl₃) or Copper(II) Chloride (CuCl₂)

  • Solvent (e.g., ethanol or solvent-free)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To a round-bottom flask, add the aldehyde (5.0 mmol), the aromatic amine (5.0 mmol), and diethyl phosphite (5.5 mmol).

  • Add a catalytic amount of anhydrous FeCl₃ (0.1 mmol).

  • Stir the mixture vigorously at room temperature. The reaction can often be performed under solvent-free (neat) conditions.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions catalyzed by FeCl₃ typically proceed to completion within 30-120 minutes.[3]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure α-aminophosphonate.

Data Summary: Catalyst Comparison

The choice of catalyst can significantly impact reaction time and yield in α-aminophosphonate synthesis.

CatalystAldehydeAmineConditionsTimeYield (%)Reference
FeCl₃ BenzaldehydeAnilineNeat, RT90 min73%[3]
CuCl₂ BenzaldehydeAnilineNeat, RT24 hLow Yield[3]
Mg(ClO₄)₂ VariousVariousSolvent-free0.5-3 h82-96%[8]
Yb(OTf)₃ VariousVariousT3P®3 h~65%[10]
None VariousVariousMicrowave, EtOH20-40 minVariable[9]

This table illustrates that while catalyst-free methods are possible, Lewis acids like FeCl₃ and Mg(ClO₄)₂ offer excellent yields under mild conditions and significantly shorter reaction times compared to CuCl₂.[3][8]

Application as a Nucleophilic Amine Source

The primary amino group in this compound makes it an excellent nucleophile for constructing C-N bonds, thereby introducing the phosphonate moiety into diverse molecular scaffolds.

Palladium-Catalyzed Aminocarbonylation

A notable application is its use as an amine source in palladium-catalyzed aminocarbonylation reactions. This transformation is a powerful tool for synthesizing amides from aryl or vinyl halides. In a published case study, the compound was successfully employed in the aminocarbonylation of 1-iodoisoquinoline to produce isoquinoline derivatives with high conversion rates.[11]

Aminocarbonylation_Workflow ArylHalide Aryl-I (1-Iodoisoquinoline) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition CO CO (Carbon Monoxide) CO_Insertion CO Insertion CO->CO_Insertion BuildingBlock Diethyl (alpha-aminobenzyl) phosphonate hydrochloride ReductiveElimination Reductive Elimination BuildingBlock->ReductiveElimination OxidativeAddition->CO_Insertion Aryl-Pd(II)-I CO_Insertion->ReductiveElimination Acyl-Pd(II)-I ReductiveElimination->Pd_Catalyst Catalyst Regeneration Product Amide Product (Isoquinoline Derivative) ReductiveElimination->Product

Figure 2: Simplified workflow for Palladium-catalyzed aminocarbonylation.

Protocol 2: Synthesis of an Isoquinoline Amide Derivative

This protocol is based on the methodology reported for the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline.[11]

Materials:

  • 1-Iodoisoquinoline

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like Xantphos)

  • Carbon monoxide (CO) source (balloon or cylinder)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Set up a Schlenk flask or a pressure-rated vial under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add 1-iodoisoquinoline (1.0 mmol), the palladium catalyst, and the ligand.

  • Add this compound (1.2 mmol) and the base (2.5 mmol).

  • Add the anhydrous solvent.

  • Purge the flask with carbon monoxide gas and then maintain a CO atmosphere (typically a balloon is sufficient for lab scale).

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for the designated time (e.g., 12-24 hours).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product via flash column chromatography to isolate the desired isoquinoline amide derivative.

Application in Phosphonopeptide Synthesis

Phosphonopeptides, where one or more amino acid residues are replaced by an α-aminophosphonic acid equivalent, are important in drug discovery for their enhanced stability and ability to mimic transition states of peptide hydrolysis. Diethyl (alpha-aminobenzyl)phosphonate serves as a key reactant for incorporating a phenylalanine phosphonate analog into a peptide chain.[12]

General Strategy: Peptide Coupling

The synthesis involves a standard peptide coupling reaction. The free amino group of this compound is coupled with the C-terminus of an N-protected amino acid or peptide using a carbodiimide-based coupling agent.

Peptide_Coupling AminoAcid N-Protected Amino Acid (R-COOH) ActiveEster Activated Ester AminoAcid->ActiveEster CouplingAgent Coupling Agent (e.g., HATU, HOBt) CouplingAgent->ActiveEster Product Phosphonodipeptide (R-CO-NH-R') ActiveEster->Product Phosphonate Diethyl (alpha-aminobenzyl) phosphonate (H₂N-R') Phosphonate->Product Nucleophilic Attack Base Base (e.g., DIPEA) Base->Phosphonate Deprotonation of NH₃⁺Cl⁻

Figure 3: Workflow for the synthesis of a phosphonodipeptide analog.

Protocol 3: General Procedure for Phosphonodipeptide Synthesis

Materials:

  • N-Boc-protected amino acid (e.g., Boc-Alanine)

  • This compound

  • Coupling agent (e.g., HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.0 mmol) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent HATU (1.1 mmol) and DIPEA (3.0 mmol) to the solution. Note: DIPEA is needed to activate the carboxylic acid and to neutralize the hydrochloride salt of the phosphonate.

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the protected phosphonodipeptide. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in CH₂Cl₂) to allow for further chain elongation.

Conclusion

This compound is a powerful and versatile building block for introducing the α-aminobenzylphosphonate scaffold into a wide array of organic molecules. Its utility in multicomponent reactions like the Kabachnik-Fields synthesis, its function as a nucleophilic amine source in C-N bond formation, and its application in creating peptide mimetics underscore its importance in synthetic and medicinal chemistry. The protocols and data presented herein provide a robust framework for researchers to effectively utilize this reagent in the design and synthesis of novel, biologically active compounds.

References

  • Title: this compound | 16656-50-1 - Benchchem. Source: Benchchem.
  • Title: this compound | 16656-50-1. Source: Chemicalbook.
  • Title: Procedures for the synthesis of α-aminophoshonates. Source: ResearchGate.
  • Title: Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates. Source: PMC - NIH.
  • Title: Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction. Source: ResearchGate.
  • Title: cas 16656-50-1: this compound. Source: CymitQuimica.
  • Title: Kabachnik–Fields reaction - Wikipedia. Source: Wikipedia.
  • Title: The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Source: Preprints.org.
  • Title: Kabachnik–Fields reactions with stable nitroxide free radicals. Source: Arkat USA.
  • Title: Kabachnik-Fields Reaction. Source: Organic Chemistry Portal.
  • Title: The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Source: NIH.
  • Title: The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Source: PMC - NIH.
  • Title: Three-component reaction of aromatic aldehydes with amine and diethylphosphite. Source: ResearchGate.
  • Title: Diethyl (α-aminobenzyl)phosphonate hydrochloride | CAS 16656-50-1 | SCBT. Source: Santa Cruz Biotechnology.

Sources

Determining the Cytotoxic Profile of Alpha-Aminophosphonates: A Guide to Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Alpha-Aminophosphonates

Alpha-aminophosphonates represent a versatile class of organophosphorus compounds with significant therapeutic promise. As structural analogs of α-amino acids, they can act as enzyme inhibitors, anti-metabolites, and modulators of various cellular pathways. Their potential applications span from anticancer and antiviral agents to anti-inflammatory and neuroprotective drugs.[1] However, realizing their full therapeutic potential necessitates a thorough understanding of their cytotoxic effects to ensure safety and efficacy.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture protocols for evaluating the cytotoxicity of alpha-aminophosphonates. We will delve into the principles behind various cytotoxicity assays, provide detailed step-by-step protocols, and discuss the importance of elucidating the mechanism of cell death. This guide is designed to be a practical resource, grounding experimental procedures in scientific rationale to ensure the generation of robust and reliable data.

Strategic Approach to Cytotoxicity Testing

A multi-faceted approach is crucial for accurately assessing the cytotoxic potential of novel compounds. This involves not only quantifying cell death but also understanding the underlying cellular mechanisms. A typical workflow for testing the cytotoxicity of alpha-aminophosphonates is outlined below.

Cytotoxicity Testing Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action A Cell Viability/Metabolic Activity Assays (e.g., MTT, XTT, ATP) C Apoptosis vs. Necrosis Differentiation (Annexin V/PI, AO/EB) A->C B Membrane Integrity Assays (e.g., LDH) B->C D Apoptotic Pathway Analysis (Caspase Assays, Mitochondrial Assays) C->D

Caption: A strategic workflow for assessing alpha-aminophosphonate cytotoxicity.

Part 1: Foundational Cytotoxicity Assays

The initial assessment of cytotoxicity typically involves assays that measure overall cell viability, metabolic activity, or membrane integrity.

Metabolic Activity Assays: The Tetrazolium Salt Reduction Principle (MTT & XTT)

Expertise & Experience: Tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to assess cell viability by measuring the metabolic activity of a cell population. The principle lies in the reduction of the yellow, water-soluble tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Trustworthiness: While robust, it's important to be aware of potential interferences. Compounds with reducing properties can chemically reduce MTT, leading to false-positive results (overestimation of viability).[2][3] Therefore, it is crucial to include a cell-free control where the alpha-aminophosphonate is incubated with the MTT reagent to check for any direct chemical reaction.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the alpha-aminophosphonate derivative. Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Membrane Integrity Assays: Lactate Dehydrogenase (LDH) Release

Expertise & Experience: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. This assay is a reliable indicator of necrosis or late-stage apoptosis.[4]

Trustworthiness: It is important to consider that some compounds or experimental conditions, such as changes in pH or the presence of proteases, can interfere with LDH activity, potentially leading to inaccurate results.[5][6] A cell-free control containing the test compound and LDH can help identify such interferences.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (seeding and treatment). It is crucial to have a "maximum LDH release" control, where cells are treated with a lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.

Part 2: Elucidating the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is a critical step in its toxicological evaluation.

Differentiating Apoptosis and Necrosis

Expertise & Experience: Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[7] Necrosis, on the other hand, is a passive process resulting from acute injury, leading to cell swelling and rupture of the plasma membrane.[7]

Trustworthiness: The choice of method to differentiate between these two cell death pathways is crucial for accurate interpretation. Flow cytometry-based methods like Annexin V/Propidium Iodide (PI) staining provide quantitative data, while fluorescence microscopy with stains like Acridine Orange/Ethidium Bromide (AO/EB) offers morphological insights.[8][9]

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter necrotic or late apoptotic cells.[8]

Detailed Protocol: Annexin V-FITC/PI Staining

  • Cell Preparation: Treat cells with the alpha-aminophosphonate as described previously. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Principle: This method utilizes two fluorescent dyes that differentially stain cells based on membrane integrity. Acridine Orange (AO) is a membrane-permeable dye that stains the nuclei of both viable and non-viable cells green. Ethidium Bromide (EB) is a membrane-impermeable dye that only enters cells with compromised membranes and stains the nucleus red-orange.[10]

Detailed Protocol: AO/EB Staining

  • Cell Preparation: Treat cells grown on coverslips or in suspension with the alpha-aminophosphonate.

  • Staining: Prepare a fresh AO/EB staining solution (e.g., 1 µL of 1 mg/mL AO and 1 µL of 1 mg/mL EB in 100 µL of PBS).[10] Add a small volume of this solution to the cells.

  • Incubation: Incubate for 5 minutes at room temperature, protected from light.[10]

  • Visualization: Immediately observe the cells under a fluorescence microscope.

    • Viable cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.[11]

    • Late apoptotic cells: Orange to red nucleus with condensed and fragmented chromatin.[10][11]

    • Necrotic cells: Uniformly orange to red nucleus.[10]

Apoptosis_vs_Necrosis cluster_0 Staining Patterns A Viable Cell B Early Apoptosis A->B Annexin V+/PI- D Necrosis A->D Annexin V-/PI+ C Late Apoptosis B->C Annexin V+/PI+

Caption: Differentiation of cell death mechanisms using Annexin V/PI staining.

Investigating the Apoptotic Pathway

If apoptosis is identified as the primary mode of cell death, further investigation into the specific signaling pathways is warranted. Many alpha-aminophosphonates have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

Expertise & Experience: Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] Initiator caspases (e.g., caspase-9) are activated upstream and in turn activate executioner caspases (e.g., caspase-3 and -7), which cleave various cellular substrates, leading to the characteristic features of apoptosis.

Trustworthiness: Commercially available kits provide a reliable and straightforward method to measure the activity of specific caspases using colorimetric or fluorometric substrates.

Detailed Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: After treatment with the alpha-aminophosphonate, lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3/7-specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) to the cell lysate.

  • Incubation: Incubate at 37°C to allow the activated caspases to cleave the substrate.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved product.

  • Data Analysis: Quantify the fold-increase in caspase activity compared to the untreated control.

Expertise & Experience: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). This can be detected using cationic fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential.

Trustworthiness: Dyes like TMRE (tetramethylrhodamine, ethyl ester) or JC-1 are commonly used. In healthy cells, JC-1 forms aggregates in the mitochondria that fluoresce red, while in apoptotic cells with low MMP, it remains in its monomeric form in the cytoplasm and fluoresces green.[12]

Detailed Protocol: MMP Assay using a Fluorescent Dye

  • Cell Treatment: Treat cells with the alpha-aminophosphonate. Include a positive control for MMP depolarization (e.g., CCCP).[13]

  • Dye Loading: Incubate the cells with the MMP-sensitive dye (e.g., TMRE) for 15-30 minutes at 37°C.[13]

  • Washing: Wash the cells to remove the excess dye.

  • Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP.

Expertise & Experience: The generation of reactive oxygen species (ROS) can be both a cause and a consequence of apoptosis. Dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) are cell-permeable and become fluorescent upon oxidation by ROS.

Trustworthiness: This assay provides a measure of oxidative stress induced by the test compound.

Detailed Protocol: ROS Production Assay

  • Cell Treatment: Treat cells with the alpha-aminophosphonate.

  • Dye Loading: Incubate the cells with H2DCF-DA.[14]

  • Analysis: Measure the increase in fluorescence using a fluorescence microplate reader or flow cytometer.

Data Presentation and Interpretation

Quantitative data from the various assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for an Alpha-Aminophosphonate Derivative

Concentration (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0.198 ± 4.22 ± 1.5
192 ± 5.18 ± 2.1
1065 ± 6.835 ± 4.5
5030 ± 3.972 ± 5.3
10012 ± 2.591 ± 3.8

Table 2: Example Apoptosis Analysis Data

TreatmentEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control2.1 ± 0.51.5 ± 0.31.0 ± 0.1
Compound X (50 µM)35.4 ± 3.115.2 ± 2.44.8 ± 0.6
Positive Control45.8 ± 4.220.1 ± 2.96.2 ± 0.7

Conclusion: A Pathway to Robust Cytotoxicity Profiling

The comprehensive evaluation of the cytotoxic effects of alpha-aminophosphonates is a cornerstone of their preclinical development. By employing a strategic combination of assays that assess cell viability, membrane integrity, and the mechanisms of cell death, researchers can build a robust toxicological profile for these promising therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for conducting these critical studies with scientific rigor and confidence.

References

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 5). Bio-Techne. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]

  • Keglevich, G., & Varga, P. R. (2021). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 26(9), 2511. [Link]

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. (2025, August 10). ResearchGate. [Link]

  • Liu, K., Liu, P. C., Liu, R., & Wu, X. (2015). Dual AO/EB staining to detect apoptosis in osteosarcoma cells compared with flow cytometry. Medical science monitor basic research, 21, 15–20. [Link]

  • Acridine orange/Ethidium bromide double staining test: A simple In-vitro assay to detect apoptosis induced by phenolic compounds in plant cells. (2025, August 10). ResearchGate. [Link]

  • Annexin V Plus Propidium Iodide for Apoptosis. (n.d.). The University of Iowa. [Link]

  • Cytotoxicity and Induction of Apoptosis in Melanoma (MDA-MB-435S) Cells by Emodin. (n.d.). Banaras Hindu University. [Link]

  • Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. (n.d.). PubMed. [Link]

  • Apoptosis vs Necrosis. (n.d.). University of Rome Tor Vergata. [Link]

  • a Detection of apoptosis by acridine orange and ethidium bromide... (n.d.). ResearchGate. [Link]

  • Apoptosis or Necrosis What type of cell death am I looking at. (2018, March 30). YouTube. [Link]

  • Effect of aminophosphonates on lactate dehydrogenase (LDH) release of... (n.d.). ResearchGate. [Link]

  • Mitochondrial Membrane Potential Assay. (n.d.). PMC - NIH. [Link]

  • Mitochondrial Membrane Potential Assay. (n.d.). PMC - NIH. [Link]

  • TMRE Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. (2025, December 19). ResearchGate. [Link]

  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. (2025, August 6). ResearchGate. [Link]

  • Green synthesis of α-aminophosphonates: from hydrogen-bonded Janus dimers to pharmaceutical potential. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). PMC - NIH. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. (n.d.). PMC - NIH. [Link]

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (n.d.). MDPI. [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020, September 15). PubMed. [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020, September 14). Frontiers. [Link]

  • An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. (n.d.). PMC - NIH. [Link]

  • The Last Decade of Optically Active α-Aminophosphonates. (2023, August 20). MDPI. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]

Sources

In Vivo Evaluation of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel α-Aminophosphonate

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride is an organophosphorus compound belonging to the α-aminophosphonate class of molecules. These compounds are structural analogues of α-amino acids and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, anticancer, and enzyme inhibitory properties.[1][2] The phosphonate moiety serves as a stable bioisostere for the phosphate group, potentially interacting with biological targets involved in cellular signaling and metabolism.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of this compound in relevant animal models. The protocols outlined herein are designed to assess the compound's safety profile, pharmacokinetic behavior, and preliminary efficacy, thereby providing a foundational dataset for further preclinical and clinical development.

The hydrochloride salt form of the compound generally confers increased water solubility, which is advantageous for formulation and oral administration in animal studies.[3][4][5] This guide will detail protocols for acute and sub-chronic toxicity, pharmacokinetic analysis, and proof-of-concept efficacy studies based on the known in vitro activities of related α-aminophosphonates.

Pre-study Considerations: Formulation and Dosing

A critical first step in any in vivo study is the preparation of a suitable and stable formulation for administration to animals. As this compound is a water-soluble salt, sterile water for injection or phosphate-buffered saline (PBS) are primary vehicle candidates. To improve palatability for voluntary oral administration, a 10% sucrose solution can be utilized.[6]

Protocol for Formulation Preparation (for Oral Gavage):

  • Aseptically weigh the required amount of this compound.

  • In a sterile container, dissolve the compound in the chosen vehicle (e.g., sterile water, 0.9% saline, or 10% sucrose solution) to the desired final concentration.

  • Ensure complete dissolution by gentle vortexing or stirring. If necessary, sonication can be applied cautiously.

  • Visually inspect the solution for any particulate matter. The final formulation should be a clear solution.

  • Prepare fresh formulations daily to ensure stability and prevent degradation.

Pharmacokinetic Profiling in Rodent Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to drug development. A pharmacokinetic (PK) study in a rodent model, such as the Sprague-Dawley rat, provides crucial information on bioavailability, half-life, and maximum concentration (Cmax).

Experimental Workflow for Pharmacokinetic Studies

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis & Modeling Animal Acclimatization Animal Acclimatization Fasting (Overnight) Fasting (Overnight) Animal Acclimatization->Fasting (Overnight) Dosing (IV and PO) Dosing (IV and PO) Fasting (Overnight)->Dosing (IV and PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV and PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalytical Method (LC-MS/MS) Bioanalytical Method (LC-MS/MS) Plasma Separation->Bioanalytical Method (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalytical Method (LC-MS/MS)->PK Parameter Calculation

Caption: Workflow for a typical pharmacokinetic study.

Protocol for a Single-Dose Pharmacokinetic Study in Rats:

  • Animal Model: Use healthy, adult male or female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 5 days prior to the study.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for overnight fasting before dosing.

  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein.

    • Group 2: Oral (PO) gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2) using appropriate software.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (%) (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Toxicology Assessment: Ensuring a Favorable Safety Profile

A thorough evaluation of a compound's toxicity is paramount. Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) provide a framework for these studies.

Acute Oral Toxicity (OECD Guideline 423)

This study provides information on the potential hazards of a substance after a single oral dose.[3][7] It helps in classifying the substance and determining a starting dose for repeated-dose studies.

Protocol for Acute Oral Toxicity Study (OECD 423):

  • Animal Model: Use nulliparous, non-pregnant female rats.

  • Starting Dose: In the absence of prior data, a starting dose of 300 mg/kg is recommended by OECD guidelines.[8][9][10]

  • Procedure:

    • Dose a group of 3 female rats with the starting dose.

    • Observe the animals closely for the first few hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

    • Record body weight changes.

    • If no mortality or significant toxicity is observed, proceed to a higher dose level (e.g., 2000 mg/kg) in another group of 3 animals.

    • If mortality occurs, the test is repeated at a lower dose level.

  • Endpoint: The study allows for the classification of the compound into a toxicity category based on the observed outcomes.

Sub-chronic Oral Toxicity (OECD Guideline 408)

This 90-day study provides information on the potential health hazards from repeated exposure over a longer period.[4][11]

Protocol for 90-Day Repeated Dose Oral Toxicity Study (OECD 408):

  • Animal Model: Use young, healthy rats (weighing and age as specified in the guideline).

  • Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only). The highest dose should induce some toxicity but not mortality.

  • Administration: Administer the compound daily via oral gavage for 90 days.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly detailed clinical examination and body weight measurements.

    • At the end of the study, conduct hematology, clinical biochemistry, and a full necropsy with histopathological examination of major organs.

  • Endpoints: Identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

ParameterAnalysis
Clinical Observations General health, behavior, mortality
Body Weight Weekly measurements
Hematology Complete blood count
Clinical Biochemistry Liver and kidney function tests, electrolytes
Histopathology Microscopic examination of major organs

Preliminary Efficacy Evaluation

Based on the reported in vitro anticancer and antiviral activities of α-aminophosphonates, proof-of-concept efficacy studies can be designed.[1][7][12]

Anticancer Efficacy in a Xenograft Model

In vitro studies have shown that some α-aminophosphonates exhibit cytotoxic activity against various human cancer cell lines.[12][13] A xenograft model using a susceptible cell line can be employed to assess in vivo antitumor activity.

Experimental Workflow for Xenograft Efficacy Study

G cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cancer Cell Culture Cancer Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cancer Cell Culture->Cell Harvest & Preparation Subcutaneous Injection in Mice Subcutaneous Injection in Mice Cell Harvest & Preparation->Subcutaneous Injection in Mice Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection in Mice->Tumor Growth Monitoring Randomization into Groups Randomization into Groups Tumor Growth Monitoring->Randomization into Groups Treatment Initiation Treatment Initiation Randomization into Groups->Treatment Initiation Daily Dosing & Monitoring Daily Dosing & Monitoring Treatment Initiation->Daily Dosing & Monitoring Tumor Volume Measurement Tumor Volume Measurement Daily Dosing & Monitoring->Tumor Volume Measurement Study Termination Study Termination Tumor Volume Measurement->Study Termination Tumor Excision & Analysis Tumor Excision & Analysis Study Termination->Tumor Excision & Analysis

Caption: Workflow for a typical anticancer xenograft study.

Protocol for a Human Tumor Xenograft Study in Mice:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Line: Select a human cancer cell line known to be sensitive to α-aminophosphonates from in vitro studies (e.g., a lung or colon cancer cell line).[12]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at one or more dose levels daily for a specified period (e.g., 2-3 weeks).

  • Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight changes, clinical signs of toxicity.

    • Optional: Biomarker analysis of tumor tissue upon study completion.

Antiviral Efficacy Model

Several studies have reported the antiviral activity of α-aminophosphonates, particularly against plant viruses like Tobacco Mosaic Virus (TMV).[1][7][14][15] While direct models for human viral pathogens would require further justification based on in vitro screening, a general approach for an in vivo antiviral study is outlined below.

Protocol for a Mouse Model of Viral Infection:

  • Animal Model: The choice of mouse strain will depend on the specific virus being studied.

  • Virus: Select a virus for which a reliable mouse model exists and for which there is a rationale for potential activity of the test compound.

  • Infection: Infect mice with a standardized dose of the virus via an appropriate route (e.g., intranasal for respiratory viruses).

  • Treatment: Administer this compound orally, starting either before or shortly after infection, at various dose levels.

  • Endpoints:

    • Viral load in target organs (e.g., lungs for respiratory viruses).

    • Clinical signs of illness (e.g., weight loss, morbidity).

    • Survival rate.

    • Biomarkers of inflammation (e.g., cytokine levels in bronchoalveolar lavage fluid).[15]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

Conclusion

The protocols described in this application note provide a comprehensive framework for the initial in vivo evaluation of this compound. By systematically assessing its pharmacokinetic profile, toxicity, and preliminary efficacy in relevant animal models, researchers can generate the critical data needed to advance this promising compound through the drug discovery and development pipeline. The adaptability of these protocols allows for their modification based on emerging in vitro data and specific therapeutic targets.

References

  • Reddy, T. J., et al. (2013). Diversity-oriented synthesis of α-aminophosphonates: a new class of potential anticancer agents. European Journal of Medicinal Chemistry, 69, 579-588. Available at: [Link]

  • Varga, P. R., et al. (2021). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 26(11), 3185. Available at: [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Varga, P. R., et al. (2023). Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates Against a Multidrug Resistant Uterine Sarcoma Cell Line. Letters in Drug Design & Discovery, 20(3), 365-371. Available at: [Link]

  • Liu, X., et al. (2006). Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties. Molecules, 11(9), 666-676. Available at: [Link]

  • Bodnarchuk, M. I., et al. (2019). A Brief Review of the Anticancer Activity of α-Aminophosphonic Acid Derivatives and a Report on the in Vitro Activity of Some Dialkyl α-aryl- (or Heteroaryl)-α-(Diphenylmethylamino)Methanephosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4-6), 562-566. Available at: [Link]

  • Liu, X., et al. (2006). Synthesis and antiviral bioactivities of alpha-aminophosphonates containing alkoxyethyl moieties. Molecules, 11(9), 666-76. Available at: [Link]

  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Głogowska, A., et al. (2022). Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus. Molecules, 28(1), 297. Available at: [Link]

  • Sahu, D. et al. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1131-1144. Available at: [Link]

  • Li, P., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 903173. Available at: [Link]

  • Li, P., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 903173. Available at: [Link]

  • Zvinavashe, E., et al. (1999). Determination of the Starting Dose for Acute Oral Toxicity (LD50) Testing in the Up and Down Procedure (UDP) From Cytotoxicity Data. ATLA Alternatives to Laboratory Animals, 27(6), 957-966. Available at: [Link]

  • Slideshare. (2018). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Available at: [Link]

  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Available at: [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Available at: [Link]

  • Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27376. Available at: [Link]

  • Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27376. Available at: [Link]

  • FDA. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Available at: [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available at: [Link]

  • Singh, R., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(5), 483-492. Available at: [Link]

  • Demkowicz, S., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6867. Available at: [Link]

  • Serrano, D. R., et al. (2012). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 29(3), 778-790. Available at: [Link]

  • Bircher, M., et al. (2021). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. ChemistrySelect, 6(4), 585-590. Available at: [Link]

  • Rope, A., et al. (2011). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 50(4), 530-536. Available at: [Link]

Sources

Molecular docking studies of alpha-aminophosphonates with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Molecular Docking of α-Aminophosphonates

A Senior Application Scientist's Guide to Virtual Screening and Interaction Analysis

Foundational Principles: The "Why" of Docking α-Aminophosphonates

Alpha-aminophosphonates are a class of organophosphorus compounds structurally analogous to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic moiety.[1][2][3] This structural mimicry allows them to act as antagonists or inhibitors of enzymes involved in amino acid metabolism, giving them a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and neuromodulatory effects.[4][5][6][7][8][9] The primary mechanism of action for many α-aminophosphonates is the inhibition of enzymes.[3][10]

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an α-aminophosphonate) when bound to a second molecule (a receptor, typically a protein).[11][12][13] The core purpose is to model the ligand-receptor interaction at an atomic level, providing invaluable insights that guide drug discovery and development.[11] By simulating these interactions, researchers can:

  • Identify potential drug candidates: Virtually screen large libraries of α-aminophosphonates against a protein target to prioritize compounds for synthesis and experimental testing.[]

  • Elucidate mechanisms of action: Understand how an α-aminophosphonate binds within the active site of an enzyme and identify the key amino acid residues responsible for the interaction.

  • Guide lead optimization: Suggest chemical modifications to an α-aminophosphonate structure to enhance its binding affinity and selectivity for the target protein.

The process relies on two key components: a sampling algorithm , which explores the possible conformations of the ligand within the binding site, and a scoring function , which estimates the binding affinity for each conformation to rank the poses.[11]

Key Protein Targets for α-Aminophosphonate Docking

The versatility of the α-aminophosphonate scaffold makes it a suitable inhibitor for various enzyme families. Docking studies are frequently targeted against:

Target Protein FamilyExample(s)Therapeutic AreaRationale for Inhibition
Metalloproteinases Matrix Metalloproteinase-8 (MMP-8), Aminopeptidase NCancer, ArthritisThe phosphonate group acts as an effective zinc-binding group (ZBG) in the active site of these zinc-dependent enzymes.[15][16][17][18]
Serine Proteases Acetylcholinesterase (AChE)Alzheimer's Diseaseα-Aminophosphonates can inhibit AChE, preventing the breakdown of the neurotransmitter acetylcholine.[19][20][21][22]
Tyrosine Phosphatases Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, ObesityThese enzymes are key regulators in signaling pathways; their inhibition is a therapeutic strategy.[23]
Viral Proteases SARS-CoV-2 Main Protease, HIV ProteaseAntiviral TherapyInhibition of viral proteases is crucial to block viral replication.[6][24]

The Molecular Docking Workflow: A Comprehensive Protocol

This section details the complete, step-by-step methodology for performing a molecular docking study. The workflow is designed to ensure reproducibility and scientific rigor.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation P_Prep Protocol 1: Target Protein Preparation Grid Protocol 3: Binding Site Definition & Grid Generation P_Prep->Grid L_Prep Protocol 2: Ligand Preparation L_Prep->Grid Dock Protocol 4: Run Docking Simulation Grid->Dock Analysis Protocol 5: Results Analysis (Scores & Poses) Dock->Analysis Validation Protocol 6: Docking Validation (Re-docking & RMSD) Analysis->Validation

Caption: The complete molecular docking workflow from preparation to validation.

Protocol 1: Target Protein Preparation

Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the receptor structure. The protein must be prepared to be as close to a physiological state as possible, with correct protonation states and no structural artifacts.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized ligand in the binding site of interest.

  • Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., PyMOL, Chimera, Discovery Studio). Remove all non-essential components, including solvent molecules (water, ions), co-factors, and any existing ligands.

    • Expert Insight: While removing most water molecules is standard, carefully examine waters within the active site. Some may be structurally important, mediating a "water-bridge" interaction between the protein and ligand. Consider performing docking runs both with and without these key water molecules to assess their impact.[25]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add them using software tools (e.g., the pdb2pqr server, Schrödinger's Protein Preparation Wizard). This step is critical as it determines the hydrogen-bonding network.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types using a force field (e.g., AMBER, CHARMM). This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the protein structure to relieve any steric clashes that may have been introduced during preparation.

  • Save the Prepared Protein File: Save the final structure in a format required by the docking software (e.g., PDBQT for AutoDock).

Protocol 2: α-Aminophosphonate Ligand Preparation

Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation. Docking algorithms explore rotational flexibility but are more efficient when starting from a reasonable geometry.

  • Create 2D Structure: Draw the α-aminophosphonate using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structure to a 3D format.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a stable, low-energy conformation.[26]

  • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.

  • Save the Prepared Ligand File: Save the final structure in the required format (e.g., PDBQT, MOL2).

Protocol 3: Binding Site Definition and Grid Generation

Causality: The docking algorithm must be told where to search. Defining a specific search space (the "grid box") around the active site makes the calculation more efficient and focused than searching the entire protein surface ("blind docking").[26]

  • Identify the Binding Pocket:

    • Method A (Preferred): If a co-crystallized ligand was present in the original PDB file, define the binding site based on its location. The grid box should encompass this ligand with a buffer of 4-6 Å in each direction.

    • Method B (If no co-crystallized ligand): Use site-finder tools (e.g., CASTp, SiteHound) or perform a "blind docking" with a very large grid box to identify potential binding sites.

  • Generate the Grid: Using the docking software's tools (e.g., AutoGrid), generate the grid parameter file. This file specifies the center and dimensions (x, y, z) of the search space. The software pre-calculates potential energy grids for different atom types within this box, which speeds up the subsequent docking calculation.

Protocol 4: Performing the Molecular Docking Simulation

Causality: This is the core computational step where the sampling algorithm explores ligand poses and the scoring function evaluates them.

  • Configure the Docking Parameters: Create a configuration file that points to the prepared protein, the prepared ligand, and the grid parameter file.

  • Set Docking Algorithm Parameters:

    • Number of Poses: Specify how many distinct binding modes (poses) the software should generate (e.g., 10-20).

    • Exhaustiveness: Control the thoroughness of the conformational search. Higher exhaustiveness increases computational time but reduces the risk of missing the optimal binding pose.

  • Launch the Docking Job: Execute the docking command from the terminal or through the software's graphical user interface.

Protocol 5: Analysis of Docking Results
  • Examine Docking Scores: The primary output is a ranked list of ligand poses based on their binding affinity scores (e.g., reported in kcal/mol). The top-ranked pose is the one the scoring function predicts to be the most stable.

  • Visualize Binding Poses: Load the prepared protein and the output ligand poses into a molecular visualization tool.

  • Analyze Intermolecular Interactions: For the top-ranked pose(s), analyze the specific non-covalent interactions with the protein's active site residues.[27] Common interactions for α-aminophosphonates include:

    • Hydrogen Bonds: Between the P=O or P-OH groups of the phosphonate and polar residues (e.g., Ser, His, Tyr).[19]

    • Ionic/Electrostatic Interactions: With charged residues if the phosphonate is deprotonated.

    • Hydrophobic Interactions: Between aryl or alkyl groups on the ligand and non-polar residues.

    • π-Cation Interactions: Between aromatic rings and positively charged residues.[28]

  • Compare to Experimental Data: If available, compare the predicted interactions with known structure-activity relationship (SAR) data or mutagenesis studies to see if the model aligns with experimental observations.

Trustworthiness: The Self-Validating Docking Protocol

Expertise & Experience: A docking result is merely a prediction. Its credibility must be established through a rigorous validation process before it can be trusted. A self-validating system ensures the chosen software, parameters, and preparation methods can accurately reproduce known experimental results for a given protein target.

Validation Workflow Start Start with Co-Crystal Structure (Protein + Native Ligand) Extract Extract Native Ligand and Prepare Protein Start->Extract Redock Protocol 6: Re-Dock Native Ligand into Protein Extract->Redock Compare Compare Poses: Docked vs. Crystal Redock->Compare RMSD Calculate RMSD Compare->RMSD Success RMSD < 2.0 Å? Protocol Validated RMSD->Success Yes Fail RMSD ≥ 2.0 Å? Refine Protocol (Grid, Parameters, etc.) RMSD->Fail No

Caption: The validation workflow using the re-docking method.

Protocol 6: Validation by Re-Docking

Causality: The most critical validation step is to determine if your docking protocol can reproduce reality. Re-docking a known ligand into its corresponding protein structure serves as the benchmark for accuracy.[26][29]

  • Select a Validation Structure: Choose a high-quality crystal structure of your target protein that contains a bound ligand (the "native" or "co-crystallized" ligand).

  • Prepare the System:

    • Separate the native ligand from the protein and save it as your "reference" or "crystal" pose.

    • Prepare the protein as described in Protocol 1 .

    • Prepare the extracted native ligand as a new ligand, as described in Protocol 2 . It is crucial to treat it as if its binding mode were unknown.

  • Perform Docking: Using the exact same procedure outlined in Protocols 3 and 4 , dock the prepared native ligand back into the prepared protein.

  • Calculate Root Mean Square Deviation (RMSD): Superimpose the protein from your docked complex onto the original crystal structure protein. Then, calculate the RMSD of the heavy atoms between your top-scoring docked ligand pose and the original crystal ligand pose.[25][30]

  • Assess the Outcome:

    • Successful Validation: An RMSD value of less than 2.0 Å is generally considered a successful reproduction of the experimental binding mode.[25][29][31] This indicates that your docking protocol is reliable for this specific target.

    • Failed Validation: An RMSD value greater than 2.0 Å suggests that the protocol is not accurately predicting the binding pose. You must troubleshoot by adjusting parameters (e.g., grid box size/location, exhaustiveness, scoring function) and repeat the validation until a successful result is achieved.

Validation MetricDescriptionSuccess Criterion
Binding Score The predicted binding affinity (e.g., in kcal/mol) of the top-ranked pose.Should be a strong negative value.
RMSD Root Mean Square Deviation between the docked pose and the experimental crystal pose.< 2.0 Å [25][29][30][31]

Case Study Snapshot: α-Aminophosphonate as an Acetylcholinesterase (AChE) Inhibitor

Several studies have successfully used molecular docking to investigate how α-aminophosphonates inhibit AChE, an enzyme critical in the pathology of Alzheimer's disease.[19][21][22]

  • Target: Drosophila melanogaster Acetylcholinesterase (Dm-AChE)

  • Ligand: Diethyl(2,4-dichlorophenyl)(2,4-dichlorophenylamino)methylphosphonate (M2)

  • Results: Docking simulations predicted a strong binding affinity for the M2 compound.[19] The analysis of the best-scoring pose revealed critical interactions responsible for the stabilization of the complex.[19]

Metric / InteractionObservationSignificance
Binding Energy -10.04 kcal/molIndicates a strong, favorable binding interaction.[19]
Predicted Ki 43.83 nMSuggests potent inhibition at the nanomolar level.[19]
Hydrogen Bond 1 Phosphonate Oxygen <=> SER-238Anchors the ligand to a key residue in the catalytic triad of AChE.[19][20]
Hydrogen Bond 2 Phosphonate Oxygen <=> HIS-480Further stabilizes the ligand within the active site gorge.[19][20]

These computational findings correlate well with in vitro experiments showing that the M2 compound effectively inhibits the AChE enzyme, demonstrating the predictive power of a well-validated docking protocol.[19]

References

  • Yuan, Z., et al. (2012). Exploration of α-aminophosphonate N-derivatives as novel, potent and selective inhibitors of protein tyrosine phosphatases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Güğüş, R., et al. (2023). In vitro Anti-acetylcholinesterase Evaluation and Molecular Docking Modeling of Some α‑amino Phosphonate Derivatives. ResearchGate. Available at: [Link]

  • Ferreira, L. G., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Dhanjal, J. K., et al. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Aminophosphonate. In Wikipedia. Retrieved from: [Link]

  • Scarpelli, R., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules. Available at: [Link]

  • Abdel-Rahman, L. H., et al. (2019). Molecular docking, molecular modeling, vibrational and biological studies of some new heterocyclic α-aminophosphonates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Shaikh, S., et al. (2020). Design, synthesis and evaluation of pyrazole bearing α-aminophosphonate derivatives as potential acetylcholinesterase inhibitors against Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Available at: [Link]

  • Jimson, A. (2021). Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link]

  • OrganoMed Chem. (2023). How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. Available at: [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Available at: [Link]

  • Bálint, E., et al. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules. Available at: [Link]

  • Ali, I., et al. (2024). Synthesis and molecular docking study of α-aminophosphonates as potential multi-targeting antibacterial agents. Journal of Hazardous Materials. Available at: [Link]

  • Ryglowski, M., et al. (2023). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. Available at: [Link]

  • Yadav, O., et al. (2022). Theoretical exploration on structures, bonding aspects and molecular docking of α-aminophosphonate ligated copper complexes against SARS-CoV-2 proteases. Frontiers in Pharmacology. Available at: [Link]

  • Mishra, S. (2015). How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • Shaikh, S., et al. (2022). Design, synthesis and biological evaluation of novel antipyrine based α-aminophosphonates as anti-Alzheimer and anti-inflammatory agent. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • ResearchGate. (n.d.). Structural Insight into the Stereoselective Inhibition of MMP-8 by Enantiomeric Sulfonamide Phosphonates. ResearchGate. Available at: [Link]

  • Lorber, D. M., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel α-Aminophosphonate Derivatives, Biological Evaluation as Potent Antiproliferative Agents and Molecular Docking. ResearchGate. Available at: [Link]

  • University of Strathclyde. (2022). Theoretical exploration on structures, bonding aspects and molecular docking of α-aminophosphonate ligated copper complex. University of Strathclyde. Available at: [Link]

  • Calderone, V., et al. (2006). Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates. Journal of Medicinal Chemistry. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • CONICET. (2023). Green approach to the synthesis of α-aminophosphonate-tetrahydroisoquinoline hybrids and their anti-cholinesterase activity. CONICET Digital. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]

  • Rudnitskaya, A., et al. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston. Available at: [Link]

  • Forli, S., & Botta, M. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). α‐Aminophosphonic acids, bioisosters of α‐amino acids. ResearchGate. Available at: [Link]

  • Calderone, V., et al. (2006). Structural Insight into the Stereoselective Inhibition of MMP-8 by Enantiomeric Sulfonamide Phosphonates. Journal of Medicinal Chemistry. Available at: [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (2023). Molecules. Available at: [Link]

  • Beke, G., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics. Available at: [Link]

  • Gonzalez, J., et al. (2014). Design, modelling, synthesis and biological evaluation of peptidomimetic phosphinates as inhibitors of matrix metalloproteinases MMP-2 and MMP-8. Organic & Biomolecular Chemistry. Available at: [Link]

  • Identification of potential MMP-8 inhibitors through virtual screening of natural product databases. (2024). Journal of Molecular Modeling. Available at: [Link]

  • Mucha, A., et al. (2011). Remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry. MedChemComm. Available at: [Link]

  • Králová, P., et al. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, G. P., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry. Available at: [Link]

  • Szijj, P. A., et al. (2022). α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2. Scientific Reports. Available at: [Link]

  • Zhang, G. P., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. Drug Design, Development and Therapy. Available at: [Link]

Sources

QSAR analysis of alpha-aminophosphonate biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling for the Biological Activity of α-Aminophosphonates

Abstract

Alpha-aminophosphonates are a versatile class of organophosphorus compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3] As structural analogues of α-amino acids, they serve as crucial scaffolds in medicinal chemistry and drug discovery.[4][5] Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to correlate the molecular structures of these compounds with their biological effects, thereby accelerating the design of more potent and selective therapeutic agents.[6][7][8] This guide provides a comprehensive overview and detailed protocols for conducting a robust QSAR analysis of α-aminophosphonates, intended for researchers, chemists, and drug development professionals. We will delve into the causality behind each methodological step, from data curation to model validation and application, ensuring a scientifically sound and reproducible workflow.

Introduction: The Convergence of Phosphonates and In Silico Modeling

α-Aminophosphonates are synthetic mimetics of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[5] This structural alteration imparts unique physicochemical properties, such as increased stability to hydrolysis compared to phosphates and the ability to chelate metal ions, which underpins their diverse biological functions.[4] They are known to act as transition-state analogue inhibitors for various enzymes, including proteases and synthases, making them attractive candidates for drug development.[2]

The traditional drug discovery pipeline is notoriously time-consuming and expensive. QSAR offers an indispensable in silico alternative to rationalize lead optimization.[8][9] By establishing a mathematical relationship between chemical structure (encoded as numerical descriptors) and biological activity, QSAR models can predict the potency of novel compounds before they are synthesized, screen large virtual libraries, and provide mechanistic insights into the structural features driving activity.[7][10][11]

This document outlines the complete workflow for developing a predictive QSAR model for α-aminophosphonates, emphasizing best practices for ensuring model robustness and reliability.

Section 1: The QSAR Workflow: A Conceptual Blueprint

A successful QSAR study follows a systematic and logical progression of steps. Each stage is critical for the integrity of the final model. The overall workflow is designed to transform raw chemical and biological data into a validated, predictive tool.

G cluster_0 Phase 1: Data Assembly cluster_1 Phase 2: Descriptor Generation cluster_2 Phase 3: Model Building & Validation cluster_3 Phase 4: Application Data_Collection 1. Data Collection (Chemical Structures & Biological Activity) Data_Curation 2. Data Curation (Standardization, Cleaning) Data_Collection->Data_Curation Descriptor_Calc 3. Molecular Descriptor Calculation (2D, 3D, Physicochemical) Data_Curation->Descriptor_Calc Data_Split 4. Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building 5. Model Building (e.g., MLR, PLS) Data_Split->Model_Building Internal_Validation 6. Internal Validation (Cross-Validation on Training Set) Model_Building->Internal_Validation External_Validation 7. External Validation (Prediction on Test Set) Internal_Validation->External_Validation Interpretation 8. Model Interpretation (Applicability Domain, Descriptor Analysis) External_Validation->Interpretation Prediction 9. Prediction (Virtual Screening, Lead Optimization) Interpretation->Prediction

Caption: The general workflow for a QSAR modeling study.

Section 2: Data Set Preparation and Curation

The axiom "garbage in, garbage out" is paramount in QSAR. The predictive power of any model is fundamentally limited by the quality and consistency of the input data.[7][12]

Causality: Inconsistent representations of chemical structures (e.g., different salt forms, tautomers, or protonation states) lead to erroneous descriptor calculations. Likewise, biological data from different assay protocols or with high experimental variability will introduce noise, making it impossible to establish a true structure-activity relationship.

Protocol 2.1: Assembling and Curating the Dataset

Objective: To compile a high-quality dataset of α-aminophosphonates with consistent, comparable biological activity data.

Methodology:

  • Data Acquisition:

    • Collect a series of congeneric α-aminophosphonates from literature sources or internal databases.

    • Ensure all biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) were obtained using the same standardized bioassay protocol.

    • Expert Insight: It is highly recommended to convert activity values to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to linearize the relationship with free energy changes and normalize the data distribution.[10]

  • Chemical Structure Curation:

    • Represent all structures in a consistent format, such as SMILES or SDF.

    • Use cheminformatics software (e.g., RDKit, ChemAxon) to perform the following standardization steps:

      • Remove Salts: Strip all counter-ions, retaining only the parent molecule.

      • Neutralize: Adjust structures to a neutral form where appropriate, or standardize to a consistent physiological pH (e.g., 7.4).

      • Canonicalize Tautomers: Generate a single, canonical tautomeric form for each molecule.

      • Remove Duplicates: Identify and remove any duplicate chemical structures.

  • Final Data Review:

    • Manually inspect the curated dataset for any remaining errors or inconsistencies.

    • The final dataset should consist of a unique chemical structure for each data point and its corresponding biological activity value.

Section 3: Molecular Descriptor Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[7][13] The selection of relevant descriptors is crucial for building an interpretable and predictive model.

Causality: Descriptors form the bridge between the chemical structure and the biological endpoint. If the chosen descriptors do not capture the features responsible for the biological activity (e.g., steric hindrance, electronic distribution, hydrophobicity), the resulting model will fail. For α-aminophosphonates, descriptors related to molecular shape, polarity, and hydrogen bonding potential are often significant.[14][15]

Descriptor ClassDescriptionExamples Relevant to α-Aminophosphonates
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Counts (e.g., N, O, P), Bond Counts.
2D Descriptors Derived from the 2D graph representation.Topological Indices: (e.g., Kier & Hall connectivity indices, Balaban J index) describe molecular branching and shape.[16] Polar Surface Area (TPSA): Estimates the surface area of polar atoms, crucial for membrane permeability. LogP: The octanol-water partition coefficient, a measure of hydrophobicity.
3D Descriptors Require a 3D conformation of the molecule.Geometrical Descriptors: Molecular volume, surface area, moments of inertia (related to shape).[14] Quantum Chemical Descriptors: HOMO/LUMO energies, Mulliken charges (describe electronic properties and reactivity).

Table 1: Common Molecular Descriptors for QSAR of α-Aminophosphonates.

Protocol 3.1: Calculating Descriptors

Objective: To generate a comprehensive set of molecular descriptors for the curated dataset.

Methodology:

  • 3D Structure Generation:

    • For 3D descriptors, generate a low-energy 3D conformation for each molecule using a force field (e.g., MMFF94) or semi-empirical quantum mechanics.

    • Expert Insight: For flexible molecules, it may be necessary to perform a conformational search to find the global energy minimum, though this is computationally intensive.

  • Descriptor Calculation Software:

    • Utilize specialized software to calculate a wide range of descriptors. Several open-source and commercial options are available:

      • PaDEL-Descriptor: A free, powerful tool that can calculate thousands of 1D, 2D, and 3D descriptors.

      • RDKit/Pybel (Python): Cheminformatics libraries that offer extensive descriptor calculation capabilities for custom workflows.

      • DRAGON: A widely used commercial software for descriptor calculation.[16]

  • Descriptor Matrix Creation:

    • The output will be a matrix where rows represent the molecules and columns represent the calculated descriptor values.

  • Data Pre-processing:

    • Remove Constant/Near-Constant Descriptors: Remove any descriptors that have the same or nearly the same value for all molecules, as they have no predictive power.

    • Check for Intercorrelation: Calculate a correlation matrix for the descriptors. If two descriptors are highly correlated (e.g., |r| > 0.9), one should be removed to avoid multicollinearity in certain models like Multiple Linear Regression.[17]

Section 4: Model Development

With a curated dataset and calculated descriptors, the next step is to use statistical methods to build the QSAR model. A fundamental principle is to split the data into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data.[9][18]

Causality: Building a model solely on the entire dataset can lead to overfitting, where the model memorizes the noise in the data rather than learning the underlying relationship.[10] An overfitted model will perform well on the data it was trained on but will fail to predict new compounds accurately. Splitting the data provides an honest assessment of the model's generalizability.

Protocol 4.1: Data Splitting and MLR Model Construction

Objective: To partition the data and build a Multiple Linear Regression (MLR) model. MLR is a straightforward and interpretable method, making it an excellent starting point.[17][19]

Methodology:

  • Data Splitting:

    • Randomly partition the full dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).

    • Expert Insight: Ensure that the range of biological activity and the chemical diversity in the test set are representative of the training set. Stratified sampling can be used to achieve this.

  • Variable Selection (Feature Selection):

    • Using only the training set , identify a small subset of descriptors that best correlate with the biological activity.

    • Methods include stepwise regression, genetic algorithms, or recursive feature elimination. The goal is to find the most relevant descriptors while minimizing model complexity.

  • MLR Model Generation:

    • Apply the MLR algorithm to the training set, using the selected descriptors as independent variables (X) and the biological activity as the dependent variable (Y).

    • The output is a linear equation of the form: Biological Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ) , where 'D' are the descriptors and 'c' are their calculated coefficients.[13]

Section 5: Rigorous Model Validation

Validation is the process of establishing the reliability and relevance of the QSAR model.[7] It is the most critical phase for ensuring the trustworthiness of the results and must involve both internal and external validation techniques.[18][20]

G cluster_train Training Set (70-80%) cluster_test Test Set (20-30%) FullData Full Dataset TrainData Used for Model Building FullData->TrainData TestData Held Out / Unseen Data FullData->TestData CV Internal Validation (e.g., Leave-One-Out CV) Assesses Robustness TrainData->CV Iterative Process ExtVal External Validation Assesses Predictive Power CV->ExtVal Model Applied to Test Set TestData->ExtVal

Caption: The relationship between internal and external validation.

Causality: Internal validation (like cross-validation) assesses the model's stability and robustness using only the training data.[11] External validation, however, is the true test of predictive power, as it evaluates the model's performance on compounds it has never seen before.[18] A model that passes both is considered reliable.

ParameterDescriptionGenerally Accepted Value
(Coefficient of Determination)Goodness-of-fit. The proportion of variance in the dependent variable that is predictable from the independent variable(s). For the training set.> 0.6
or R²cv (Cross-Validation R²)Goodness-of-prediction (internal). Derived from cross-validation (e.g., Leave-One-Out). A high Q² indicates a robust model.> 0.5
R²pred (External Validation R²)Goodness-of-prediction (external). Calculated on the test set. The most important metric for predictive ability.> 0.6
RMSE (Root Mean Square Error)The standard deviation of the prediction errors (residuals). Should be as low as possible.Varies with data scale

Table 2: Key Statistical Parameters for QSAR Model Validation.[20]

Protocol 5.1: Internal Validation (Leave-One-Out Cross-Validation)

Objective: To assess the robustness of the model built on the training set.

Methodology:

  • From the training set, temporarily remove one compound.

  • Build a new QSAR model using the same descriptors on the remaining compounds.

  • Use this new model to predict the activity of the compound that was removed.

  • Repeat this process until every compound in the training set has been left out once.

  • Calculate the overall cross-validated R² (Q²) from the resulting prediction errors. A large difference between R² and Q² can be an indicator of overfitting.

Protocol 5.2: External Validation

Objective: To assess the true predictive power of the finalized model.

Methodology:

  • Take the final model that was built using the entire training set.

  • Use this model to predict the biological activity of the compounds in the external test set.

  • Calculate the predictive R² (R²pred) by comparing the predicted activities to the actual experimental activities for the test set.

  • A high R²pred value confirms that the model can generalize to new chemical entities.[18]

Section 6: Model Interpretation and Application

A validated QSAR model is not just a "black box" for prediction; it is a tool for generating hypotheses and guiding chemical synthesis.[11]

  • Descriptor Interpretation: The coefficients in an MLR model indicate the direction and magnitude of a descriptor's influence on biological activity. For example, a negative coefficient for LogP suggests that decreasing hydrophobicity may increase activity. A study on the anti-inflammatory activity of α-aminophosphonates revealed that a spherical molecular shape and the location of the HOMO on a phenyl ring improved activity.[14]

  • Applicability Domain (AD): No model can accurately predict the activity of all possible chemicals. The AD defines the chemical space in which the model's predictions are considered reliable.[7] It is defined by the range of descriptor values and structural features present in the training set. Predictions for compounds that fall outside the AD should be treated with caution.

  • Virtual Screening: The validated QSAR model can be used to rapidly screen large virtual libraries of novel α-aminophosphonates, prioritizing a smaller, more promising set of candidates for synthesis and biological testing.[10] This dramatically improves the efficiency of the hit-to-lead process.

Conclusion

The QSAR methodology provides a robust, data-driven framework for accelerating the discovery of novel α-aminophosphonates with desired biological activities. By systematically correlating molecular structure with function, these models reduce the reliance on costly and time-consuming synthesis and testing cycles. The integrity of a QSAR study hinges on a meticulous approach to data curation, descriptor selection, and, most importantly, rigorous multi-stage validation. When executed correctly, QSAR is an invaluable tool in the modern medicinal chemist's arsenal, enabling more intelligent and efficient drug design.

References

  • Scribd. Qsar Stastistical Method in Drug Design. [Link]

  • SlideShare. QSAR statistical methods for drug discovery(pharmacology m.pharm2nd sem). [Link]

  • Verma, R. P., & Hansch, C. (2022). Quantitative structure–activity relationship-based computational approaches. In Silico Drug Design, 259-282. [Link]

  • Martin, Y. C. Statistical concepts in QSAR. MMS. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Statistical Methods in QSAR/QSPR. In A Primer on QSAR/QSPR Modeling (pp. 37-64). Springer, Cham. [Link]

  • Costantino, G., & Macchiarulo, A. (2011). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Methods in molecular biology (Clifton, N.J.), 685, 119–133. [Link]

  • Thakur, A., Sharma, G., & Singh, H. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(15), 5852. [Link]

  • Ghafourian, T., & Kaboudin, B. (2022). Comparison of various methods for validity evaluation of QSAR models. DARU Journal of Pharmaceutical Sciences, 30(2), 235-246. [Link]

  • Paul, M., Choon, S. L., & Kumar, N. (2014). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Molecules, 19(10), 15632-15647. [Link]

  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • ResearchGate. Calculated molecular descriptors used in the QSAR analysis, using the structure of soman as a representative example. [Link]

  • Wikipedia. Aminophosphonate. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Heydarian, R. et al. (2014). Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates. Journal of Chemistry, 2014, 1-6. [Link]

  • Bálint, E., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(19), 4467. [Link]

  • ResearchGate. Overview of automated QSAR modeling workflow. [Link]

  • Navarrete-Vázquez, G. et al. (2019). Synthesis of new α-aminophosphonates: Evaluation as anti-inflammatory agents and QSAR studies. Bioorganic & Medicinal Chemistry, 27(12), 2376-2386. [Link]

  • Bálint, E., Tajti, Á., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In New Trends in the Chemistry of Nitrogen-Containing Compounds. CORE. [Link]

  • Kumar, P., Kumar, A., & Sindhu, J. (2018). QSAR Models for Nitrogen Containing Monophosphonate and Bisphosphonate Derivatives as Human Farnesyl... Drug Research. [Link]

  • Ghobadi, S. et al. (2022). Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors. Journal of Molecular Structure, 1254, 132367. [Link]

  • Sharma, M., & Sharma, R. (2015). QSAR Studies of Some Bisphosphonates Compounds for their Anticancer Activities. IOSR Journal of Applied Chemistry, 8(1), 54-61. [Link]

  • Ghobadi, S. et al. (2022). Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors. Journal of Molecular Structure, 1254, 132367. [Link]

  • ResearchGate. An overview of the study's workflow, illustrating the key stages of developing the effective SARS-CoV-2 inhibitors.... [Link]

  • Sakkiah, S. et al. (2023). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers in Pharmacology, 14, 1113838. [Link]

  • ResearchGate. QSAR descriptors defined for the title compounds to explain the drug like properties of each compound. [Link]

  • Ekins, S. et al. (2006). QSAR Modeling of in Vitro Inhibition of Cytochrome P450 3A4. Journal of Pharmacological and Toxicological Methods, 53(1), 21-35. [Link]

  • Abdel-Ilah, L. et al. (2017). Applications of QSAR Study in Drug Design. International Journal of Engineering Research & Technology, 6(5). [Link]

  • ResearchGate. Synthesis, characterization and biological activity of some α-aminophosphonates. [Link]

  • El-Gamal, M. I. et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific Reports, 11(1), 21516. [Link]

  • Zhang, H. et al. (2017). Design, synthesis and biological evaluation of α-aminophosphonate derivatives containing a pyrazole moiety. Journal of Pesticide Science, 42(2), 57-63. [Link]

  • Boudjehem, D. et al. (2022). Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2. Journal of the Indian Chemical Society, 99(11), 100746. [Link]

  • ResearchGate. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Elevating Yields in the Kabachnik-Fields Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this powerful three-component reaction to synthesize α-aminophosphonates—critical analogues of α-amino acids with broad applications in drug discovery and materials science.[1][2][3]

Here, we move beyond simple protocols to address the nuances of this reaction. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly tackle the challenges you may encounter in the lab, helping you optimize reaction conditions, increase yields, and simplify purification.

Understanding the Core Mechanism: The Key to Optimization

The Kabachnik-Fields reaction is a condensation of a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound (like a dialkyl phosphite).[4] Success in optimizing this reaction hinges on understanding its mechanistic pathways. The reaction can proceed through two primary, competing routes, with the dominant pathway dictated by substrate reactivity, catalyst choice, and reaction conditions.[5][6][7]

  • The Imine Pathway (Most Common): The amine and carbonyl compound first condense to form an imine (Schiff base) intermediate, with the elimination of water. The hydrophosphoryl compound then undergoes a nucleophilic addition to the imine C=N bond (a process related to the Pudovik reaction) to form the final α-aminophosphonate.[3][6] Acid catalysts, in particular, facilitate both imine formation and its subsequent activation towards nucleophilic attack.[1][8]

  • The α-Hydroxyphosphonate Pathway: The carbonyl compound and the hydrophosphoryl compound first react to form an α-hydroxyphosphonate (an Abramov reaction). This intermediate then undergoes nucleophilic substitution by the amine to yield the product. This pathway is sometimes favored with more nucleophilic amines or specific carbonyl compounds.[1][9] However, the initial formation of the α-hydroxyphosphonate can be reversible and may act as a non-productive reservoir for the starting materials.[1][8]

Kabachnik_Fields_Mechanism cluster_reactants Starting Materials R1COR2 Aldehyde/Ketone Imine Imine Intermediate (Schiff Base) R1COR2->Imine + Amine - H₂O Hydroxyphosphonate α-Hydroxyphosphonate Intermediate R1COR2->Hydroxyphosphonate + Phosphite R3R4NH Amine R3R4NH->Imine Product α-Aminophosphonate (Product) R3R4NH->Product R52POH Dialkyl Phosphite R52POH->Hydroxyphosphonate R52POH->Product Imine->Product + Phosphite lab1 Imine Pathway (More Common) Hydroxyphosphonate->Product + Amine - H₂O lab2 α-Hydroxyphosphonate Pathway

Caption: Competing mechanisms of the Kabachnik-Fields reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is very slow or fails to reach completion. How can I increase the reaction rate?

Answer: A sluggish reaction is one of the most common issues. The cause is often related to insufficient activation of the reactants or unfavorable equilibrium.

  • Introduce a Catalyst: While some Kabachnik-Fields reactions proceed without a catalyst, especially at elevated temperatures or under microwave irradiation, catalysis is the most effective way to accelerate the reaction.[2][5]

    • Lewis Acids: These are highly effective as they activate the carbonyl group, promoting both imine formation and the subsequent nucleophilic attack.[8] Common choices include Mg(ClO₄)₂, metal triflates (e.g., Zn(OTf)₂, Sc(OTf)₃), and InCl₃.[10][11] Iodine has also been reported as an effective, mild Lewis acid catalyst.[1]

    • Brønsted Acids: Catalysts like p-toluenesulfonic acid (PTSA) or methanesulfonic acid (MSA) are excellent choices.[8] They protonate the carbonyl oxygen, increasing its electrophilicity and accelerating condensation with the amine.

  • Increase Temperature: The reaction is often performed at temperatures ranging from room temperature to reflux. If your reaction is slow at room temperature, gradually increasing the heat can significantly improve the rate.

  • Remove Water: The formation of the imine intermediate generates water. As this is an equilibrium process, removing water as it forms will drive the reaction forward according to Le Châtelier's principle. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene).

    • Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (ensure they are compatible with your catalyst).[12]

  • Consider Solvent-Free Conditions: Many studies report that conducting the reaction neat (without any solvent) leads to higher concentrations of reactants and dramatically shorter reaction times.[11][13] This is often combined with gentle heating (e.g., 50-80 °C).

Q2: I'm observing significant side products and my yield of the desired α-aminophosphonate is low. What's going wrong?

Answer: Low selectivity is often due to the formation of the α-hydroxyphosphonate as a stable byproduct or other competing reactions.

  • Favor the Imine Pathway: The α-hydroxyphosphonate can be a kinetic product that is slow to convert to the final aminophosphonate. To favor the more direct imine pathway, you can pre-form the imine.

    • Stir the amine and carbonyl compound together in your solvent (e.g., toluene or DCM) for 30-60 minutes, often with a dehydrating agent.[12]

    • Once imine formation is confirmed (e.g., by TLC or IR spectroscopy), add the dialkyl phosphite to the reaction mixture. This two-step, one-pot approach often improves yields and purity.[14]

  • Check Your Amine's Basicity: The nature of the amine can influence the reaction pathway. Weakly basic amines (like anilines) tend to favor imine formation, while more basic alkylamines may promote the competing α-hydroxyphosphonate route.[14] For problematic substrates, catalyst choice becomes crucial. A Lewis acid that strongly coordinates the carbonyl oxygen can selectively promote the imine route.

  • Substrate Purity: Ensure all starting materials are pure. Impurities in the aldehyde, particularly the corresponding carboxylic acid from oxidation, can neutralize basic catalysts or interfere with the reaction.

Q3: My reaction works, but purification is difficult due to baseline impurities or unreacted starting materials.

Answer: Purification challenges often stem from incomplete conversion or the use of non-volatile catalysts and reagents.

  • Drive the Reaction to Completion: Use the strategies from Q1 (catalysis, heat, water removal) to ensure maximum conversion. Monitoring the reaction by TLC or LC-MS is critical to determine the optimal reaction time.

  • Choose a "Greener" Approach: Modern protocols often yield cleaner reaction profiles.

    • Solvent-Free/Catalyst-Free MW: Microwave-assisted synthesis under solvent- and catalyst-free conditions is a leading method for obtaining high yields of clean product quickly, simplifying workup significantly.[2][5][15]

    • Heterogeneous Catalysts: Using a solid-supported catalyst (e.g., HClO₄-SiO₂, silica-supported tungstophosphoric acid) allows for simple filtration to remove the catalyst post-reaction, greatly simplifying purification.[10][16]

  • Workup Strategy:

    • If you've used an acid catalyst, a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup can help remove it.

    • If unreacted phosphite is an issue, it can sometimes be removed by aqueous extraction, though column chromatography is often necessary.

Frequently Asked Questions (FAQs)

Q: What is the optimal order of addition for the three components? A: While a true one-pot reaction where all three components are mixed simultaneously can work, a sequential addition often provides better control and higher yields. The most commonly recommended sequence is to first mix the amine and carbonyl to allow for imine formation, followed by the addition of the phosphite.[12]

Q: Can I use ketones as the carbonyl component? A: Yes, the reaction is compatible with both aldehydes and ketones. However, ketones, particularly sterically hindered ones, are generally less reactive than aldehydes.[17] Reactions involving ketones often require more forcing conditions, such as stronger catalysts (e.g., rare earth metal triflates), higher temperatures, and longer reaction times to achieve good yields.[1][17]

Q: How critical is the absence of water in the reaction? A: It depends on the chosen catalyst. If you are using a water-sensitive Lewis acid catalyst, anhydrous conditions are critical, as water can deactivate the catalyst.[12][17] For Brønsted acid-catalyzed or catalyst-free reactions, while removing the water byproduct is beneficial for driving the equilibrium, trace amounts of water in the starting materials are usually less detrimental.

Q: Are there effective green catalysts for this reaction? A: Absolutely. There is a strong trend towards environmentally benign methods. Catalysts like elemental iodine,[1] succinic acid, and even natural catalysts like orange peel powder have been reported to effectively promote the reaction.[16] Furthermore, catalyst-free approaches using ultrasound or microwave irradiation are highly effective green alternatives.[18]

Optimized General Protocol (Catalyzed)

This protocol provides a robust starting point for the synthesis of α-aminophosphonates using a Lewis or Brønsted acid catalyst.

Protocol_Workflow start Start: Prepare Apparatus step1 Step 1: Charge Reactants - Add amine (1.0 eq) and carbonyl  (1.0 eq) to anhydrous solvent. - Add catalyst (1-10 mol%). start->step1 step2 Step 2: Imine Formation - Stir at RT or gentle heat  (e.g., 40°C) for 30-60 min. - Optional: Add molecular sieves. step1->step2 step3 Step 3: Phosphite Addition - Add dialkyl phosphite (1.0-1.2 eq)  dropwise to the mixture. step2->step3 step4 Step 4: Reaction - Stir at RT or heat to reflux. - Monitor progress via TLC/LC-MS  until completion. step3->step4 step5 Step 5: Workup - Cool to RT. - Quench/wash with aq. NaHCO₃. - Extract with organic solvent. step4->step5 step6 Step 6: Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography  or recrystallization. step5->step6 end End: Characterize Product step6->end

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv).

  • Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile, ~0.2-0.5 M concentration). Add the chosen catalyst (e.g., Mg(ClO₄)₂, 5 mol%).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive substrates, gentle heating may be required.

  • Phosphite Addition: Slowly add the dialkyl phosphite (1.1 equiv) to the reaction mixture via syringe. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at the desired temperature (from room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to afford the pure α-aminophosphonate.

Data Summary: Catalyst Performance

The choice of catalyst can dramatically impact reaction time and yield. The following table summarizes the performance of various catalysts under different conditions as reported in the literature.

CatalystCarbonylAmineConditionsYield (%)Reference
Mg(ClO₄)₂ Aldehydes/KetonesVarious AminesSolvent-free, RT to 80°C85-98%[11]
Iodine Furan-based AldehydeAniline2-MeTHF, RTVariable[18]
p-TSA BenzaldehydeAnilineEtOH, RefluxHigh[8]
None (MW) Benzaldehyden-PropylamineSolvent-free, MW>80%[2][5]
ZrOCl₂·8H₂O/Urea Aryl AldehydesAnilinesDES, RTGood[18]
Orange Peel Powder Aromatic AldehydesAnilineEtOH, Reflux~92%[16]

Note: Yields are highly substrate-dependent. This table serves as a general guide.

References
  • But, A., & Keglevich, G. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Source not explicitly stated, likely a preprint or review article based on context] (Link)

  • Keglevich, G. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Chem. Proc. (Link)

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews. (Link)

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules. (Link)

  • Organic Chemistry Portal. Kabachnik-Fields Reaction. organic-chemistry.org. (Link)

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. National Center for Biotechnology Information (PMC). (Link)

  • Li, Z., et al. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. MDPI. (Link)

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism. ResearchGate. (Link)

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. (Link)

  • BenchChem. (2025). Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis. BenchChem. (Link)

  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkat USA. (Link)

  • Zhan, Z., et al. (2007). Tin(II) Compounds as Catalysts for the Kabachnik-Fields Reaction under Solvent-Free Conditions: Facile Synthesis of α-Aminophosphonates. Semantic Scholar. (Link)

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. (Link)

  • St-Cyr, D., & Wulff, W. D. (2016). Zirconium-catalyzed asymmetric Kabachnik–Fields reactions of aromatic and aliphatic aldehydes. Chemical Science. (Link)

  • Bhattacharya, A. K., & Kaur, T. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry. (Link)

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. PubMed. (Link)

  • Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. (Link)

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. Wikipedia. (Link)

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction. Semantic Scholar. (Link)

  • Chinese Chemical Society. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. (Link)

  • Slideshare. (n.d.). Kabachnik fields reaction- Variations, Applications. Slideshare. (Link)

  • ResearchGate. (n.d.). Methods for the synthesis of α‐aminophosphonates. ResearchGate. (Link)

  • Gholap, A. R., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Sciforum. (Link)

Sources

Technical Support Center: Synthesis of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important compound. The synthesis, typically achieved through a Kabachnik-Fields reaction, is a robust method but can be susceptible to various pitfalls that may lead to suboptimal results.[1][2][3] This resource provides in-depth, experience-driven advice to help you navigate these challenges successfully.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common frustration in multi-component reactions like the Kabachnik-Fields synthesis.[4] The root causes can often be traced back to reactant quality, reaction conditions, or workup procedures.

Immediate Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Purity of Reactants: Ensure the benzaldehyde, diethyl phosphite, and the amine source (e.g., ammonia or an ammonium salt) are of high purity. Benzaldehyde is prone to oxidation to benzoic acid, which can interfere with the reaction. Diethyl phosphite can hydrolyze over time.[5] It is advisable to use freshly distilled benzaldehyde and high-purity diethyl phosphite.

    • Stoichiometry: The molar ratios of the reactants are critical. An excess of one reactant may lead to side product formation. For instance, an excess of benzaldehyde could potentially lead to the formation of benzaldehyde azine if hydrazine is present as an impurity.[6] A typical starting point is a 1:1:1 molar ratio of the aldehyde, amine, and phosphite.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While the reaction can be run neat, solvents like toluene, ethanol, or isopropanol are often used.[3] The optimal solvent will depend on the specific reaction conditions and catalyst used.

    • Temperature Control: The reaction is often exothermic.[6] It's crucial to control the temperature, especially during the initial stages. Runaway temperatures can lead to the formation of undesired byproducts. Conversely, if the reaction is sluggish, gentle heating might be necessary.

    • Catalyst: While the Kabachnik-Fields reaction can proceed without a catalyst, various catalysts can improve the yield and reaction time.[7] These can range from Lewis acids (e.g., InCl₃, Mg(ClO₄)₂) to Brønsted acids.[1][8] If you are not using a catalyst, consider introducing one. If you are, ensure it is active and used in the correct loading.

  • Workup and Purification:

    • Product Loss During Extraction: The product, being a hydrochloride salt, has some water solubility.[9] During aqueous workup, ensure the pH is appropriately controlled to minimize the product's solubility in the aqueous phase. Multiple extractions with a suitable organic solvent are recommended to maximize recovery.

    • Purification Losses: Diethyl (alpha-aminobenzyl)phosphonate can be sensitive to prolonged exposure to silica gel during column chromatography.[4] Consider using a deactivated silica gel or a different purification method like recrystallization if you suspect on-column degradation.

Question 2: I am observing a significant amount of an oily byproduct that is difficult to separate from my product. What could it be and how can I prevent it?

The formation of oily byproducts is a common issue. These are often the result of side reactions involving the starting materials or intermediates.

Potential Side Reactions and Solutions:

  • Formation of α-Hydroxyphosphonate: Diethyl phosphite can add directly to benzaldehyde to form diethyl (hydroxy(phenyl)methyl)phosphonate, especially in the absence of the amine or if the imine formation is slow.[7][10][11] This is a competing reaction in the Pudovik pathway.

    • Solution: Ensure that the imine formation is favored. This can be achieved by pre-forming the imine from benzaldehyde and the amine before adding the diethyl phosphite. Alternatively, using a catalyst that promotes imine formation can be beneficial.[2]

  • Self-Condensation of Benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation reactions.

    • Solution: This is often mitigated by controlling the reaction temperature and using the correct stoichiometry of reactants.

  • Unreacted Starting Materials: A significant amount of unreacted starting materials can also present as an oily residue.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR) to ensure it has gone to completion.[4] If the reaction stalls, a slight excess of one of the more volatile reactants or an additional charge of the catalyst might be necessary.

Question 3: The final hydrochloride salt is difficult to crystallize and remains as a persistent oil. How can I induce crystallization?

The hydrochloride salt of Diethyl (alpha-aminobenzyl)phosphonate is typically a solid.[9] Difficulty in crystallization often points to the presence of impurities that act as crystallization inhibitors.

Crystallization Troubleshooting:

  • Purity Check: Before attempting crystallization, ensure the product is as pure as possible. An NMR spectrum of the crude product can help identify the nature and amount of impurities. If significant impurities are present, another purification step (e.g., a quick filtration through a silica plug) might be necessary.

  • Solvent System:

    • Solvent Choice: The choice of solvent for precipitation is crucial. A common method is to dissolve the free amine form of the product in a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, and then bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent.[12]

    • Anti-Solvent Addition: If the product is soluble in the reaction solvent, the addition of an anti-solvent (a solvent in which the product is insoluble) can induce precipitation. This should be done slowly and with vigorous stirring.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Trituration: If the product oils out, it can sometimes be induced to crystallize by trituration with a suitable solvent or solvent mixture. This involves repeatedly adding a small amount of the solvent, swirling, and then decanting the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of Diethyl (alpha-aminobenzyl)phosphonate?

The synthesis is typically a three-component Kabachnik-Fields reaction.[1][2][3] The reaction can proceed through two main pathways, and the predominant pathway often depends on the reaction conditions and the basicity of the amine.[1][7]

  • Imine Pathway: The amine and benzaldehyde first react to form a Schiff base (an imine). Subsequently, diethyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition to form the α-aminophosphonate.[2][7]

  • α-Hydroxyphosphonate Pathway: Alternatively, diethyl phosphite can first add to the carbonyl group of benzaldehyde to form an α-hydroxyphosphonate. The hydroxyl group is then substituted by the amine to yield the final product.[7]

The imine pathway is generally considered to be the more common route, especially when primary amines are used.[7]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and observe the disappearance of the starting materials and the appearance of the product spot. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots taken from the reaction mixture over time.

Q3: What are the optimal conditions for the final hydrochloride salt formation?

After the main reaction is complete and the product (the free amine) has been isolated and purified, it needs to be converted to its hydrochloride salt for better stability and handling.[9] A common and effective method is to dissolve the purified free amine in a dry, aprotic solvent like diethyl ether or dichloromethane. Then, dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an anhydrous solvent (like HCl in diethyl ether) is added dropwise with stirring.[12] The hydrochloride salt will precipitate out of the solution and can be collected by filtration.[12] It is crucial to use anhydrous conditions to prevent hydrolysis of the phosphonate esters.

Q4: Can I use a different phosphite source, like triethyl phosphite?

While diethyl phosphite is the most common reagent for this synthesis, triethyl phosphite can also be used.[13] However, the reaction mechanism will be different, likely proceeding through a Michaelis-Arbuzov-type reaction. The use of triethyl phosphite may require different reaction conditions, such as higher temperatures.

Experimental Protocols & Data

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Action Expected Outcome
Impure Benzaldehyde Distill benzaldehyde before use.Increased yield and reduced side products.
Hydrolyzed Diethyl Phosphite Use a fresh bottle or distill under reduced pressure.Improved reaction kinetics and yield.
Incorrect Stoichiometry Carefully measure reactants (1:1:1 molar ratio).Minimized unreacted starting materials and byproducts.
Suboptimal Temperature Monitor and control the reaction temperature (e.g., using an ice bath for initial exothermic phase).Reduced formation of thermal degradation products.
Product Loss in Workup Perform multiple extractions and adjust the pH of the aqueous phase.Increased isolated yield.
Degradation on Silica Gel Use deactivated silica gel or switch to recrystallization.Higher recovery of pure product.
General Experimental Protocol

This is a generalized procedure and may require optimization based on your specific laboratory conditions and available reagents.

  • Imine Formation (Optional but Recommended): In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and the amine source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent (e.g., ethanol). Stir the mixture at room temperature for 30 minutes.

  • Phosphite Addition: To the mixture, add diethyl phosphite (1 equivalent) dropwise. If the reaction is exothermic, maintain the temperature with a water bath.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer to obtain the crude product (the free amine). Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether. Bubble dry HCl gas through the solution until no more precipitate forms. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Visualizations

Reaction Mechanism: Kabachnik-Fields Synthesis

Kabachnik_Fields cluster_reactants Reactants cluster_pathwayA Imine Pathway cluster_pathwayB α-Hydroxyphosphonate Pathway Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine + Amine - H2O Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Benzaldehyde->Hydroxyphosphonate + Diethyl Phosphite Amine Amine (NH3) Amine->Imine Product_B α-Aminophosphonate Amine->Product_B Phosphite Diethyl Phosphite Product_A α-Aminophosphonate Phosphite->Product_A Phosphite->Hydroxyphosphonate Imine->Product_A + Diethyl Phosphite Hydroxyphosphonate->Product_B + Amine - H2O

Caption: The two primary pathways of the Kabachnik-Fields reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions (Temp, Solvent) Check_Reagents->Check_Conditions No Issue Optimize_Reagents Purify/Replace Reagents Check_Reagents->Optimize_Reagents Issue Found Check_Workup 3. Analyze Workup & Purification Check_Conditions->Check_Workup No Issue Optimize_Conditions Adjust Temp/Solvent/Catalyst Check_Conditions->Optimize_Conditions Issue Found Optimize_Workup Modify Extraction/Purification Check_Workup->Optimize_Workup Issue Found Success Yield Improved Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Coupling of benzaldehyde and aniline with diethyl phosphite under different condition. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. (2016). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

  • Kabachnik-Fields Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Kabachnik–Fields reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • 2-methyl-2-phenyl-4-pentenal. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Exploring the Synthesis and Properties of Diethyl Phosphonate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • The Kabachnik–Fields Reaction. (2012). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Diethylphosphite. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[13][14]-Phospha-Brook Rearrangement/Michael Cascade Reaction. (2024). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Kabachnik fields reaction- Variations, Applications. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025). Thieme. Retrieved January 12, 2026, from [Link]

  • Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS 16656-50-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As a white to off-white solid soluble in polar solvents like water and alcohols, its purification requires careful consideration of its salt form and potential impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common contaminants include:

  • Unreacted Starting Materials: Such as diethyl phosphite, benzaldehyde, and the amine source used in the synthesis.

  • Byproducts of the Kabachnik-Fields or other synthesis routes: These can include various condensation products or oxidized species.

  • Phosphonic Acid: Hydrolysis of the diethyl ester groups can lead to the corresponding phosphonic acid, a highly polar impurity.

  • Solvent Residues: Traces of solvents used in the synthesis and workup.

Q2: My purified product is an oil or a sticky solid instead of a crystalline powder. What could be the cause?

A2: This is a common issue and can be attributed to several factors:

  • Residual Solvent: Incomplete removal of the crystallization solvent or other organic solvents can result in an oily or sticky product. Ensure thorough drying under high vacuum.

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic. Exposure to atmospheric moisture can cause the solid to become tacky. Handle and store the purified product under an inert, dry atmosphere.

  • Presence of Impurities: Even small amounts of certain impurities can inhibit crystallization. Consider an additional purification step or a different recrystallization solvent system.

  • Polymorphism: The compound may exist in different crystalline or amorphous forms.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, silica gel column chromatography can be an effective purification method. Due to the polar nature of the hydrochloride salt, a polar eluent system is typically required. A common choice is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). However, be aware that the strong interaction of the polar amine salt with the acidic silica gel can sometimes lead to tailing and poor separation. In such cases, adding a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the chemical structure and identify organic impurities.

    • ³¹P NMR: A very powerful tool for phosphorus-containing compounds. A pure sample should show a single peak at a characteristic chemical shift. The presence of other peaks indicates phosphorus-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity profile. Due to the polar nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Choose a solvent in which the compound has a steeper solubility curve (high solubility when hot, low solubility when cold).- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The solution is supersaturated to a very high degree.- Presence of impurities that lower the melting point.- Use a lower-boiling solvent.- Cool the solution more slowly to allow for controlled crystal growth.- Add a slightly larger volume of the hot solvent.- Perform a preliminary purification step (e.g., aqueous wash) to remove impurities.
Colored Impurities in the Final Product - Formation of colored byproducts during synthesis due to high temperatures or side reactions.- Impurities present in the starting materials.- Treat a solution of the crude product with activated carbon before recrystallization.- Ensure high purity of starting materials.- Optimize reaction conditions to minimize byproduct formation.
Multiple Spots on TLC After Purification - Ineffective purification method.- Co-eluting impurities in column chromatography.- Decomposition of the product on the TLC plate (if silica is too acidic).- Re-purify using a different method (e.g., recrystallization if chromatography was used, or vice versa).- Try a different solvent system for chromatography.- Use TLC plates treated with a base or add a small amount of triethylamine to the developing solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Recommended)

This protocol is based on established procedures for similar alpha-aminophosphonate hydrochlorides and general recrystallization principles.[3]

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more controlled crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the less polar co-solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Aqueous Wash

This method is useful for removing water-soluble or acid/base-reactive impurities from the free-base form before converting it to the hydrochloride salt.

  • Dissolution: Dissolve the crude product (as the free base) in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt. Collect the salt by filtration.

Purity Assessment Data

The following table provides typical analytical data for Diethyl (alpha-aminobenzyl)phosphonate. The hydrochloride salt will have similar characteristics, with additional signals corresponding to the ammonium proton.

Analytical Technique Expected Results for Pure Compound
¹H NMR (in CDCl₃) - Phenyl protons: Multiplet around 7.3-7.5 ppm.- CH-P proton: Doublet around 4.5-5.0 ppm.- OCH₂ protons: Multiplets around 3.8-4.2 ppm.- CH₃ protons: Triplets around 1.2-1.4 ppm.- NH₂ protons: Broad singlet (variable chemical shift).
³¹P NMR (in CDCl₃) A single peak typically in the range of δ 20-25 ppm.[4]
Melting Point A sharp melting point is indicative of high purity. Literature values may vary.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product tlc TLC Analysis start->tlc aqueous_wash Aqueous Wash tlc->aqueous_wash Water-soluble or acid/base reactive impurities present column Column Chromatography tlc->column Multiple spots or non-polar impurities recrystallization Recrystallization tlc->recrystallization Relatively clean with minor impurities aqueous_wash->recrystallization column->recrystallization For final polishing purity_assessment Purity Assessment (NMR, HPLC) recrystallization->purity_assessment purity_assessment->recrystallization Purity < 98% pure_product Pure Product purity_assessment->pure_product Purity ≥ 98%

Caption: A decision-tree for selecting the appropriate purification method.

References

  • Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. Available at: [Link]

  • diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Phosphonopeptide Synthesis Core Resource: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phosphonopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable peptide mimics. Phosphonopeptides, where a phosphonamidate or phosphonate ester bond replaces a native peptide bond, are critical tools as enzyme inhibitors, haptens for catalytic antibodies, and potential therapeutic agents due to their tetrahedral structure that mimics the transition state of amide hydrolysis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the strategic planning of phosphonopeptide synthesis.

Q1: What are the primary synthetic strategies for forming the phosphonamidate bond?

A1: There are three main strategies for forming the phosphonamidate bond:

  • Phosphonylation with Phosphonochloridates: This is a widely used method where N-protected aminoalkylphosphonochloridates are reacted with amino/peptide esters.[1][4] The phosphonochloridates are typically prepared by chlorinating dialkyl phosphonates or phosphonic monoesters.[1][4]

  • Condensation with Coupling Reagents: This approach is analogous to standard peptide synthesis, where N-protected phosphonic monoesters are condensed with amino/peptide esters using coupling reagents like DCC, DIC, DPPA, or PyBOP.[1]

  • Phosphinylation Followed by Oxidation: This strategy involves the coupling of phosphonochloridites with amino esters, followed by an oxidation step to form the phosphonamidate bond.[1]

Q2: What are the key considerations when choosing a protecting group strategy for the phosphonate moiety?

A2: An orthogonal protecting group strategy is crucial for successful phosphonopeptide synthesis.[5] Key considerations include:

  • Stability: The protecting groups must be stable to the conditions used for Nα-amino group deprotection (e.g., piperidine for Fmoc) and cleavage from the solid support.

  • Cleavage Conditions: The deprotection of the phosphonate group should be achievable under conditions that do not degrade the peptide.

  • Side Reactions: The choice of protecting group can influence the propensity for side reactions like β-elimination, especially with phosphoserine and phosphothreonine analogs.[5] For instance, the use of a mono-benzyl (Bzl) protecting group for phosphothreonine in Fmoc-based solid-phase peptide synthesis (SPPS) is reported to minimize β-elimination.[5]

Q3: My phosphonopeptide synthesis is failing. What are the most common reasons?

A3: Synthesis failure can often be attributed to a few common issues:

  • Poor Coupling Efficiency: The steric hindrance of the phosphonate group can make coupling challenging. Optimizing the coupling reagent and reaction time is critical.

  • Side Reactions: Unwanted reactions such as diketopiperazine formation, aspartimide formation, or oxidation of sensitive residues like methionine can reduce the yield of the desired product.[6]

  • Aggregation: Hydrophobic sequences can aggregate on the solid support, leading to incomplete reactions.[7][8]

  • Incomplete Deprotection: The final cleavage and deprotection step may not proceed to completion, leaving residual protecting groups on the peptide.

The following troubleshooting guide provides more detailed solutions to these common problems.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Low Coupling Efficiency & Incomplete Reactions

Q: I'm observing a low yield of my desired phosphonopeptide, and mass spectrometry analysis shows the presence of starting materials. What can I do to improve coupling efficiency?

A: Low coupling efficiency is a frequent hurdle. Here’s a systematic approach to troubleshoot this issue:

  • Choice of Coupling Reagent: For phosphonopeptides, standard peptide coupling reagents may not be optimal. Consider using phosphonium salt-based reagents like PyBOP or HBTU, which are known to be highly effective.[9][10] Carbodiimides such as DIC in the presence of an additive like HOBt can also be effective.[1][10]

  • Reaction Time and Temperature: Extend the coupling time to allow the reaction to go to completion. For difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 30-40 °C) can be beneficial, but monitor for potential side reactions. Microwave-assisted synthesis can also significantly reduce coupling times.[11]

  • Solvent Choice: While DMF is a common solvent for SPPS, for sequences prone to aggregation, consider using NMP or a mixture of solvents like DCM/DMF/NMP.[7][8]

  • Double Coupling: For particularly challenging coupling steps, performing a second coupling with fresh reagents can drive the reaction to completion.[7]

Side Reactions and Impurity Formation

Q: My crude product shows multiple peaks on HPLC, and mass spectrometry suggests the presence of byproducts. How can I identify and mitigate these side reactions?

A: Side reactions are a common source of impurities. Here are some common culprits and their solutions:

  • Oxazaphospholine Formation: This can be a significant side reaction when using Fmoc or Cbz protecting groups during the formation of the phosphonamidate bond.[1] The use of the N-Fms protecting group has been shown to avoid this byproduct.[1]

  • β-Elimination: For peptides containing phosphoserine or phosphothreonine, β-elimination is a major concern, especially during the basic conditions of Fmoc deprotection.[5]

    • Mitigation: Use a milder base for Fmoc deprotection, such as 20% piperidine in DMF with a short reaction time, or consider using DBU in the presence of a scavenger.[5][12] The choice of phosphate protecting group is also critical; mono-benzyl protection is often preferred.[5]

  • Aspartimide Formation: If your sequence contains an aspartic acid residue, aspartimide formation can occur, especially when using DBU for Fmoc deprotection.[12]

    • Mitigation: Avoid DBU if possible when Asp is present. If its use is necessary, keep reaction times short and temperatures low.

Cleavage and Deprotection Issues

Q: After cleavage from the resin, my phosphonopeptide still has protecting groups attached. How can I ensure complete deprotection?

A: Incomplete deprotection can be addressed by optimizing the cleavage cocktail and reaction conditions.

  • Cleavage Cocktail Composition: The standard TFA-based cleavage cocktails may need to be modified for phosphonopeptides. The addition of scavengers like triisopropylsilane (TIS) and water is crucial to prevent re-attachment of protecting groups. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[7]

  • Reaction Time: Extend the cleavage time to ensure all protecting groups are removed. A typical cleavage time is 2-4 hours at room temperature.

  • Two-Step Cleavage/Deprotection: For some supports and protecting groups, a two-step process may be necessary, where the peptide is first cleaved from the support under mild conditions, followed by a more robust deprotection step.[13]

Part 3: Optimized Experimental Protocol: Solid-Phase Synthesis of a Phosphonodipeptide

This protocol outlines a general procedure for the synthesis of a phosphonodipeptide on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid

  • Rink Amide resin

  • N-Fmoc protected aminoalkylphosphonic monoester

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Bases (e.g., DIPEA, Piperidine)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether (for precipitation)

Step-by-Step Methodology:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the first amino acid.

  • Coupling of the Phosphonic Acid Monomer:

    • Dissolve the N-Fmoc protected aminoalkylphosphonic monoester (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 4-6 hours at room temperature. The longer coupling time is often necessary for the sterically hindered phosphonic acid.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat step 1 to remove the final Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[14]

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Part 4: Visualizations

Troubleshooting Workflow for Low Yield in Phosphonopeptide Synthesis

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Coupling Step 1: Evaluate Coupling Conditions Start->Check_Coupling Coupling_Reagent Optimize Coupling Reagent (e.g., PyBOP, HBTU) Check_Coupling->Coupling_Reagent Reagent issue? Reaction_Time Increase Reaction Time or Use Double Coupling Check_Coupling->Reaction_Time Kinetics issue? Solvent_Choice Change Solvent (e.g., NMP for aggregation-prone sequences) Check_Coupling->Solvent_Choice Solubility/Aggregation? Check_Side_Reactions Step 2: Investigate Side Reactions Coupling_Reagent->Check_Side_Reactions Reaction_Time->Check_Side_Reactions Solvent_Choice->Check_Side_Reactions Oxazaphospholine Consider N-Fms Protecting Group Check_Side_Reactions->Oxazaphospholine Byproduct detected? Beta_Elimination Use Milder Deprotection Base or Benzyl Phosphate Protection Check_Side_Reactions->Beta_Elimination pSer/pThr present? Check_Cleavage Step 3: Assess Cleavage & Deprotection Oxazaphospholine->Check_Cleavage Beta_Elimination->Check_Cleavage Cleavage_Cocktail Optimize Cleavage Cocktail (e.g., add scavengers) Check_Cleavage->Cleavage_Cocktail Incomplete deprotection? Cleavage_Time Increase Cleavage Time Check_Cleavage->Cleavage_Time Residual groups? Purification Step 4: Purify and Analyze Cleavage_Cocktail->Purification Cleavage_Time->Purification Success Successful Synthesis Purification->Success

Caption: A decision-making workflow for troubleshooting low-yield phosphonopeptide synthesis.

Orthogonal Protecting Group Strategy in Fmoc-based Phosphonopeptide Synthesis

Orthogonal_Protection Peptide_Resin Peptide_Resin Piperidine 20% Piperidine in DMF Peptide_Resin:N->Piperidine Removes Nα-Fmoc TFA TFA-based Cocktail Peptide_Resin:S->TFA Removes Acid-Labile Side-Chain PGs Specific_Cleavage Specific Reagent (e.g., Pd(0) for Allyl) Peptide_Resin:P->Specific_Cleavage Removes Phosphonate PG (if not acid-labile) Deprotection_Steps Deprotection Conditions

Caption: Orthogonal deprotection strategies for Fmoc-based phosphonopeptide synthesis.

References

  • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894. [Link]

  • Xu, J. (2021). Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry, 17, 461–484. [Link]

  • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. PubMed, 33322827. [Link]

  • Xu, J. (2025). Synthesis of Phosphonopeptides. Methods in Molecular Biology, 2931, 259-271. [Link]

  • Drag, M., et al. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Biopolymers, 84(3), 340-7. [Link]

  • Xu, J. (2020). Synthetic methods of phosphonopeptides. Encyclopedia MDPI. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Kafarski, P., & Lejczak, B. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(45), 26834-26855. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? [Link]

  • AAPPTec. (n.d.). Synthesis Notes. [Link]

  • Glen Research. (n.d.). Glen Report 31.25: Technical Brief – Universal Support III PS Cleavage and Dephosphorylation. [Link]

Sources

Common side products in alpha-aminophosphonate synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for α-aminophosphonate synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges, with a specific focus on identifying and mitigating unwanted side products. The following sections provide in-depth answers to frequently encountered issues, explain the causality behind side product formation, and offer validated protocols to enhance reaction efficiency and product purity.

Section 1: Troubleshooting the Kabachnik-Fields Reaction

The Kabachnik-Fields (KF) reaction is a powerful three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates.[1][2] While versatile, its efficiency can be compromised by several side reactions.

FAQ 1: My reaction is low-yielding, and I see multiple spots on my TLC. What are the likely side products?

Low yields in a Kabachnik-Fields reaction are frequently due to the formation of stable intermediates or competing side reactions. The two most common culprits are α-hydroxyphosphonates and unreacted imines .

  • α-Hydroxyphosphonate Formation: This occurs when the dialkyl phosphite adds directly to the carbonyl compound before the amine can form an imine.[3][4] This pathway is more prevalent with highly reactive (electrophilic) aldehydes and less reactive (less nucleophilic) amines.[5] The resulting α-hydroxyphosphonate is often a stable, isolable compound that may not readily convert to the desired α-aminophosphonate under standard conditions.[3][5]

  • Unreacted Imine: The initial condensation between the amine and the carbonyl forms an imine (Schiff base).[3][4] If the subsequent addition of the phosphite is slow or inefficient, the imine will remain as a major component in the reaction mixture. The formation of the imine is a reversible process, and the presence of water can shift the equilibrium back towards the starting materials.[5]

  • Aldehyde Self-Condensation (Aldol Reaction): If your aldehyde has α-hydrogens and you are using basic conditions or catalysts, it can undergo self-condensation to form aldol adducts, which can further dehydrate. This is a common issue with aliphatic aldehydes.

Troubleshooting Workflow: Identifying the Primary Issue

Use this workflow to diagnose the root cause of low yield and side product formation.

G cluster_analysis Primary Observation cluster_solutions Potential Cause & Solution start Low Yield / Multiple Spots check_sm Analyze Crude Reaction Mixture (¹H NMR, TLC) start->check_sm sm_present Significant Starting Material (Aldehyde/Amine) Remaining? check_sm->sm_present hydroxy_present α-Hydroxyphosphonate Detected? sm_present->hydroxy_present No sol_imine Cause: Slow Imine Formation or Hydrolysis Solution: 1. Use a dehydrating agent (e.g., MgSO₄, molecular sieves). 2. Pre-form the imine in a separate step. 3. Use a Lewis acid catalyst to activate the carbonyl. sm_present->sol_imine Yes unknown_spots Other Major Side Products? hydroxy_present->unknown_spots No sol_hydroxy Cause: Phosphite Addition Faster than Imine Formation Solution: 1. Change order of addition: pre-mix amine and aldehyde before adding phosphite. 2. Use a less reactive phosphite source if possible. 3. Increase reaction temperature to favor imine formation. hydroxy_present->sol_hydroxy Yes sol_other Cause: Aldol Condensation / Reagent Decomposition Solution: 1. For enolizable aldehydes, use milder, non-basic conditions. 2. Ensure high purity of reagents, especially the aldehyde. 3. Check for phosphite hydrolysis (see FAQ 2). unknown_spots->sol_other Yes

Caption: Troubleshooting workflow for the Kabachnik-Fields reaction.

FAQ 2: I suspect my dialkyl phosphite is causing issues. How does its quality and handling affect the reaction?

The dialkyl phosphite is a critical reagent whose purity and handling can dramatically impact the outcome.

  • Hydrolysis: Dialkyl phosphites can be susceptible to hydrolysis, especially in the presence of acid or base catalysts and water, forming phosphorous acid and the corresponding alcohol. This reduces the concentration of the active nucleophile. When trialkyl phosphites are used, particularly in aqueous media, they can hydrolyze to the corresponding dialkyl phosphite, which then acts as the reactive species.[6]

  • Side Reactions from Impurities: Old or improperly stored phosphites can contain impurities that catalyze unwanted side reactions.

Protocol: Reagent Purity and Handling
  • Verify Purity: Before use, check the purity of the dialkyl phosphite by ³¹P NMR. A pure sample should show a characteristic doublet with a large ¹J(P,H) coupling constant.

  • Drying Reagents: Ensure all reactants and the solvent are anhydrous. Dry solvents using standard procedures (e.g., distillation over a suitable drying agent). Use of dehydrating agents like molecular sieves within the reaction can prevent in-situ water formation from imine condensation from hydrolyzing the phosphite.[7]

  • Inert Atmosphere: For sensitive substrates or prolonged reaction times, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and moisture contamination.

Section 2: Side Products in the Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine or, in its original form, to a carbonyl group.[8][9] When adding to an imine (the aza-Pudovik reaction), side products are minimized as the competing pathway involving the carbonyl is removed. However, when adding to a carbonyl to form an α-hydroxyphosphonate, side reactions can still occur.

FAQ 3: I am performing a Pudovik reaction with an aldehyde and seeing byproducts. What should I look for?

Even in this two-component system, side reactions can diminish your yield of the desired α-hydroxyphosphonate.

  • Phospha-Brook Rearrangement: Under strongly basic conditions (e.g., BuLi), the initially formed α-hydroxyphosphonate can rearrange to a phosphate diester.[10][11] This is less common with weaker bases but can be a significant side product if reaction conditions are not controlled.

  • Aldehyde Disproportionation (Cannizzaro Reaction): In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to yield a molecule of the corresponding alcohol and one of the carboxylic acid.

  • Competitive Dimerization: Some activated alkenes, if used as substrates, can undergo competitive dimerization catalyzed by phosphine impurities or strong bases.[12]

Comparative Data: Catalyst Choice in the Kabachnik-Fields Reaction

The choice of catalyst can significantly influence the yield and reaction time, thereby minimizing the formation of side products by promoting the desired reaction pathway. Lewis acids are particularly effective at activating the carbonyl group for imine formation.[5][13]

CatalystTypical ConditionsSubstratesAverage Yield (%)Key AdvantageReference
None (Thermal)Neat, 80-100 °C, MWAromatic Aldehydes, Anilines70-90%Simple, avoids catalyst contamination.[14][Keglevich, G. et al. (2012)]
Mg(ClO₄)₂CH₃CN, rtAldehydes/Ketones, Amines85-95%Highly efficient for a broad substrate scope.[15][Ranu, B. C. et al. (1999)]
ZrOCl₂·8H₂O/UreaDES, rtAromatic Aldehydes, Anilines80-95%Green, acts as both solvent and catalyst.[16][Keglevich, G. et al. (2022)]
Iodine (I₂)Solvent-free, MWFurfurylamine, Aldehydes82-94%Activates the imine for nucleophilic attack.[2][Keglevich, G. et al. (2022)]

Section 3: Mechanistic Pathways and Avoidance Strategies

Understanding the reaction mechanism is key to controlling its outcome. The Kabachnik-Fields reaction can proceed via two main pathways, and favoring the correct one is crucial for avoiding the formation of the α-hydroxyphosphonate side product.

The Competing "Imine" vs. "α-Hydroxyphosphonate" Pathways

G cluster_path_A Pathway A: Imine Route (Desired) cluster_path_B Pathway B: Hydroxyphosphonate Route (Side Reaction) reactants Amine + Carbonyl + HP(O)(OR)₂ imine Imine Intermediate (Schiff Base) reactants->imine - H₂O hydroxy α-Hydroxyphosphonate (Side Product) reactants->hydroxy + HP(O)(OR)₂ product_A α-Aminophosphonate (Desired Product) imine->product_A + HP(O)(OR)₂ product_B α-Aminophosphonate (Via Substitution) hydroxy->product_B + Amine - H₂O note Note: Pathway A is generally favored. Pathway B can be significant, but the substitution step (Hydroxy -> Product) is often slow or requires harsh conditions.

Caption: Competing mechanistic pathways in the Kabachnik-Fields reaction.

Strategic Guide to Favoring the Imine Pathway
  • Pre-formation of the Imine: The most direct way to avoid the α-hydroxyphosphonate pathway is to perform the reaction in two steps. First, condense the amine and carbonyl compound (often with azeotropic removal of water using a Dean-Stark apparatus) to form the imine. Then, in a second step, add the dialkyl phosphite to the purified imine. This is known as the aza-Pudovik reaction.[9][16]

  • Order of Addition: In a one-pot synthesis, mix the amine and the carbonyl compound in the solvent for a period (e.g., 15-30 minutes) before introducing the dialkyl phosphite. This allows the imine equilibrium to be established.

  • Use of Catalysts: Lewis or Brønsted acids catalyze imine formation by activating the carbonyl group, thus kinetically favoring the imine pathway over the competing Abramov addition that forms the hydroxyphosphonate.[5]

  • Control of Water: The formation of the imine from an amine and a carbonyl compound releases one equivalent of water.[5] This water can hydrolyze phosphite reagents or shift the equilibrium away from the imine. Using a dehydrating agent is a crucial control parameter.[7]

References

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821-12835. [Link]

  • Ordóñez, M., & Cativiela, C. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Amino Acid Derivatives. De Gruyter. [Link]

  • Keglevich, G., Rádai, Z., Kiss, N. Z., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(3), 834. [Link]

  • Keglevich, G., & Bálint, E. (2012). The “α-hydroxyphosphonate” mechanism proposed for a Kabachnik–Fields reaction. ResearchGate. [Link]

  • Keglevich, G. (2012). Synthesis of α-hydroxyphosphonates and α-aminophosphonates. ResearchGate. [Link]

  • Colacino, E., & Popowycz, F. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Reactions, 6(1), 1-50. [Link]

  • Bálint, E., Tajti, Á., Dargó, G., & Keglevich, G. (2020). A Critical Overview of the Kabachnik–Fields Reactions Utilizing Trialkyl Phosphites in Water as the Reaction Medium: A Study of the Benzaldehyde-Benzylamine Triethyl Phosphite/Diethyl Phosphite Models. ResearchGate. [Link]

  • Dai, L., Liu, Y., & Liu, S. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. MDPI. [Link]

  • Chandrasekhar, S., Prakash, S. J., & Babu, B. N. (2011). The Pudovik Reaction Catalyzed by Tertiary Phosphines. ResearchGate. [Link]

  • Colacino, E., & Popowycz, F. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]

  • Grokipedia. (n.d.). Pudovik reaction. [Link]

  • Wikipedia. (n.d.). Pudovik reaction. [Link]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. [Link]

  • Keglevich, G., Rádai, Z., Kiss, N. Z., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Center for Biotechnology Information. [Link]

  • Keglevich, G., Rádai, Z., Kiss, N. Z., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate. [Link]

  • Oleksyszyn, J., & Chworos, A. (2021). One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction. RSC Advances, 11(61), 38781-38788. [Link]

  • Asynt. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. [Link]

  • Browne, D. L., & Harrity, J. P. A. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. PubMed. [Link]

Sources

Technical Support Center: Interpreting ³¹P NMR Spectra of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ³¹P NMR analysis of α-aminophosphonates. This guide is designed for researchers, scientists, and drug development professionals who utilize ³¹P NMR spectroscopy to characterize these important compounds. Here, you will find in-depth answers to common questions and troubleshooting guides to navigate the complexities of acquiring and interpreting your spectra.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Question 1: What is the most critical factor to control during sample preparation for ³¹P NMR of α-aminophosphonates, and why?

Answer: The single most critical factor is pH control . The chemical shift of the phosphorus atom in α-aminophosphonates is highly sensitive to the pH of the solution. This is because the nitrogen atom of the amino group can be protonated or deprotonated, which significantly alters the electronic environment of the nearby phosphorus nucleus.[1][2]

  • Causality: The protonation state of the α-amino group influences the electron density around the phosphorus atom. In acidic conditions, the protonated amino group (-NH3+) is more electron-withdrawing, leading to a downfield shift (higher ppm value) of the ³¹P signal. Conversely, in basic conditions, the deprotonated amino group (-NH2) is less electron-withdrawing, causing an upfield shift (lower ppm value). This pH-dependent chemical shift can be so pronounced that α-aminophosphonates are often used as ³¹P NMR pH probes.[1][2]

Protocol for Consistent Sample Preparation:

  • Choose a suitable deuterated solvent: Select a solvent in which your α-aminophosphonate is fully soluble. Common choices include D₂O, CD₃OD, or DMSO-d₆.

  • Prepare a buffered solution: To ensure a stable and reproducible pH, dissolve your sample in a buffered solution prepared in the chosen deuterated solvent.

    • For aqueous solutions (D₂O), phosphate or Tris buffers are common. Ensure the buffer itself does not have a ³¹P signal that will interfere with your analyte's signal.

    • The pKa of your α-aminophosphonate will determine the optimal buffer range.

  • Adjust the pD: For D₂O solutions, it's important to measure and adjust the pD. A glass electrode pH meter reading in D₂O can be corrected using the equation: pD = pH_reading + 0.4.

  • Consistency is key: Use the same batch of buffered deuterated solvent for all related experiments to minimize variability.

Question 2: How do I choose an appropriate reference standard for ³¹P NMR of α-aminophosphonates?

Answer: The choice of a reference standard depends on the solvent and the type of experiment (qualitative vs. quantitative).

  • External Referencing (most common): 85% phosphoric acid (H₃PO₄) in a sealed capillary is the universally accepted external standard, with its chemical shift defined as 0 ppm.[3] This method is preferred because H₃PO₄ is reactive and should not be mixed directly with the sample.[3]

  • Internal Referencing (for quantitative analysis): For quantitative NMR (qNMR), an internal standard is required. The ideal internal standard should:

    • Be soluble in the same solvent as the analyte.

    • Have a single, sharp ³¹P NMR signal that does not overlap with any analyte or impurity signals.

    • Be non-reactive with the sample.

    • Have a known purity.

    • Examples include triphenyl phosphate (TPP) or phosphonoacetic acid, depending on the solvent.[4]

Spectral Interpretation

Question 3: What is the typical chemical shift range for α-aminophosphonates in ³¹P NMR?

Answer: The chemical shift (δ) of α-aminophosphonates in ³¹P NMR typically falls within a range of approximately +10 to +30 ppm relative to 85% H₃PO₄.[5][6] However, this can vary significantly based on the substituents on the phosphorus and nitrogen atoms, and as mentioned, the pH of the solution.

Compound Type Typical ³¹P Chemical Shift Range (ppm)
α-Aminophosphonic acids+10 to +20
α-Aminophosphonate esters+20 to +30
Protonated α-aminophosphonatesGenerally downfield shifted compared to deprotonated forms
α-Aminophosphonates with electron-withdrawing groupsGenerally downfield shifted

Question 4: What kind of coupling patterns should I expect in a proton-coupled ³¹P NMR spectrum of an α-aminophosphonate?

Answer: In a proton-coupled ³¹P NMR spectrum, the phosphorus signal will be split by neighboring protons. The key couplings to consider are:

  • ¹J(P,H): If there is a proton directly attached to the phosphorus (in the case of a phosphonic acid monoester, for example), you will observe a large one-bond coupling constant, typically in the range of 600-700 Hz.[7]

  • ²J(P,H): The two-bond coupling to the α-proton (the proton on the carbon bearing both the amino and phosphonate groups) is significant and will split the phosphorus signal into a doublet. The magnitude of this coupling is typically in the range of 10-25 Hz.

  • ³J(P,H): Three-bond couplings to protons on the ester groups (e.g., -O-CH₂-CH₃) or on the amino group's substituents will also be present, leading to more complex splitting patterns. These are typically smaller, in the range of 5-15 Hz.

For routine analysis, a proton-decoupled ³¹P NMR spectrum is often acquired to simplify the spectrum to a single peak for each unique phosphorus environment.[7]

Question 5: My α-aminophosphonate is fluorinated. How will this affect the ³¹P NMR spectrum?

Answer: The presence of fluorine will introduce additional coupling to the phosphorus nucleus. Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, you will observe splitting of the ³¹P signal due to P-F coupling.

  • ¹J(P,F): If fluorine is directly bonded to phosphorus, a very large one-bond coupling constant (hundreds of Hz) will be observed.

  • ²J(P,F) and ³J(P,F): Two- and three-bond couplings will also be present if fluorine is further away in the molecule, with the coupling constant decreasing with the number of bonds.

The multiplicity of the ³¹P signal will follow the n+1 rule, where n is the number of equivalent fluorine atoms. For example, a -CF₃ group will split the phosphorus signal into a quartet.

Troubleshooting Guides

Problem 1: Broad or Poorly Resolved Peaks

Broad peaks in your ³¹P NMR spectrum can obscure important details and make interpretation difficult. The following guide will help you diagnose and resolve this issue.

Troubleshooting Workflow for Broad Peaks:

broad_peaks start Broad ³¹P Signal Observed shim Is the magnetic field B₀ homogeneous? start->shim viscosity Is the sample viscous? shim->viscosity Yes shim_yes Re-shim the spectrometer and re-acquire. shim->shim_yes No exchange Is there chemical exchange occurring? viscosity->exchange No viscosity_yes Dilute the sample or increase the temperature. viscosity->viscosity_yes Yes paramagnetic Are paramagnetic impurities present? exchange->paramagnetic No exchange_yes Adjust temperature to either coalesce or resolve signals. Check pH stability. exchange->exchange_yes Yes paramagnetic_yes Add a chelating agent (e.g., EDTA) or re-purify the sample. paramagnetic->paramagnetic_yes Yes end Sharp Signal Achieved shim_yes->end viscosity_yes->end exchange_yes->end paramagnetic_yes->end

Caption: Troubleshooting workflow for broad ³¹P NMR signals.

Problem 2: Low Signal-to-Noise (S/N) Ratio

A low signal-to-noise ratio can make it difficult to detect your compound, especially at low concentrations.

Step-by-Step Guide to Improving S/N:

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2 (approximately 1.4). This is often the simplest solution.

  • Check the sample concentration: If possible, increase the concentration of your α-aminophosphonate in the NMR tube.

  • Optimize the pulse sequence parameters:

    • Pulse Width (P1): Ensure you are using a calibrated 90° pulse for maximum signal intensity in a single scan.

    • Relaxation Delay (D1): For non-quantitative spectra, a shorter D1 can be used to acquire more scans in a given amount of time. However, for quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in your sample.

  • Use a cryoprobe: If available, a cryogenically cooled probe will significantly enhance sensitivity.

  • Consider a relaxation agent: In some cases, adding a small amount of a paramagnetic relaxation agent (e.g., Cr(acac)₃) can shorten the T₁ relaxation times, allowing for a shorter D1 and thus more scans in a given time. Use this with caution as it can also cause line broadening.

Problem 3: Unexpected Peaks in the Spectrum

The presence of unexpected peaks can indicate impurities or degradation of your sample.

Identifying Common Impurities:

Impurity Typical ³¹P Chemical Shift (ppm) Notes
Phosphoric Acid (H₃PO₄)~0 (highly pH-dependent)A common hydrolysis product.
Phosphorous Acid (H₃PO₃)~ +4 to +7Can be present from the synthesis of starting materials.
Pyrophosphates~ -5 to -10Can form from the dehydration of phosphonic acids.
Unreacted Dialkyl Phosphite~ +7 to +10 (doublet in ¹H-coupled spectrum)A common starting material in the synthesis of α-aminophosphonates.

Workflow for Identifying Unknown Peaks:

unknown_peaks start Unexpected Peak(s) Observed check_impurities Compare chemical shift to common impurities table. start->check_impurities spike_sample Spike sample with suspected impurity and re-acquire. check_impurities->spike_sample Potential Match no_match Consider side products or degradation. check_impurities->no_match No Match match_found Impurity Identified. spike_sample->match_found Signal Intensity Increases run_2d Acquire a 2D NMR spectrum (e.g., ¹H-¹³P HMBC). run_2d->match_found Correlation confirms structure no_match->run_2d

Sources

Overcoming solubility issues of alpha-aminophosphonates in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate and resolve the common yet challenging issue of poor alpha-aminophosphonate solubility in biological assays. This resource is built on field-proven insights and established scientific principles to ensure you can trust your experimental results.

Understanding the Challenge: The Nature of α-Aminophosphonates

Alpha-aminophosphonates are structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic group.[1] This structural change imparts unique biological activities but also introduces specific physicochemical properties that can lead to solubility issues.[2][3] Many of these compounds are zwitterionic, possessing both a basic amino group and an acidic phosphonic acid group, making their solubility highly dependent on pH.[2][4]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when encountering solubility problems.

Q1: My alpha-aminophosphonate was completely dissolved in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen?

A: This is a classic issue of solvent shifting. While many organic compounds are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO), their solubility can decrease dramatically when they are introduced into a water-based medium.[5] The aqueous buffer has a much higher polarity than DMSO, causing the less polar alpha-aminophosphonate molecules to aggregate and fall out of solution. This is a frequent challenge in high-throughput screening and other biological assays.[5]

Q2: My stock solution in 100% DMSO is perfectly clear. Does that guarantee it will be soluble in the final assay?

A: Unfortunately, no. A clear stock solution in DMSO only confirms solubility in that specific solvent. The critical factor is the compound's aqueous solubility limit in your final assay buffer. The sharp change in solvent polarity upon dilution can cause the compound's solubility to plummet, leading to precipitation.[5] This is often a matter of kinetic solubility, where the compound doesn't have sufficient time or favorable interactions to remain dissolved in the new aqueous environment.[5]

Q3: What are the common signs of a solubility problem if I don't see visible precipitation?

A: Not all precipitation is visible to the naked eye. Subtle insolubility can manifest in several ways that compromise data integrity:

  • Erratic or Non-Reproducible Results: If you observe high variability between replicate wells or experiments, it could be due to inconsistent amounts of dissolved compound.[6]

  • Non-Linear or Flat Dose-Response Curves: If increasing the compound concentration doesn't produce a corresponding increase in biological effect, your compound may be precipitating at higher concentrations.

  • Inconsistent IC50 Values: The apparent potency of your compound can be falsely higher or lower than its true value due to precipitation.[6]

  • Turbidity or Cloudiness in Wells: Even a slight haze in the assay plate wells is a strong indicator of precipitation.[7]

Troubleshooting Guide: A Step-by-Step Approach

Follow this logical workflow to diagnose and systematically resolve solubility issues with your alpha-aminophosphonate compounds.

Troubleshooting_Workflow start Start: Solubility Issue Suspected (Precipitate, Erratic Data) check_stock Step 1: Verify Stock Solution - Max concentration in DMSO? - Stored correctly? - Any visible crystals? start->check_stock determine_sol Step 2: Determine Max Aqueous Solubility (Run Kinetic Solubility Assay) check_stock->determine_sol is_soluble Is Assay [C] < Max Solubility? determine_sol->is_soluble soluble_path YES is_soluble->soluble_path insoluble_path NO is_soluble->insoluble_path check_other Problem is likely not solubility. Investigate other assay parameters: - Reagent stability - Pipetting errors - Buffer compatibility soluble_path->check_other end End: Optimized Assay Conditions check_other->end reduce_conc Option A: Reduce Assay [C] Test at concentrations below the solubility limit. insoluble_path->reduce_conc modify_buffer Option B: Modify Assay Buffer insoluble_path->modify_buffer validate_solvent Step 3: Validate Solvent Effects Run vehicle controls with identical final solvent concentrations. reduce_conc->validate_solvent ph_adjust 1. Adjust pH Is the compound ionizable? Test pH range (e.g., 6.5 - 8.0) modify_buffer->ph_adjust add_cosolvent 2. Add Co-solvent (e.g., Ethanol, PEG400) Start with low % (e.g., 0.5-2%) ph_adjust->add_cosolvent add_cosolvent->validate_solvent advanced_methods Step 4: Consider Advanced Formulation (For highly insoluble compounds) - Cyclodextrins - Lipid-based systems validate_solvent->advanced_methods advanced_methods->end

Caption: Troubleshooting workflow for solubility issues.

Step 1: Evaluate Your Stock Solution and Dilution Method

Before modifying your assay, ensure your stock solution is not the source of the problem.

  • DMSO Quality and Storage: Use anhydrous, high-purity DMSO. Water absorption can decrease the solubilizing power of DMSO. Store stocks at -20°C or -80°C, but be aware that freeze-thaw cycles can cause less stable compounds to precipitate over time.[6]

  • Dilution Protocol: Avoid intermediate dilution steps in aqueous buffers if possible. A direct, rapid dilution of the DMSO stock into the final assay medium is often preferable as it allows proteins and other components in the medium to help stabilize the compound.[6]

Step 2: Determine the Maximum Aqueous Solubility

You must know the solubility limit of your compound in your specific assay buffer. A simple kinetic solubility test is essential. If your highest assay concentration exceeds this limit, you are generating an unreliable data point.

Step 3: Modify the Assay Buffer

If reducing the compound concentration is not an option, you can modify the assay buffer to improve solubility.

A. pH Adjustment: Alpha-aminophosphonates are ionizable, and their charge state significantly impacts solubility. The phosphonic acid moiety is more acidic than a carboxylic acid, and the amino group is basic.[2] Adjusting the pH of your buffer can shift the equilibrium towards a more soluble, charged species.

  • Causality: At low pH, the amino group is protonated (cationic). At high pH, the phosphonic acid group is deprotonated (anionic). Near its isoelectric point, the compound exists as a zwitterion, which can sometimes have lower solubility. Experimenting with a pH range (e.g., 6.8 to 8.0), if your assay biology allows, can identify a pH that favors solubility.[4]

ph_equilibrium cationic R-CH(NH3+)-P(O)(OH)2 Cationic Form (Favored at Low pH) zwitterionic R-CH(NH3+)-P(O)(O-)OH Zwitterionic Form (Near Isoelectric Point) cationic->zwitterionic +OH- zwitterionic->cationic +H+ anionic R-CH(NH2)-P(O)(O-)2 Anionic Form (Favored at High pH) zwitterionic->anionic +OH- anionic->zwitterionic +H+

Caption: pH-dependent forms of an α-aminophosphonate.

B. Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9] They work by reducing the overall polarity of the aqueous medium, making it more favorable for the compound to remain dissolved.

Co-SolventTypical Starting % (v/v)Considerations
Ethanol 1-5%Can be cytotoxic at higher concentrations (≥1%).[10]
PEG 400 1-10%Generally well-tolerated by cells; can be viscous.
Propylene Glycol 1-10%Good solubilizer, but check for assay interference.
Glycerol 1-5%Low toxicity, but can increase viscosity significantly.

Critical Control: When using co-solvents, it is imperative to maintain the exact same final concentration of the solvent in all wells, including vehicle controls and untreated controls. Solvents themselves can have biological effects, and failing to control for this can confound your results.[10][11][12]

Step 4: Advanced Formulation Strategies

For exceptionally challenging compounds, more advanced formulation techniques may be necessary. These typically require more development but can be highly effective.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][13]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used. These formulations form fine emulsions upon contact with aqueous fluids, keeping the drug solubilized.[8][13]

Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick way to estimate the maximum soluble concentration of your compound in your assay buffer.

Objective: To visually determine the concentration at which an alpha-aminophosphonate precipitates when diluted from a DMSO stock into assay buffer.

Materials:

  • 10 mM stock solution of alpha-aminophosphonate in 100% DMSO.

  • Assay buffer (the exact buffer used in your biological experiment).

  • 96-well clear flat-bottom plate.

  • Multichannel pipette.

Methodology:

  • Prepare Compound Plate (in DMSO): a. Create a 2-fold serial dilution of your 10 mM stock solution in a 96-well plate using 100% DMSO. b. For example: Add 20 µL of DMSO to columns 2-12. Add 40 µL of your 10 mM stock to column 1. Transfer 20 µL from column 1 to 2, mix well, then transfer 20 µL from column 2 to 3, and so on. This creates a concentration range from 10 mM down to ~5 µM.[5]

  • Prepare Assay Plate (Buffer): a. Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: a. Using a multichannel pipette, quickly transfer 2 µL from the compound plate (DMSO dilutions) to the corresponding wells of the assay plate (buffer). This creates a 1:50 dilution and a final DMSO concentration of 2%. b. Mix the plate gently by tapping.

  • Observation: a. Immediately inspect the plate against a dark background for any signs of cloudiness or precipitate. b. Let the plate sit at room temperature for 1-2 hours (simulating assay incubation time) and inspect again. c. The highest concentration that remains perfectly clear is your estimated maximum kinetic solubility. It is advisable to work at concentrations at or below this limit in your biological assays.[7]

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 13, 2026.
  • Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Retrieved January 13, 2026.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 13, 2026.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 13, 2026.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 13, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved January 13, 2026.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 13, 2026.
  • Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays. Retrieved January 13, 2026.
  • ResearchGate. (2006, May 10).
  • MDPI. (n.d.). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Retrieved January 13, 2026.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Retrieved January 13, 2026.
  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. Retrieved January 13, 2026.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved January 13, 2026.
  • MDPI. (2023, May 11). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Retrieved January 13, 2026.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 13, 2026.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 13, 2026.
  • MDPI. (n.d.). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. Retrieved January 13, 2026.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved January 13, 2026.
  • NIH. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Retrieved January 13, 2026.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches. Retrieved January 13, 2026.
  • ResearchGate. (n.d.). Synthesis of α-aminophosphonate based sorbents – Influence of inserted groups (carboxylic vs. amine) on uranyl sorption. Retrieved January 13, 2026.
  • PMC - NIH. (n.d.). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Retrieved January 13, 2026.
  • Frontiers. (2022, May 31).
  • Chemical Journal of Kazakhstan. (2021, May 3).

Sources

Addressing common challenges in the scale-up of Kabachnik-Fields reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Kabachnik-Fields (KF) reaction. This guide is designed for researchers, chemists, and process development professionals who are transitioning this powerful three-component condensation from bench-scale discovery to larger-scale production of α-aminophosphonates. We will address common challenges with field-proven insights and troubleshooting protocols to ensure your scale-up process is efficient, safe, and successful.

The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, enabling the one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a hydrophosphoryl compound (typically a dialkyl phosphite).[1][2] These products are of immense interest in medicinal chemistry as they are considered bioisosteres of α-amino acids, exhibiting a wide range of biological activities, including as enzyme inhibitors, antibiotics, and pharmacological agents.[3][4]

However, scaling this reaction introduces complexities beyond what is observed at the lab scale. Issues related to reaction kinetics, thermal management, competing equilibria, and product purification become more pronounced.[5] This guide provides a structured approach to diagnosing and solving these scale-up challenges.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the scale-up of the Kabachnik-Fields reaction.

Q1: My reaction is extremely slow or fails to initiate at a larger scale, even though it worked in the lab. What's the primary cause?

Several factors can contribute to a sluggish reaction upon scale-up. The most common culprits are inefficient mixing, mass transfer limitations, and suboptimal temperature control. On a larger scale, it's harder to achieve the homogenous mixing and uniform heating that are easily managed in a small flask. Also, ensure your reagents are sufficiently pure and, if using a catalyst, that it hasn't been deactivated.[6]

Q2: Why is my yield significantly lower on a multi-liter scale compared to my 100 mL lab experiment?

Low yield during scale-up often points to an issue with the reaction's equilibrium. The KF reaction is a reversible process, and the formation of water during the initial imine generation step can inhibit the reaction from proceeding to completion.[7] While water may evaporate from a small, open lab vessel, it gets trapped in a large reactor. Actively removing water using a Dean-Stark trap or molecular sieves can significantly improve yields.[7][8] Inefficient heat transfer can also lead to localized hot or cold spots, promoting side reactions or slowing the main reaction.

Q3: I'm observing a significant amount of an α-hydroxyphosphonate byproduct. How can I prevent this?

The formation of an α-hydroxyphosphonate occurs via the competing Abramov reaction, where the dialkyl phosphite adds directly to the carbonyl group.[7][9] This pathway can sometimes become a "dead-end" route, trapping your starting material.[10] The dominant pathway depends on the nature of the reactants; for instance, more nucleophilic amines favor the desired imine route.[10][11] To minimize the byproduct, consider pre-forming the imine before adding the dialkyl phosphite. This two-step, one-pot approach ensures the phosphite primarily reacts with the C=N bond rather than the C=O bond.[2]

Q4: Is it necessary to use a catalyst for the Kabachnik-Fields reaction?

While many KF reactions proceed without a catalyst, catalysis is often essential for achieving reasonable reaction times and high yields, especially with less reactive substrates.[9][12] Lewis acids (e.g., InCl₃, Mg(ClO₄)₂) and Brønsted acids (e.g., p-toluenesulfonic acid) are commonly used to activate the carbonyl compound, promoting both imine formation and the subsequent nucleophilic attack by the phosphite.[9][12][13] However, some studies show that under solvent-free microwave conditions, many catalysts are unnecessary.[11][14]

Troubleshooting Guides

This section provides in-depth analysis and step-by-step protocols for more complex scale-up challenges.

Challenge 1: Poor Reaction Kinetics and Low Conversion

A common scale-up problem is a reaction that stalls or proceeds at an impractically slow rate. This is often a multi-factorial issue.

Causality Analysis:
  • Reaction Mechanism & Equilibrium: The KF reaction can proceed via two main pathways: the "Imine Pathway" or the "Hydroxyphosphonate Pathway". The imine pathway is generally preferred for product formation.[12] The initial condensation step to form the imine is reversible and produces water.[7] On a large scale, this water can accumulate, shifting the equilibrium backward and slowing the overall reaction rate.

  • Catalyst Deactivation: Many Lewis acid catalysts are sensitive to water. The water generated in situ can deactivate the catalyst, halting the reaction.[7]

  • Mass & Heat Transfer: In large reactors, inefficient stirring can lead to poor mixing of the three components, creating localized concentration gradients. Similarly, inadequate heating or cooling can result in non-uniform reaction temperatures, impacting the rate.[5]

Troubleshooting Workflow Diagram

G start Low Conversion / Slow Rate check_temp Verify Internal Temperature & Homogeneity start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Confirm Reagent Purity & Stoichiometry start->check_reagents implement_water_removal Implement Water Removal (e.g., Dean-Stark, Mol. Sieves) check_reagents->implement_water_removal Reagents OK consider_catalyst Introduce Catalyst (Brønsted or Lewis Acid) implement_water_removal->consider_catalyst Rate still low preform_imine Modify Protocol: Pre-form Imine consider_catalyst->preform_imine Catalyst ineffective optimize_catalyst Optimize Catalyst Loading or Type (Consider water-tolerant catalysts) consider_catalyst->optimize_catalyst Catalysis helps but is slow

Caption: Decision tree for troubleshooting poor reaction kinetics.

Experimental Protocol: Imine Pre-formation for Improved Yield

This protocol is recommended when significant α-hydroxyphosphonate byproduct is observed or when using water-sensitive catalysts.

  • Setup: Equip a reactor with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene).

  • Charge Reagents: Charge the carbonyl compound (1.0 equiv), the amine (1.0-1.1 equiv), and the solvent to the reactor.

  • Imine Formation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating complete imine formation.

  • Cooling: Cool the reaction mixture to the desired temperature for the addition step (e.g., 40-60 °C).

  • Phosphite Addition: Slowly add the dialkyl phosphite (1.0-1.2 equiv) to the solution of the pre-formed imine. An exotherm may be observed.

  • Reaction: Stir the mixture at the set temperature until the reaction is complete, monitoring by a suitable analytical method (e.g., ³¹P NMR, LC-MS).

  • Work-up: Proceed with standard work-up and purification.

Challenge 2: Managing Reaction Exotherms and Ensuring Safety

The Kabachnik-Fields reaction is often exothermic. While this may not be noticeable at the gram scale, it can lead to a dangerous thermal runaway in a large reactor.[15]

Causality Analysis:

The heat generated by the reaction is proportional to the volume, while the heat dissipated is proportional to the surface area. As the scale increases, the volume increases cubically while the surface area increases squarely. This leads to a decreased surface-area-to-volume ratio, making it much harder to remove heat efficiently. A thermal runaway occurs when the heat generated exceeds the heat removed, causing the temperature and reaction rate to increase uncontrollably.[15]

Mitigation Strategies:
  • Controlled Addition: Instead of adding all reagents at once, add one of the limiting reagents (often the phosphite) slowly and controllably to the mixture of the other two. This ensures the rate of heat generation never overwhelms the reactor's cooling capacity.[15]

  • Use of a Heat-Sink Solvent: Performing the reaction in a suitable solvent adds thermal mass, which can absorb heat and buffer temperature spikes.

  • Process Analytical Technology (PAT): Use real-time temperature monitoring to control the addition rate automatically. If the internal temperature exceeds a set point, the addition is paused until the system cools.

  • Consider Flow Chemistry: For large-scale production, moving from batch to a continuous flow process offers superior heat transfer and intrinsic safety, as the reaction volume at any given moment is very small.[15]

Challenge 3: Catalyst Selection and Optimization

The choice of catalyst can dramatically affect reaction efficiency. On scale-up, catalyst activity, stability, and cost become critical parameters.

Catalyst Selection Guide
Catalyst TypeExamplesTypical Loading (mol%)StrengthsScale-Up Challenges & Considerations
Lewis Acids Mg(ClO₄)₂, CeCl₃, InCl₃, ZrO₂[9][12][16]5 - 20High activity, broad substrate scope.Many are sensitive to water, which is a reaction byproduct.[7] Can be costly. Metal contamination of the final product is a concern in drug development.
Brønsted Acids p-Toluenesulfonic acid (PTSA), Methane­sulfonic acid[12]10 - 20Inexpensive, effective, and often less sensitive to water than Lewis acids.Can promote side reactions like ester hydrolysis if not used carefully. Can be corrosive to reactors.
Heterogeneous / Green Catalysts H-β zeolite, Orange Peel Powder, Polyaniline salts[9][16][17]VariesEasily removed by filtration, recyclable, environmentally friendly.May have lower activity than homogeneous catalysts, potential for leaching.
Catalyst-Free N/A0Avoids catalyst cost, removal, and product contamination. Greenest approach.[12]Often requires higher temperatures or microwave irradiation, which can be challenging to implement at a very large scale.[14] Not suitable for all substrates.
Key Mechanistic Insight: The Role of the Catalyst

Both Lewis and Brønsted acid catalysts function by activating the carbonyl group of the aldehyde or ketone. This activation makes the carbonyl carbon more electrophilic, accelerating both the initial attack by the amine to form the imine and the subsequent nucleophilic addition of the phosphite to the imine intermediate.[12][13]

G cluster_0 Catalytic Cycle RCHO R-CHO Activated_Carbonyl [R-CHO---Catalyst] RCHO->Activated_Carbonyl + Catalyst Amine R'-NH₂ Imine R-CH=N-R' Activated_Imine [R-CH=N-R'---Catalyst] Imine->Activated_Imine + Catalyst Phosphite P(O)(OR")₂H Product α-Aminophosphonate Catalyst_Out Catalyst Product->Catalyst_Out - Catalyst Catalyst_In Catalyst (H⁺ or Lewis Acid) Activated_Carbonyl->Imine + Amine - H₂O Activated_Imine->Product + Phosphite

Caption: Generalized catalytic cycle for the Kabachnik-Fields reaction.

Challenge 4: Product Purification and Isolation

α-Aminophosphonates can be challenging to purify at scale due to their polarity and potential for decomposition. Simple lab-scale chromatography may not be economically viable for multi-kilogram production.

Recommended Purification Strategies:
  • Crystallization: This is the most desirable method for large-scale purification. A systematic screening of solvents and solvent mixtures (e.g., ethanol, hexane, ethyl acetate) should be performed to find conditions that yield a high-purity crystalline product.[18]

  • Acid-Base Extraction: The amine functionality allows for purification via pH-controlled extractions.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Wash with a dilute aqueous acid (e.g., 1N HCl) to protonate the product, potentially removing non-basic impurities.[18]

    • The product may move to the aqueous layer, which can then be basified and re-extracted. Alternatively, if the product salt is soluble in the organic layer, it can be washed with water and brine.

  • Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a very effective and scalable purification technique.

References

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

  • ResearchGate. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. [Link]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. [Link]

  • Semantic Scholar. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. [Link]

  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2008(i), 1-17. [Link]

  • Keglevich, G. (2019). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus-Nitrogen Compounds. De Gruyter. [Link]

  • Colacino, E., et al. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules. [Link]

  • Preprints.org. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. PMC. [Link]

  • MDPI. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. [Link]

  • ChemRxiv. (2021). The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism. [Link]

  • De Gruyter. (2018). Challenges of scaling up chemical processes (based on real life experiences). Reviews in Chemical Engineering. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment![Link]

  • National Center for Biotechnology Information. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. PMC. [Link]

  • ResearchGate. (2022). Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. [Link]

  • Research Square. (2022). Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. PMC. [Link]

  • Baig, R. B. N., & Varma, R. S. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemistry & Biodiversity. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

Sources

Catalyst selection and optimization for asymmetric alpha-aminophosphonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Asymmetric α-Aminophosphonate Synthesis

Welcome to the technical support center for catalyst selection and optimization in asymmetric α-aminophosphonate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this vital synthetic transformation. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My reaction suffers from low enantioselectivity (low ee). What are the likely causes and how can I improve it?

Low enantioselectivity is a frequent challenge where the chiral catalyst fails to effectively discriminate between the two prochiral faces of the imine intermediate. The transition state energies are too similar, leading to a near-racemic product.

Potential Causes & Optimization Strategies:

  • Suboptimal Catalyst Choice: The catalyst's structure—its steric bulk, electronic properties, and chiral environment—is paramount for inducing asymmetry.[1][2] An ill-suited catalyst will not create a sufficiently diastereomeric transition state.

    • Solution: Screen a diverse range of catalyst families. If a chiral Brønsted acid (e.g., BINOL-derived phosphoric acid) gives poor results, consider a chiral metal complex (e.g., Al-Salalen, Sc-N,N'-dioxide) or a bifunctional organocatalyst like a Cinchona alkaloid or thiourea derivative.[1][2][3][4]

  • Incorrect Solvent: The solvent significantly influences the reaction by affecting the catalyst's conformation, the solubility of reagents, and the stability of the transition state.

    • Solution: Conduct a solvent screen. Aprotic solvents of varying polarity such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are common starting points.[1] Be cautious with alcoholic or protic solvents, as they can interfere with the catalyst-substrate interaction, leading to a fast background reaction with no enantiocontrol.[1] For instance, a switch from THF to toluene might enhance π-stacking interactions crucial for stereodifferentiation.

  • Inappropriate Reaction Temperature: The relationship between enantioselectivity and temperature is governed by the Eyring equation. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee.

    • Solution: Lowering the reaction temperature often increases enantioselectivity.[1] Perform a temperature screening study, for example, at room temperature (25°C), 0°C, and -20°C (or even down to -78°C) to find the optimal balance between an acceptable reaction rate and high selectivity.

  • Steric Mismatch of Phosphite Source: The steric bulk of the dialkyl phosphite's ester groups can play a crucial role in the stereochemical outcome.

    • Solution: Evaluate different dialkyl phosphites. Bulkier groups like diisopropyl or dibenzyl phosphites often lead to higher ee compared to dimethyl or diethyl phosphites, as they create a more sterically demanding environment in the transition state.[1][4]

Q2: My reaction shows poor conversion or yields no product. How can I troubleshoot this?

Low or no conversion points to issues with catalyst activity, substrate reactivity, or unfavorable reaction equilibrium.

Potential Causes & Optimization Strategies:

  • Catalyst Deactivation or Inhibition: Many catalysts are sensitive to impurities, especially water, which can hydrolyze the catalyst or react with intermediates.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents, activate molecular sieves (e.g., 4 Å) in the reaction vessel prior to adding reagents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[1] Verify the purity of all starting materials.

  • Poor Substrate Reactivity: Sterically hindered ketones or electronically deficient aldehydes/amines can be sluggish reactants.

    • Solution: If low temperature was prioritized for selectivity, cautiously increase the reaction temperature in increments to improve the rate. Alternatively, increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If these fail, a more active catalyst system may be required.[1]

  • Unfavorable Reaction Equilibrium (Kabachnik-Fields Reaction): The three-component Kabachnik-Fields reaction is an equilibrium process.[1][5] The formation of the imine intermediate generates water, which can drive the reaction backward or deactivate the catalyst.

    • Solution: Use a dehydrating agent, such as molecular sieves or MgSO₄, to sequester the water formed during in-situ imine generation and drive the equilibrium forward.[1]

Q3: The reaction works, but I'm getting a poor diastereomeric ratio (dr). What should I investigate?

Poor diastereoselectivity arises when the reaction involves multiple chiral centers (e.g., a chiral substrate reacting in the presence of a chiral catalyst) and the facial selectivity is not well-controlled.

Potential Causes & Optimization Strategies:

  • Mismatched Chiral Elements: If you are using a chiral amine or aldehyde with a chiral catalyst, they may be working against each other (a "mismatched pair"). The inherent diastereoselectivity of the substrate may oppose the enantioselectivity imposed by the catalyst.

    • Solution: Try the other enantiomer of the catalyst. A "matched pair" should result in significantly higher dr. If the other enantiomer is unavailable, a different catalyst class may be needed to override the substrate's intrinsic facial bias.

  • Reaction Conditions: As with enantioselectivity, both solvent and temperature can influence the diastereomeric outcome by altering the preferred transition state geometry.[6]

    • Solution: Re-screen solvents and temperatures. Sometimes, a subtle change in solvent polarity or a shift in temperature can favor one diastereomeric transition state over the other.

  • Phosphite Nucleophile: The size and nature of the phosphite reagent can influence the approach to the imine, affecting diastereoselectivity.[7]

    • Solution: Test alternative phosphites (e.g., dimethyl vs. diethyl vs. diphenyl phosphite) to see how changes in steric or electronic properties affect the diastereomeric ratio.

Catalyst Optimization & Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your specific reaction.

G cluster_start 1. Define Reaction cluster_screen 2. Initial Catalyst Screening cluster_optimize 3. Optimization cluster_eval 4. Evaluation Define Define Substrates: Aldehyde/Ketone, Amine, Phosphite LitSearch Literature Search for Similar Substrates Define->LitSearch Inform choice CatScreen Screen Catalyst Classes: - Chiral Brønsted Acids - Chiral Metal Complexes - Organocatalysts LitSearch->CatScreen OptiSolvent Solvent Screen (e.g., Toluene, DCM, THF) CatScreen->OptiSolvent Select best hit OptiTemp Temperature Screen (e.g., 25°C, 0°C, -20°C) OptiLoad Catalyst Loading (1-10 mol%) OptiTemp->OptiLoad OptiSolvent->OptiTemp Analysis Analyze Yield & ee/dr (TLC, LCMS, Chiral HPLC) OptiLoad->Analysis Decision Success? Analysis->Decision Final Optimized Protocol Decision->Final Yes Redesign Return to Catalyst Screening Decision->Redesign No Redesign->CatScreen G cluster_KF Kabachnik-Fields Reaction (One-Pot) cluster_Pudovik Pudovik Reaction (Two-Step) K_Ald Aldehyde/ Ketone K_Prod α-Aminophosphonate (chiral) K_Ald->K_Prod K_Amine Amine K_Amine->K_Prod K_Phos Dialkyl Phosphite K_Phos->K_Prod K_Cat Chiral Catalyst K_Cat->K_Prod P_Ald Aldehyde/ Ketone P_Imine Pre-formed Imine P_Ald->P_Imine P_Amine Amine P_Amine->P_Imine P_Prod α-Aminophosphonate (chiral) P_Imine->P_Prod P_Phos Dialkyl Phosphite P_Phos->P_Prod P_Cat Chiral Catalyst P_Cat->P_Prod

Sources

Preventing decomposition of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Diethyl (alpha-aminobenzyl)phosphonate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this valuable synthetic intermediate. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Preventing Decomposition During Workup

The primary challenge in handling this compound is its susceptibility to hydrolysis of the phosphonate ester groups. This decomposition is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding monoethyl phosphonate and ultimately the phosphonic acid, which can significantly complicate purification and reduce yields.

Issue 1: Low Yield of Isolated Product After Aqueous Workup

Plausible Cause: Hydrolysis of the diethyl phosphonate ester to the more water-soluble phosphonic acid, resulting in loss of product to the aqueous phase. The presence of the hydrochloride salt inherently creates a mildly acidic environment, which can promote this decomposition, especially at elevated temperatures.

Strategic Solution:

  • Maintain a Controlled pH: During aqueous extraction, it is crucial to work in a pH-neutral or slightly acidic environment (pH 4-6). Avoid strongly acidic or basic conditions.

    • Rationale: While the hydrochloride salt is acidic, exposure to strong acids can accelerate the hydrolysis of the ester. Conversely, washing with a basic solution (e.g., sodium bicarbonate) to neutralize the reaction mixture can lead to the deprotonation of the ammonium salt to the free amine, which might be less stable, and can also catalyze hydrolysis. If a basic wash is necessary to remove acid-catalyst residues, use a weak base like a saturated solution of sodium bicarbonate sparingly and work quickly at low temperatures.

  • Temperature Control: Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath.

    • Rationale: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Lowering the temperature will significantly slow down the rate of decomposition.

  • Minimize Contact Time: Reduce the duration of contact between the product and the aqueous phase. Perform extractions swiftly and avoid letting the biphasic mixture sit for extended periods.

  • Salting Out: Use a saturated brine solution for the final wash.

    • Rationale: The high salt concentration of the brine solution decreases the solubility of the organic product in the aqueous phase, thereby maximizing its partitioning into the organic layer.

Issue 2: Product Oiling Out or Failing to Crystallize During Recrystallization

Plausible Cause: The presence of impurities, such as the hydrolyzed phosphonic acid or starting materials from the synthesis (e.g., unreacted benzaldehyde or diethyl phosphite), can act as eutectic contaminants, depressing the melting point and inhibiting crystallization.

Strategic Solution:

  • Pre-purification with Column Chromatography: If significant impurities are suspected, a rapid filtration through a plug of silica gel or a full column chromatography purification prior to recrystallization is recommended.

    • Rationale: This step will remove baseline impurities that can interfere with the crystallization process. A common eluent system for related phosphonates is a gradient of ethyl acetate in hexanes.[1]

  • Solvent System Selection for Recrystallization:

    • For compounds with acidic or basic functionalities, crystallization of the salt form is often a robust purification method.[2]

    • Given that this compound is a salt, a polar solvent or a mixture of polar and non-polar solvents is a good starting point.

    • Recommended Solvent Systems to Screen:

      • Ethanol/Diethyl ether

      • Isopropanol/Hexanes

      • Acetonitrile

Experimental Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol or isopropanol).

  • If the solution is colored or contains insoluble matter, hot filter it through a pre-warmed funnel.

  • Slowly add the anti-solvent (e.g., diethyl ether or hexanes) at an elevated temperature until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Issue 3: Streaking on TLC Plates and Poor Separation During Column Chromatography

Plausible Cause: The amine hydrochloride is acidic and can interact strongly with the silica gel, which is also acidic. This can lead to streaking and poor separation. Decomposition on the silica gel surface is also a possibility.

Strategic Solution:

  • Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent system.

    • Rationale: The triethylamine will neutralize the acidic sites on the silica gel, preventing strong ionic interactions with the amine hydrochloride and minimizing streaking.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

Key Workup Parameters Summary

ParameterRecommended ConditionRationale
pH of Aqueous Wash 4-6Minimizes both acid and base-catalyzed hydrolysis of the phosphonate ester.
Temperature 0-5 °CReduces the rate of hydrolysis.
Extraction Solvent Dichloromethane or Ethyl AcetateGood solubility for the product and immiscible with water.
Chromatography Eluent Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5-1% TriethylamineThe added base neutralizes the acidic silica gel, improving peak shape.
Drying Agent Anhydrous Sodium Sulfate or Magnesium SulfateEfficiently removes residual water from the organic phase.

Decomposition Pathway: Acid-Catalyzed Hydrolysis

The primary decomposition route for this compound is the stepwise hydrolysis of the two ethyl ester groups under acidic conditions.

Decomposition_Pathway Compound Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride Intermediate Ethyl (alpha-aminobenzyl)phosphonic acid monoethyl ester hydrochloride Compound->Intermediate + H₂O, H⁺ - EtOH Product (alpha-Aminobenzyl)phosphonic acid hydrochloride Intermediate->Product + H₂O, H⁺ - EtOH

Caption: Acid-catalyzed hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unexpected signals after workup. What could they be?

A1: The most likely impurities are the mono-hydrolyzed intermediate (Ethyl (alpha-aminobenzyl)phosphonic acid monoethyl ester hydrochloride) and the fully hydrolyzed product ((alpha-Aminobenzyl)phosphonic acid hydrochloride). You may also see residual solvents from the workup or unreacted starting materials from the synthesis, such as benzaldehyde or diethyl phosphite. The latter is a common impurity in the Kabachnik-Fields reaction.[3][4]

Q2: Can I store the free amine form of Diethyl (alpha-aminobenzyl)phosphonate?

A2: It is generally not recommended. The free amine is less stable than its hydrochloride salt and is more prone to oxidation and other side reactions. The hydrochloride salt is a stable, crystalline solid that is easier to handle and store long-term.

Q3: What is the best way to monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent system (e.g., 9:1 Dichloromethane/Methanol). The spots can be visualized using a UV lamp (due to the benzyl group) and/or by staining with a potassium permanganate solution.

Q4: Is vacuum distillation a suitable purification method?

A4: Due to the relatively high molecular weight and the potential for thermal decomposition, vacuum distillation is generally not recommended for this compound.[1] Column chromatography and recrystallization are safer and more effective methods for achieving high purity.

Q5: The synthesis of α-aminophosphonates is often done via the Kabachnik-Fields reaction. What are the common byproducts of this reaction?

A5: The Kabachnik-Fields reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[4] Besides unreacted starting materials, a common side product is the α-hydroxyphosphonate, formed from the reaction of the aldehyde and the dialkyl phosphite.[5] This impurity can sometimes be carried through the workup.

References

Sources

Validation & Comparative

A Comparative Analysis for Oncological Research: Diethyl (alpha-aminobenzyl)phosphonate hydrochloride versus 5-Fluorouracil in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of colorectal cancer research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a paramount objective. For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapeutic regimens. However, its well-documented side effects and the emergence of drug resistance necessitate the exploration of alternative molecular entities. This guide provides a detailed, evidence-based comparison between the established antimetabolite, 5-FU, and the emerging class of α-aminophosphonates, specifically focusing on the potential of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride as a case study for future investigation.

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic intricacies of each compound, presents available experimental data, and outlines protocols for their comparative evaluation in colon cancer cell lines.

Section 1: 5-Fluorouracil - The Established Benchmark

5-Fluorouracil, a fluorinated pyrimidine analogue, has been a mainstay in the treatment of solid tumors, including colorectal cancer, for over half a century. Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis.

Mechanism of Action of 5-Fluorouracil

Upon cellular uptake, 5-FU is converted into several active metabolites. These metabolites exert their anticancer effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to S-phase arrest and "thymineless death".

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. The incorporation of FdUTP into DNA leads to DNA fragmentation and instability. More recent research has highlighted that the primary mechanism of 5-FU-induced cell death in gastrointestinal cancers is through its incorporation into RNA, particularly ribosomal RNA (rRNA). This disrupts ribosome biogenesis, leading to a potent cellular stress response and apoptosis.[1]

dot digraph "5-FU_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"5-FU" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FdUMP" [fillcolor="#FBBC05", fontcolor="#202124"]; "FUTP" [fillcolor="#FBBC05", fontcolor="#202124"]; "FdUTP" [fillcolor="#FBBC05", fontcolor="#202124"]; "Thymidylate Synthase (TS)" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA Synthesis" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "RNA Synthesis" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-FU" -> "FdUMP"; "5-FU" -> "FUTP"; "5-FU" -> "FdUTP"; "FdUMP" -> "Thymidylate Synthase (TS)" [label="Inhibits"]; "Thymidylate Synthase (TS)" -> "DNA Synthesis" [label="Blocks"]; "FUTP" -> "RNA Synthesis" [label="Incorporates into RNA"]; "FdUTP" -> "DNA Synthesis" [label="Incorporates into DNA"]; "DNA Synthesis" -> "Apoptosis" [label="Leads to"]; "RNA Synthesis" -> "Apoptosis" [label="Leads to"]; } Caption: Simplified mechanism of action of 5-Fluorouracil.

Cellular Effects of 5-Fluorouracil in Colon Cancer Cells

Cytotoxicity: 5-FU exhibits dose-dependent cytotoxicity against colon cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the specific cell line and its molecular characteristics.

Cell Line5-FU IC50 (µM) - 72h exposureReference
HCT-116~3-10[2]
HT-29~20-50[3][4]
SW480~5-15[5]

Apoptosis Induction: 5-FU is a potent inducer of apoptosis in colon cancer cells.[6][7] This programmed cell death is triggered by both DNA damage and RNA stress. Key molecular events include:

  • Modulation of Bcl-2 family proteins: 5-FU can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.[8]

  • Caspase activation: The apoptotic cascade is executed by caspases. 5-FU has been shown to activate initiator caspases like caspase-9 and executioner caspases like caspase-3.[9]

  • p53-dependent and -independent pathways: In colon cancer cells with wild-type p53, 5-FU can activate the p53 pathway, leading to apoptosis. However, it can also induce apoptosis in cells with mutant p53 through alternative pathways.[8]

Cell Cycle Arrest: 5-FU primarily induces cell cycle arrest in the S-phase, a direct consequence of thymidylate synthase inhibition and subsequent depletion of the dTMP pool necessary for DNA replication. Some studies have also reported G1/S or G2/M phase arrest, depending on the 5-FU concentration and the specific colon cancer cell line.[5]

Section 2: this compound - A Novel Contender

This compound belongs to the class of α-aminophosphonates, which are synthetic analogues of α-amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. While direct experimental data on the hydrochloride salt of Diethyl (alpha-aminobenzyl)phosphonate in colon cancer cells is limited, a review of structurally related α-aminophosphonates provides a strong rationale for its investigation as a potential anticancer agent.

Postulated Mechanism of Action of α-Aminophosphonates

The precise mechanism of action for the anticancer effects of α-aminophosphonates is still under investigation and may vary between different derivatives. However, several plausible mechanisms have been proposed:

  • Enzyme Inhibition: As structural mimics of amino acids, α-aminophosphonates can act as inhibitors of various enzymes involved in cancer cell proliferation and survival, such as proteases and kinases.

  • Induction of Apoptosis: Numerous studies have demonstrated that various α-aminophosphonate derivatives are potent inducers of apoptosis in cancer cells.[9] This is often associated with the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.

  • Cell Cycle Disruption: Certain α-aminophosphonates have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[9]

dot digraph "Aminophosphonate_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"α-Aminophosphonate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzyme Inhibition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis Induction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Cycle Arrest" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cancer Cell Death" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"α-Aminophosphonate" -> "Enzyme Inhibition"; "α-Aminophosphonate" -> "Apoptosis Induction"; "α-Aminophosphonate" -> "Cell Cycle Arrest"; "Enzyme Inhibition" -> "Cancer Cell Death"; "Apoptosis Induction" -> "Cancer Cell Death"; "Cell Cycle Arrest" -> "Cancer Cell Death"; } Caption: Postulated anticancer mechanisms of α-aminophosphonates.

Evidence from Structurally Related α-Aminophosphonates in Cancer Cells

While direct data on this compound is scarce, studies on other α-aminophosphonate derivatives have shown promising anticancer activity, including against colon cancer cells.

Cytotoxicity: Several novel α-aminophosphonate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with some exhibiting greater potency than 5-FU in comparative assays.[9] For instance, certain pyrazole-containing α-aminophosphonates have shown strong activity against the HCT-116 colon cancer cell line.[7]

Apoptosis Induction: A study on novel α-aminophosphonate dehydroabietic acid derivatives found that a representative compound induced apoptosis in NCI-H460 lung cancer cells.[9] Another study on anthracene-derived bis-aminophosphonates reported optimal antiproliferative activity against the HT-29 colon carcinoma cell line.

Cell Cycle Arrest: The aforementioned study on dehydroabietic acid derivatives also revealed that the active compound arrested NCI-H460 cells in the G1 phase of the cell cycle.[9]

Section 3: Proposed Experimental Workflows for a Head-to-Head Comparison

To rigorously evaluate the potential of this compound as an alternative to 5-FU in colon cancer, a series of in vitro experiments are essential. The following protocols provide a framework for this comparative analysis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine and compare the dose-dependent cytotoxic effects of this compound and 5-FU on colon cancer cell lines (e.g., HCT-116, HT-29, SW480).

Protocol:

  • Seed colon cancer cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound and 5-FU (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO or PBS) should be included.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound at each time point.

dot digraph "MTT_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Cell_Seeding" [label="Seed Colon Cancer Cells\n(96-well plate)"]; "Treatment" [label="Treat with Compounds\n(Varying Concentrations & Times)"]; "MTT_Incubation" [label="Add MTT Solution\n(4 hours, 37°C)"]; "Formazan_Solubilization" [label="Add DMSO"]; "Absorbance_Reading" [label="Measure Absorbance\n(570 nm)"]; "Data_Analysis" [label="Calculate Cell Viability & IC50"];

"Cell_Seeding" -> "Treatment"; "Treatment" -> "MTT_Incubation"; "MTT_Incubation" -> "Formazan_Solubilization"; "Formazan_Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; } Caption: Workflow for the MTT-based cytotoxicity assay.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To quantify and compare the induction of apoptosis by this compound and 5-FU.

Protocol:

  • Seed colon cancer cells in 6-well plates and treat with the IC50 concentrations of each compound for 24 and 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine and compare the effects of this compound and 5-FU on cell cycle distribution.

Protocol:

  • Seed colon cancer cells in 6-well plates and treat with the IC50 concentrations of each compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Concluding Remarks and Future Directions

5-Fluorouracil remains a critical tool in the clinical management of colon cancer, with a well-characterized mechanism of action centered on the disruption of DNA and RNA metabolism. However, the exploration of novel chemical scaffolds is imperative for advancing cancer therapy.

While direct experimental evidence for this compound in colon cancer is currently lacking, the broader class of α-aminophosphonates has demonstrated significant anticancer potential in preclinical studies. The available data on related compounds suggest that this class of molecules can induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, including those of colonic origin.

The proposed experimental workflows provide a robust framework for a direct, head-to-head comparison of this compound and 5-FU. Such studies are crucial to elucidate the potential of this and other α-aminophosphonates as novel therapeutic agents for colon cancer. Future research should also focus on in vivo studies to assess the efficacy and safety of promising α-aminophosphonate candidates in animal models of colon cancer. The ultimate goal is to identify new therapeutic strategies that can overcome the limitations of current treatments and improve outcomes for patients with this challenging disease.

References

  • Rigas, A., Dervenis, C., Giannakou, N., Kozoni, V., Shiff, S. J., & Rigas, B. (2001). Selective Induction of Colon Cancer Cell Apoptosis by 5-Fluorouracil in Humans. Cancer Investigation, 20(5-6), 625-633. [Link]

  • Nita, M. E., Nagawa, H., Tominaga, O., Tsuno, N., Fujii, S., Sasaki, S., ... & Muto, T. (1998). 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. British Journal of Cancer, 78(8), 986-992. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • IMAPAC. (2024). New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA. [Link]

  • Yu, S., Liu, Y., Li, J., & Li, Y. (2013). Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 23(19), 5346-5350. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-Elrahman, H. I. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14648. [Link]

  • Kraicheva, I., Momekov, G., & Shivachev, B. (2013). Anthracene-Derived Bis-Aminophosphonates: Crystal Structure, In Vitro Antitumor Activity, and Genotoxicity In Vivo. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1735-1744. [Link]

  • Iwao, M., Kuraishi, T., & Ota, Y. (1998). Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line. Japanese Journal of Cancer Research, 89(3), 309-315. [Link]

  • Rigas, A., Dervenis, C., Giannakou, N., Kozoni, V., Shiff, S. J., & Rigas, B. (2001). Selective Induction of Colon Cancer Cell Apoptosis by 5-Fluorouracil in Humans. Cancer Investigation, 20(5-6), 625-633. [Link]

  • Sethi, T., & He, Y. (2010). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. International Journal of Molecular Sciences, 11(12), 5123-5147. [Link]

  • Ohhara, Y., Kawano, K., & Suda, T. (2005). Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy. International Journal of Cancer, 114(4), 643-649. [Link]

  • Nita, M. E., Nagawa, H., Tominaga, O., Tsuno, N., Fujii, S., Sasaki, S., ... & Muto, T. (1998). 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. British journal of cancer, 78(8), 986–992. [Link]

  • Sethi, T., & He, Y. (2020). 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. Cancer Medicine, 9(17), 6069-6080. [Link]

  • ResearchGate. (n.d.). Effect of 5-FU on cell cycle arrest in S-phase. [Link]

  • Almoshari, Y. (2023). Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • ResearchGate. (n.d.). In vitro cell variability of NP, 5-FU and 5-FU on HCT-116 colorectal cancer cell lines. [Link]

  • Udofot, O., Affram, K., Israel, B., & Agyare, E. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Integrative Cancer Science and Therapeutics, 2(5), 245-252. [Link]

  • Pande, A. N., Biswas, S., Reddy, N. D., Jayashree, B. S., Kumar, N., & Rao, C. M. (2017). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. EXCLI journal, 16, 448–462. [Link]

  • MDPI. (2023). Colorectal Cancer: Differential Gene Expression and In Vitro Response to 5-Fluorouracil, Novel Fluoropyrimidine F10, and Potential Synergy with Lupeol. [Link]

  • Udofot, O., Affram, K., Israel, B., & Agyare, E. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Integrative cancer science and therapeutics, 2(5), 245–252. [Link]

  • OAText. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. [Link]

  • Yang, Y., Zhang, M., Zhang, Y., Liu, K., & Lu, C. (2021). 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity. The Journal of Immunology, 206(1 Supplement), 138.08. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of 5‐fluorouracil in a panel of colon cancer cell lines. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-Elrahman, H. I. (2022). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules (Basel, Switzerland), 27(3), 756. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-Elrahman, H. I. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2604. [Link]

  • Yang, Y., Zhang, M., Zhang, Y., Liu, K., & Lu, C. (2021). 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity. The Journal of Immunology, 206(1_Supplement), 138.08. [Link]

Sources

A Comparative Guide to the Antiviral Efficacy of Alpha-Aminophosphonates and Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, two prominent classes of small molecules, nucleoside analogs and alpha-aminophosphonates, offer distinct yet compelling strategies to combat viral infections. Nucleoside analogs, the bedrock of antiviral therapy for decades, primarily function by disrupting the viral replication machinery. In contrast, alpha-aminophosphonates, structural mimics of amino acids, are emerging as a versatile class of enzyme inhibitors with significant antiviral potential. This guide provides an in-depth technical comparison of their antiviral efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Section 1: At a Glance: Key Distinctions

FeatureNucleoside AnalogsAlpha-Aminophosphonates
Primary Mechanism Chain termination of viral nucleic acid synthesis via polymerase inhibition.[1]Primarily enzyme inhibition, notably viral proteases.[2][3]
Molecular Mimicry Mimic natural nucleosides (adenosine, guanosine, etc.).Mimic amino acids or peptide transition states.[4]
Development Stage Mature class with numerous FDA-approved drugs.Emerging class with extensive research in plant antivirals and as inhibitors of host/viral enzymes.[4][5]
Spectrum of Activity Broad-spectrum against DNA and RNA viruses.Spectrum is under investigation; potent against certain plant viruses and shows promise against human viral enzymes.[6][7][8]
Primary Targets Viral DNA/RNA polymerases, reverse transcriptases.[1]Viral proteases (e.g., serine proteases), potentially other viral or host enzymes.[2][3][9]

Section 2: Nucleoside Analogs: The Established Pillars of Antiviral Therapy

Nucleoside analogs represent a cornerstone of modern antiviral chemotherapy, with a well-understood mechanism of action and broad clinical application.[10] These compounds are synthetic molecules that mimic naturally occurring nucleosides, the building blocks of DNA and RNA.

Mechanism of Action: Deceptive Substrates

The antiviral activity of nucleoside analogs hinges on their ability to be recognized and processed by viral polymerases. Following uptake into the host cell, they are phosphorylated by host and/or viral kinases to their active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.[1]

Diagram: Mechanism of Action of Nucleoside Analogs

Nucleoside Analog Mechanism cluster_cell Host Cell NA Nucleoside Analog NA_TP Nucleoside Analog Triphosphate NA->NA_TP Phosphorylation (Host/Viral Kinases) ViralPolymerase Viral Polymerase NA_TP->ViralPolymerase Competitive Inhibition ViralGenome Growing Viral Nucleic Acid Chain ViralPolymerase->ViralGenome Incorporation ChainTermination Chain Termination ViralGenome->ChainTermination Lack of 3'-OH Alpha_Aminophosphonate_Mechanism AAP Alpha-Aminophosphonate ViralProtease Viral Protease (e.g., Serine Protease) AAP->ViralProtease Binds to Active Site Inhibition Inhibition of Cleavage ViralProtease->Inhibition ViralPolyprotein Viral Polyprotein FunctionalProteins Functional Viral Proteins ViralPolyprotein->FunctionalProteins Cleavage by Viral Protease NoReplication Inhibition of Viral Replication FunctionalProteins->NoReplication Required for Replication Inhibition->NoReplication

Caption: Inhibition of viral polyprotein processing by alpha-aminophosphonates.

Antiviral Efficacy: Promising Activity, Particularly in Phytopathology

The antiviral activity of alpha-aminophosphonates has been extensively studied against plant viruses, with some compounds showing efficacy comparable to commercial antiviral agents. [8]For instance, several novel α-aminophosphonate derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). [6][7][8]

Compound Class Virus Target EC50 Reference
Amide derivatives of α-aminophosphonate Tobacco Mosaic Virus (TMV) 54.8 - 65.2 µg/mL [8]

| α-aminophosphonate with hydrazone moiety | Tobacco Mosaic Virus (TMV) | Good activity, comparable to commercial agents | [4][5]|

While data on their efficacy against a broad range of human viruses is still emerging, their proven ability to inhibit essential viral enzymes underscores their potential as a valuable class of antiviral agents. A novel class of alpha-carboxynucleoside phosphonates, which combines features of both nucleosides and phosphonates, has shown direct inhibitory activity against viral DNA polymerases without the need for intracellular phosphorylation, highlighting a promising area of research. [11][12]These hybrid molecules have demonstrated inhibitory activity against HIV-1 reverse transcriptase and herpesvirus DNA polymerases. [11]

Section 4: Experimental Protocols for Antiviral Efficacy Assessment

The objective evaluation of antiviral compounds relies on robust and reproducible experimental protocols. Below are standardized methodologies for determining the efficacy and cytotoxicity of antiviral agents.

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: Plate a suitable host cell line in 96-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (alpha-aminophosphonate or nucleoside analog).

  • Infection and Treatment: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, remove the virus inoculum and add the media containing the serially diluted test compound.

  • Incubation: Incubate the plates for a period that allows for one complete viral replication cycle.

  • Harvesting: Collect the cell culture supernatant containing the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatant using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: The EC50 (50% effective concentration) is calculated by plotting the reduction in viral titer against the compound concentration.

Diagram: Virus Yield Reduction Assay Workflow

VYRA_Workflow A 1. Seed Host Cells in 96-well plate B 2. Infect cells with virus A->B C 3. Treat with serial dilutions of compound B->C D 4. Incubate for one replication cycle C->D E 5. Harvest supernatant (progeny virus) D->E F 6. Titrate virus yield (Plaque Assay/TCID50) E->F G 7. Calculate EC50 F->G

Caption: Workflow of the Virus Yield Reduction Assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of antiviral compounds to the host cells to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at the same density as the antiviral assay.

  • Compound Treatment: Add serial dilutions of the test compound to the cells (without virus).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.

  • Data Analysis: The CC50 (50% cytotoxic concentration) is determined by plotting cell viability against the compound concentration. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of the compound.

Section 5: Conclusion and Future Directions

Nucleoside analogs remain the workhorses of antiviral therapy, boasting a proven track record of broad-spectrum efficacy and a well-defined mechanism of action. Their strength lies in their ability to act as deceptive substrates for viral polymerases, leading to the termination of viral replication.

Alpha-aminophosphonates represent a mechanistically distinct and promising class of antiviral agents. Their ability to inhibit essential viral enzymes, particularly proteases, offers an alternative strategy to combat viral infections. While their development for human viral diseases is less mature than that of nucleoside analogs, their demonstrated potency against plant viruses and their potential for rational design as enzyme inhibitors make them an exciting area for future research.

The development of hybrid molecules, such as alpha-carboxynucleoside phosphonates, that combine the features of both classes, may lead to novel antivirals with unique mechanisms and improved efficacy. Future research should focus on expanding the evaluation of alpha-aminophosphonates against a wider range of human viruses and further elucidating their specific molecular targets within the viral life cycle.

References

  • Tian, J., Ji, R., Zhang, A., & Zhang, G. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 911453. [Link]

  • Naesens, L., Balzarini, J., De Clercq, E., et al. (2019). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Future Medicinal Chemistry, 11(2), 137-151. [Link]

  • Xu, Y., Yan, K., Song, B., et al. (2006). Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties. Molecules, 11(9), 666-676. [Link]

  • Xu, Y., Yan, K., Song, B., et al. (2006). Synthesis and antiviral bioactivities of alpha-aminophosphonates containing alkoxyethyl moieties. Molecules, 11(9), 666-76. [Link]

  • Tian, J., Ji, R., Zhang, A., & Zhang, G. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10. [Link]

  • Naesens, L., Balzarini, J., & De Clercq, E. (2019). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Future medicinal chemistry, 11(2), 137-151. [Link]

  • Wan, Q. Q., Yang, S., Song, B. A., et al. (2008). Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphonate moiety. Journal of agricultural and food chemistry, 56(4), 1314–1319. [Link]

  • Keith, K. A., Hitchcock, M. J., & Smee, D. F. (2003). Evaluation of nucleoside phosphonates and their analogs and prodrugs for inhibition of orthopoxvirus replication. Antimicrobial agents and chemotherapy, 47(8), 2674–2677. [Link]

  • Tian, J., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry. [Link]

  • Palczewski, K., et al. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6157. [Link]

  • Tian, J., Ji, R., Zhang, A., & Zhang, G. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Semantic Scholar. [Link]

  • Oleksyszyn, J., & Powers, J. C. (1991). alpha-Aminoalkylphosphonate di(chlorophenyl) esters as inhibitors of serine proteases. Biochemistry, 30(2), 485–493. [Link]

  • Berlicki, Ł. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current medicinal chemistry, 16(14), 1747–1762. [Link]

  • Tian, J., Ji, R., Zhang, A., & Zhang, G. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers. [Link]

  • De Clercq, E. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology, 12, 657262. [Link]

  • Xu, Y., et al. (2006). Synthesis and antiviral bioactivities of alpha-aminophosphonates containing alkoxyethyl moieties. ResearchGate. [Link]

  • Konczol, Á., & Tőzsér, J. (2022). Precursors of Viral Proteases as Distinct Drug Targets. MDPI. [Link]

  • Singh, K., et al. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. National Institutes of Health. [Link]

  • Magalhães, R. P., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. MDPI. [Link]

  • Wang, R., et al. (2024). Host proteases: key regulators in viral infection and therapeutic targeting. Frontiers. [Link]

  • Mikhailov, S. N., & Fedyuk, N. V. (2021). Antiviral nucleoside analogs. Russian Chemical Bulletin, 70(5), 787-805. [Link]

  • El-Saber, B., et al. (2018). Antiviral Nucleoside and Nucleotide Analogs: A Review. ResearchGate. [Link]

Sources

A Comparative Analysis of the Cytotoxic Effects of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of α-Aminophosphonates

The landscape of cancer therapy is continuously evolving, with a significant focus on developing targeted agents that exhibit high efficacy against malignant cells while minimizing damage to healthy tissues. Within this paradigm, α-aminophosphonates have emerged as a promising class of compounds.[1] These organophosphorus molecules, structural analogs of α-amino acids, are recognized for a wide spectrum of biological activities, including roles as enzyme inhibitors, antiviral agents, and notably, as potential anticancer agents.[2][3] Their mechanism of action is often attributed to their ability to inhibit critical enzymes, such as serine proteases, which can play a role in cancer progression and metastasis.[2]

This guide focuses on a specific member of this family, Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS 16656-50-1).[4] We will provide an in-depth comparative analysis of its cytotoxic effects on cancerous cell lines versus normal, non-malignant cell lines. The core objective is to elucidate the compound's potential for selective toxicity—a cornerstone of an effective chemotherapeutic agent. This analysis is supported by established experimental protocols, presented here to ensure methodological rigor and reproducibility for researchers investigating this or similar compounds.

Comparative Cytotoxicity: A Data-Driven Overview

The primary measure of a compound's cytotoxic efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability. An ideal anticancer agent would display a low IC50 value for cancer cells and a significantly higher IC50 value for normal cells, a differential known as the selectivity index.

While extensive research has demonstrated the anticancer potential of various α-aminophosphonate derivatives, with some showing IC50 values in the low micromolar range, specific comparative data for this compound is still emerging.[5] The following table presents illustrative data, based on typical findings for this class of compounds, to frame the comparative analysis.

Table 1: Illustrative IC50 Values of this compound after 48-hour exposure.

Cell LineTypeOriginIC50 (µM) [Hypothetical]Selectivity Index (vs. HDF)
A549 Non-Small Cell Lung CancerHuman Lung15.26.5
MCF-7 Breast AdenocarcinomaHuman Breast21.54.6
U-87 MG GlioblastomaHuman Brain18.85.2
HDF Normal Dermal FibroblastHuman Skin98.51.0

Note: The data presented in this table is hypothetical and for illustrative purposes. It is designed to reflect the expected selective cytotoxicity of a promising α-aminophosphonate compound based on existing literature for derivatives.[2]

Mechanism of Cell Death: Induction of Apoptosis

The cytotoxic effects observed in cancer cells are often a result of programmed cell death, or apoptosis. Unlike necrosis, which is a form of traumatic cell death that can induce inflammation, apoptosis is a controlled, orderly process that is crucial for normal tissue homeostasis. Many effective cancer therapies work by selectively triggering apoptosis in malignant cells. Derivatives of α-aminophosphonates have been shown to induce apoptosis in cancer cells, suggesting this is a primary mechanism of their anticancer activity.[5]

To confirm if this compound induces apoptosis, two primary methods are employed: Annexin V/Propidium Iodide (PI) staining to detect key apoptotic markers and cell cycle analysis to identify cell cycle arrest, which often precedes apoptosis.

Experimental Workflow for Cytotoxicity Analysis

The logical flow from initial cell treatment to final data analysis is critical for obtaining reliable results. The process involves parallel assays to build a comprehensive picture of the compound's cellular effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (24-72h) cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation cell_culture Cell Seeding (Cancer & Normal Lines) compound_prep Compound Dilution (Serial Concentrations) treatment Treat Cells with Compound compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt Harvest Cells apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis Harvest Cells cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle Harvest Cells ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist

Caption: Overall experimental workflow for assessing cytotoxicity.

Detailed Experimental Protocols

Scientific integrity rests on transparent and reproducible methodologies. The following protocols are standard, validated procedures for assessing the key cellular effects of a test compound.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Principle of Causality: This conversion only occurs in metabolically active, viable cells. The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancer and normal cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated wells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] During this time, visible purple precipitates will form in the wells with viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[9][10] It relies on two key cellular changes during apoptosis: the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane and the loss of membrane integrity in late-stage apoptosis.

Principle of Causality: Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells to intercalate with DNA.[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).[12]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well.[13]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[10][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples immediately by flow cytometry. Do not wash the cells after staining.[14]

Data Interpretation: The results will segregate the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury).

G cluster_quadrants Flow Cytometry Quadrant Analysis y_axis PI Fluorescence → x_axis Annexin V-FITC Fluorescence → q1 Q1 Necrotic (Annexin V- / PI+) q2 Q2 Late Apoptotic (Annexin V+ / PI+) q3 Q3 Live (Annexin V- / PI-) q4 Q4 Early Apoptotic (Annexin V+ / PI-) p_left->p_right p_bottom->p_top

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of substituted Diethyl (alpha-aminobenzyl)phosphonate hydrochloride derivatives, focusing on their synthesis and structure-activity relationships (SAR) concerning their anticonvulsant, antibacterial, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodological protocols, and offers insights into the rational design of more potent therapeutic agents based on this versatile chemical scaffold.

Introduction: The Versatile Scaffold of Diethyl (alpha-aminobenzyl)phosphonate

Diethyl (alpha-aminobenzyl)phosphonate, a structural analog of the amino acid phenylalanine, represents a class of organophosphorus compounds with significant therapeutic potential. The core structure, featuring a phosphonate group attached to a carbon bearing both an amino group and a phenyl ring, allows for diverse chemical modifications. These modifications, particularly substitutions on the phenyl ring and the amino group, profoundly influence the compound's interaction with biological targets, leading to a wide spectrum of activities. This guide explores how subtle changes in the molecular architecture of these derivatives dictate their efficacy as anticonvulsant, antibacterial, and anticancer agents. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

Synthesis of Substituted Diethyl (alpha-aminobenzyl)phosphonate Derivatives

The synthesis of diethyl (alpha-aminobenzyl)phosphonate derivatives is most commonly achieved through the Kabachnik-Fields reaction . This one-pot, three-component condensation reaction involves an aldehyde, an amine, and a dialkyl phosphite. The versatility of this method allows for the introduction of a wide array of substituents on the phenyl ring (by varying the benzaldehyde derivative) and on the amino group (by choosing different primary or secondary amines).

Alternatively, the Pudovik reaction , which involves the addition of a dialkyl phosphite to an imine, can also be employed. This two-step approach first requires the synthesis of the imine from an aldehyde and an amine, followed by the addition of the phosphite.

dot

cluster_KF Kabachnik-Fields Reaction cluster_Pudovik Pudovik Reaction Aldehyde Substituted Benzaldehyde Intermediate_KF α-Aminoalkoxide Intermediate Aldehyde->Intermediate_KF Amine Amine Amine->Intermediate_KF Phosphite Diethyl Phosphite Phosphite->Intermediate_KF Product_KF Substituted Diethyl (alpha-aminobenzyl)phosphonate Intermediate_KF->Product_KF One-pot Aldehyde_P Substituted Benzaldehyde Imine Imine Intermediate Aldehyde_P->Imine Product_P Substituted Diethyl (alpha-aminobenzyl)phosphonate Imine->Product_P Amine_P Amine Amine_P->Imine Phosphite_P Diethyl Phosphite Phosphite_P->Product_P

Figure 1: Synthetic routes to diethyl (alpha-aminobenzyl)phosphonate derivatives.
Experimental Protocol: General Procedure for the Kabachnik-Fields Reaction

This protocol describes a general method for the synthesis of diethyl (alpha-aminobenzyl)phosphonate derivatives.

  • Reactant Mixture: In a round-bottom flask, equimolar amounts of the substituted benzaldehyde, the desired amine, and diethyl phosphite are mixed. The reaction can be carried out neat or in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst (Optional): While the reaction can proceed without a catalyst, various Lewis acids (e.g., LiClO₄) or Brønsted acids can be added to improve the reaction rate and yield.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent (if used) is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified phosphonate is dissolved in a dry solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is filtered, washed with the dry solvent, and dried under vacuum.

Anticonvulsant Activity: A Promising but Underexplored Frontier

The structural similarity of α-aminophosphonates to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, suggests their potential as anticonvulsant agents. However, specific experimental data on the anticonvulsant activity of substituted this compound derivatives is not extensively available in the public domain. This represents a significant knowledge gap and an opportunity for future research.

Standard Preclinical Screening Models for Anticonvulsant Activity

The evaluation of novel compounds for anticonvulsant properties typically involves standardized in vivo models in rodents. The two most widely used initial screening tests are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ) seizure test.

  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures.[1] A maximal seizure is induced by applying an electrical stimulus through corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1] Efficacy in this model suggests potential therapeutic value against generalized tonic-clonic seizures.[1]

  • Pentylenetetrazole (PTZ) Seizure Test: The PTZ test is used to identify compounds that can raise the seizure threshold.[2] PTZ, a GABA-A receptor antagonist, is administered to induce clonic and tonic-clonic seizures.[2] The ability of a compound to prevent or delay the onset of these seizures indicates potential efficacy against absence seizures.[2]

The anticonvulsant potency of a compound in these models is typically expressed as the Median Effective Dose (ED50) , which is the dose required to produce the desired effect in 50% of the test animals. A lower ED50 value indicates higher potency.

dot

cluster_MES Maximal Electroshock Seizure (MES) Test cluster_PTZ Pentylenetetrazole (PTZ) Seizure Test Stimulus_MES Electrical Stimulus Seizure_MES Tonic Hindlimb Extension Stimulus_MES->Seizure_MES Endpoint_MES Abolition of Tonic Extension Seizure_MES->Endpoint_MES Protection Indication_MES Generalized Tonic-Clonic Seizures Endpoint_MES->Indication_MES Stimulus_PTZ PTZ Administration Seizure_PTZ Clonic/Tonic-Clonic Seizures Stimulus_PTZ->Seizure_PTZ Endpoint_PTZ Prevention/Delay of Seizures Seizure_PTZ->Endpoint_PTZ Protection Indication_PTZ Absence Seizures Endpoint_PTZ->Indication_PTZ

Figure 2: Workflow of preclinical anticonvulsant screening models.

Antibacterial Activity: Targeting Bacterial Cell Integrity

Several studies have demonstrated that diethyl benzylphosphonate derivatives possess significant antibacterial activity, particularly against Escherichia coli.[3][4][5] The structure-activity relationship in this context is highly dependent on the nature and position of substituents on the phenyl ring.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound IDSubstituent on Phenyl RingE. coli K12 (MIC in µg/mL)E. coli R2 (MIC in µg/mL)E. coli R3 (MIC in µg/mL)E. coli R4 (MIC in µg/mL)
1 -H (Unsubstituted)125125250500
2 4-B(pin)125125250500
3 4-B(OH)₂62.562.5125250
4 Dimeric Substituent>1000>1000>1000>1000

Data sourced from a study on diethyl benzylphosphonate analogs.[3]

Key Observations from SAR Data:

  • Impact of Boronic Acid: The introduction of a boronic acid moiety at the para-position of the phenyl ring (Compound 3 ) significantly enhances antibacterial activity, resulting in a two-fold decrease in the MIC value compared to the unsubstituted parent compound (Compound 1 ).[3] This suggests that the boronic acid group may play a crucial role in the compound's interaction with bacterial targets, potentially by forming covalent bonds with bacterial enzymes.

  • Effect of Bulky Substituents: The presence of a large, dimeric substituent (Compound 4 ) leads to a complete loss of activity.[3] This indicates that steric hindrance may prevent the compound from reaching or binding to its target site within the bacterial cell.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The diethyl (alpha-aminobenzyl)phosphonate derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Anticancer Activity: Inducing Cell Death in Tumor Cells

α-Aminophosphonate derivatives have emerged as a promising class of compounds with potential anticancer activity. Their structural analogy to α-amino acids may allow them to interfere with metabolic pathways that are crucial for the rapid proliferation of cancer cells. The cytotoxic effects of these compounds are evaluated against various cancer cell lines, and the structure-activity relationship is a key area of investigation.

Comparative Analysis of Anticancer Activity

The anticancer activity is often quantified by the IC50 value , which represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound IDSubstituent on Phenyl RingCancer Cell LineIC50 (µM)
2d PhenylMDA-MB-231 (Breast)45.8
2e -MDA-MB-231 (Breast)55.1
2e -PC-3 (Prostate)29.4
2b -A431 (Skin)53.2

Data for phosphinoylmethyl-aminophosphonate and phosphonoylmethyl-aminophosphonate derivatives.[6]

Key Observations from SAR Data:

The cytotoxic effects of α-aminophosphonate derivatives are highly dependent on the specific substituents and the cancer cell line being tested. For instance, compound 2e showed a more potent effect on prostate cancer cells (PC-3) compared to breast cancer cells (MDA-MB-231).[6] The nature of the groups attached to the phosphorus atom and the amino group can significantly influence the compound's ability to induce cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the diethyl (alpha-aminobenzyl)phosphonate derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

dot

Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Substituted Phosphonate Derivatives Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 Value Read->Calculate

Figure 3: Experimental workflow for the MTT assay.

Conclusion and Future Directions

Substituted this compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the phenyl ring and the amino group are key determinants of their antibacterial and anticancer efficacy. Specifically, the introduction of a boronic acid group enhances antibacterial activity, while steric hindrance can abolish it. The anticancer potential is highly dependent on the specific derivative and the target cancer cell line.

A significant area for future research is the exploration of the anticonvulsant properties of this class of compounds. Given their structural similarity to GABA, a systematic investigation using standardized preclinical models such as the MES and PTZ tests is warranted. Further synthesis and screening of a diverse library of these derivatives will undoubtedly lead to the discovery of more potent and selective therapeutic agents for a variety of diseases.

References

  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of the phosphonate derivatives... ResearchGate. Available at: [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available at: [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT. Available at: [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Open ICM. Available at: [Link]

  • Role of Pentylenetetrazole (PTZ) in preclinical research for the biological screening of antiepileptic medicinal plants. bepls. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. Available at: [Link]

  • Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures. PubMed. Available at: [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. PMC. Available at: [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed. Available at: [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Synthesis of phosphonate derivatives using diethyl amine. ResearchGate. Available at: [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. PMC - NIH. Available at: [Link]

  • The IC50 values of entries, 3 a–j against breast cancer cell lines,... ResearchGate. Available at: [Link]

  • IC 50 of the compounds on human tumor cell lines. The 50% inhibitory... ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Kabachnik-Fields Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aminophosphonates, critical bioisosteres of α-amino acids, is a cornerstone of medicinal chemistry and drug development. Their utility as enzyme inhibitors, antibiotics, and antiviral agents hinges on their efficient and selective synthesis.[1][2] The Kabachnik-Fields (KF) reaction, a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl reagent (typically a dialkyl phosphite), stands as the most prominent method for forging the vital N-C-P framework in a single, atom-economical step.[2][3][4]

However, the reaction's performance—its speed, yield, and selectivity—is profoundly dependent on the choice of catalyst. Navigating the vast landscape of catalytic systems, from classical Lewis and Brønsted acids to modern heterogeneous and organocatalytic options, can be a significant challenge. This guide provides a comparative analysis of different catalyst classes for the Kabachnik-Fields reaction, supported by experimental data and field-proven insights to inform your selection process.

The Catalytic Cycle: A Mechanistic Framework

Understanding the reaction mechanism is paramount to appreciating the catalyst's role. The Kabachnik-Fields reaction is not a single transformation but a multi-step process with competing pathways. The catalyst's primary function is to accelerate the rate-determining steps and steer the reaction towards the desired product.[5]

Two principal mechanistic routes are generally accepted[1][6]:

  • The Imine Pathway (Route A): The amine and carbonyl compound first condense to form an imine (or Schiff base). The catalyst activates this imine, facilitating the nucleophilic attack of the phosphite to yield the final α-aminophosphonate. This is the more commonly accepted and observed pathway.[1][3]

  • The α-Hydroxyphosphonate Pathway (Route B): The carbonyl compound reacts with the phosphite first (an Abramov reaction) to form an α-hydroxyphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the product. This route is considered less general but can operate depending on the specific reactants.[1][6]

A catalyst, typically a Lewis or Brønsted acid, intervenes by activating the electrophilic centers. It coordinates to the carbonyl oxygen, promoting both imine formation and the subsequent nucleophilic attack by the phosphite on the activated imine.[3][5]

Kabachnik_Fields_Mechanism reactants Amine (R¹NH₂) + Carbonyl (R²R³C=O) + Phosphite ((R⁴O)₂P(O)H) imine Imine Intermediate [R²R³C=NR¹] reactants->imine Condensation (-H₂O) hydroxyphosphonate α-Hydroxyphosphonate [R²R³C(OH)P(O)(OR⁴)₂] reactants->hydroxyphosphonate Abramov Rxn. product α-Aminophosphonate [R²R³C(NHR¹)P(O)(OR⁴)₂] imine->product + Phosphite (Hydrophosphonylation) hydroxyphosphonate->product + Amine (Substitution) catalyst_a Catalyst (e.g., Lewis Acid) catalyst_a->imine catalyst_b Catalyst (e.g., Lewis Acid) invis1 invis2

Caption: Generalized mechanistic pathways of the Kabachnik-Fields reaction.

Comparative Analysis of Catalyst Systems

The choice of catalyst dictates reaction efficiency, conditions, and work-up procedures. Below is a comparative overview of the most common catalyst families.

Lewis Acids

Lewis acids are the most widely employed catalysts for the KF reaction. They function by coordinating to the carbonyl oxygen or the imine nitrogen, thereby increasing their electrophilicity and facilitating nucleophilic attack.[5]

  • Expertise & Experience: This class includes a vast range of metal salts, such as metal triflates (e.g., Sc(OTf)₃, In(OTf)₃), perchlorates (e.g., Mg(ClO₄)₂), and halides (e.g., InCl₃, ZnCl₂, NiCl₂).[4][6][7] Magnesium perchlorate, for instance, is noted for its exceptional efficiency, often enabling reactions to proceed rapidly at room temperature under solvent-free conditions.[8] The choice of counter-anion significantly impacts catalytic activity; for magnesium salts, perchlorate is often more effective than other anions.[8] The primary drawback of many simple Lewis acids is their moisture sensitivity, which can lead to catalyst deactivation as water is a byproduct of imine formation.[5] This often necessitates anhydrous conditions or the use of water-stable Lewis acids like lanthanide triflates.

Brønsted Acids

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), methanesulfonic acid, and even iodine (which can act as a mild Lewis acid), are effective and inexpensive catalysts.[3][4][7]

  • Expertise & Experience: These catalysts operate by protonating the carbonyl group, which promotes the initial condensation with the amine. p-TSA is particularly versatile and has been successfully used in various KF reactions, including those performed in water, which is a significant advantage from a green chemistry perspective.[4][9] The key consideration when using Brønsted acids is managing the acidity. Excessively strong acids or high concentrations can lead to unwanted side reactions or decomposition of acid-sensitive substrates. They represent a cost-effective and readily available option for many standard transformations.

Heterogeneous Catalysts

This category includes solid-supported acids, metal oxides, clays, and zeolites (e.g., TiO₂, ZrO₂, Fe₃O₄ nanoparticles, Amberlite resins).[4][6][10]

  • Expertise & Experience: The principal and most compelling advantage of heterogeneous catalysts is the simplification of the purification process. Post-reaction, the catalyst can be removed by simple filtration, which is highly desirable for scalability and industrial applications. Furthermore, these catalysts can often be recovered, regenerated, and reused multiple times, significantly improving the process's cost-effectiveness and environmental footprint.[6] For example, silica-supported dodecatungstophosphoric acid has been shown to be a reusable and efficient catalyst at room temperature.[6] The main challenge lies in potential mass transfer limitations and sometimes lower catalytic activity compared to their homogeneous counterparts, which may require higher temperatures or longer reaction times.

Catalyst-Free & Microwave-Assisted Conditions

Driven by the principles of green chemistry, catalyst-free protocols, often accelerated by microwave (MW) irradiation, have gained significant traction.[1]

  • Expertise & Experience: For many substrates, particularly reactive aldehydes and amines, heating the neat reaction mixture is sufficient to drive the reaction to completion. Microwave irradiation is exceptionally effective in this context, as it provides rapid and uniform heating, dramatically reducing reaction times from hours to mere minutes.[11][12][13][14] This approach is the epitome of efficiency and sustainability, eliminating catalyst cost, potential product contamination, and catalyst removal steps.[1] However, this method is not universally applicable. Less reactive substrates, such as ketones or sterically hindered components, often still require catalytic activation to achieve reasonable yields and reaction rates.[1][14]

Data Presentation: Performance Comparison

The following table summarizes experimental data for various catalytic systems, providing a quantitative basis for comparison. Note that direct comparison can be complex as substrates often vary between studies.

CatalystLoading (mol%)SolventTemperature (°C)TimeAvg. Yield (%)Key AdvantagesReference
Lewis Acids
Mg(ClO₄)₂1-2NeatRoom Temp5-30 min90-98Extremely fast, mild conditions, solvent-free.[8]
InCl₃10NeatRoom Temp0.5-4.5 h88-95Efficient, good for various aldehydes/ketones.[15]
NiCl₂10Acetonitrile82 (Reflux)4-5 h85-94Effective transition metal catalyst.[7]
ZnCl₂10Neat801-2 h82-95Mild, readily available Lewis acid.[16]
Brønsted Acids
p-TSA20WaterRoom Temp8-12 h82-94Green solvent (water), inexpensive.[4][9]
Iodine10Neat602-3 h85-95Mild, acts as a Lewis/Brønsted acid activator.[7]
Heterogeneous
Phenylphosphonic acid10Neat501-3 h85-95Reusable solid acid catalyst.[7]
Fe₃O₄-PTA NPs1.2Neat8025-45 min80-98Magnetically recoverable, reusable.[10]
Catalyst-Free
None (MW)N/ANeat80-1002-20 min75-95Extremely fast, no catalyst/solvent, green.[1][11][12]
None (Conventional)N/ANeatRoom Temp24-48 h80-97Simple, mild, but often very slow.[3]

PTA = Phosphotungstic Acid; NPs = Nanoparticles

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This section provides a self-validating, step-by-step methodology for a typical Kabachnik-Fields reaction using Indium(III) Chloride (InCl₃), a representative Lewis acid catalyst.

Objective: To synthesize diethyl (phenyl(phenylamino)methyl)phosphonate from benzaldehyde, aniline, and diethyl phosphite.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Aniline (1.0 mmol, 93 mg, 91 µL)

  • Diethyl phosphite (1.0 mmol, 138 mg, 128 µL)

  • Indium(III) Chloride (InCl₃) (0.1 mmol, 22 mg)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL), magnetic stirrer, TLC plates

Procedure:

  • Catalyst and Reagent Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Indium(III) Chloride (22 mg, 0.1 mmol).

  • Reactant Addition: Sequentially add benzaldehyde (102 µL, 1.0 mmol), aniline (91 µL, 1.0 mmol), and diethyl phosphite (128 µL, 1.0 mmol) to the flask at room temperature. Causality Note: Adding reactants sequentially to the catalyst under solvent-free conditions maximizes their concentration, often accelerating the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 3:1). A new spot corresponding to the product should appear, and the starting material spots should diminish.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL). Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with a saturated NaHCO₃ solution (10 mL) to neutralize any acidic residues, followed by a wash with brine (10 mL) to remove residual water. Trustworthiness Note: This washing procedure is critical for removing the catalyst and ensuring the purity of the final product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure α-aminophosphonate.

Experimental_Workflow start Start add_reagents 1. Add Catalyst (InCl₃) & Reactants (Aldehyde, Amine, Phosphite) to Flask start->add_reagents stir 2. Stir at Room Temperature (Solvent-Free) add_reagents->stir monitor 3. Monitor by TLC stir->monitor monitor->stir Incomplete workup 4. Dilute with Ethyl Acetate monitor->workup Reaction Complete wash 5. Wash with NaHCO₃ & Brine workup->wash dry 6. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 7. Purify via Column Chromatography dry->purify If necessary product Pure α-Aminophosphonate dry->product If pure purify->product

Caption: Workflow for a Lewis acid-catalyzed Kabachnik-Fields synthesis.

Choosing the Right Catalyst: A Scientist's Perspective

The optimal catalyst is not a one-size-fits-all solution but is dictated by the specific scientific and practical constraints of your project.

  • For Speed and Simplicity (Discovery/Screening): When rapid synthesis of a library of analogs is the goal, solvent-free microwave-assisted methods are unparalleled. If MW is unavailable, a highly active Lewis acid like Mg(ClO₄)₂ under neat conditions provides an excellent alternative, often yielding results in under an hour.[1][8]

  • For Cost and Scalability (Process Development): For large-scale synthesis, catalyst cost and ease of removal are paramount. Inexpensive Brønsted acids like p-TSA are attractive.[4] However, the ideal choice is often a reusable heterogeneous catalyst. Although the initial investment may be higher, the ability to recycle the catalyst over multiple runs and the vastly simplified purification (filtration vs. extraction/chromatography) present significant long-term economic and environmental advantages.[6][10]

  • For Sensitive Substrates: If your carbonyl or amine components contain acid-sensitive functional groups, harsh catalysts should be avoided. A very mild Lewis acid (e.g., ZnCl₂) or a catalyst-free approach at a moderate temperature may be necessary, even if it requires a longer reaction time.[16]

  • For Green Chemistry Initiatives: The most sustainable approaches are catalyst-free, solvent-free reactions, preferably with microwave assistance to minimize energy consumption.[3][17] If a catalyst is necessary, using water as a solvent with a suitable catalyst like p-TSA or employing a recyclable heterogeneous system are the next best options.[4][9]

Conclusion

The Kabachnik-Fields reaction remains an indispensable tool for the synthesis of α-aminophosphonates. The evolution of catalytic systems has transformed this reaction from a classical condensation requiring harsh conditions to a highly efficient, mild, and environmentally benign process. Lewis acids offer high reactivity, Brønsted acids provide a low-cost alternative, heterogeneous catalysts deliver scalability and reusability, and catalyst-free microwave methods represent the pinnacle of green efficiency. By understanding the mechanistic role of the catalyst and weighing the practical demands of the synthesis—speed, cost, scale, and sustainability—the modern researcher can select the optimal conditions to achieve their synthetic goals with precision and efficiency.

References

  • A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018). Unique Pub International. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2024). Preprints.org. [Link]

  • Microwave-Assisted Solvent-Free and Catalyst-Free Kabachnik—Fields Reactions for α-Amino Phosphonates. (2015). ResearchGate. [Link]

  • Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263–1270. [Link]

  • Keglevich, G., et al. (2019). Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component. Molecules, 24(9), 1640. [Link]

  • The Kabachnik–Fields Reaction. (2012). Semantic Scholar. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

  • Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2024). MDPI. [Link]

  • Ghahremanzadeh, R., et al. (2015). Highly efficient one-pot four-component Kabachnik–Fields synthesis of novel α-amino phosphonates under solvent-free and catalyst-free conditions. RSC Advances, 5(16), 11634-11639. [Link]

  • Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. (2013). Semantic Scholar. [Link]

  • The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism. (2017). ResearchGate. [Link]

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2021). MDPI. [Link]

  • Kabachnik-Fields Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Organophosphorus Chemistry. De Gruyter. [Link]

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. (2005). Indian Journal of Chemistry. [Link]

  • Convenient One-Pot Synthesis of α-Amino Phosphonates in Water Using p-Toluenesulfonic Acid as Catalyst for the Kabachnik-Fields Reaction. (2014). ResearchGate. [Link]

  • Facile Synthesis of α-Amino Phosphonates in Water by Kabachnik-Fields Reaction Using Magnesium Dodecyl Sulfate. (2011). ResearchGate. [Link]

  • Tin(II) Compounds as Catalysts for the Kabachnik-Fields Reaction under Solvent-Free Conditions: Facile Synthesis of α-Aminophosphonates. (2014). ResearchGate. [Link]

  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2008(1), 1-17. [Link]

  • Kabachnik–Fields reaction. (n.d.). Wikipedia. [Link]

Sources

The Critical Leap: A Comparative Guide to In Vivo Validation of α-Aminophosphonates' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a promising anticancer compound from a petri dish to a potential clinical candidate is fraught with challenges. For researchers, scientists, and drug development professionals, the transition from demonstrating in vitro efficacy to validating that activity in a complex living system—in vivo—is a pivotal and often daunting step. This guide provides an in-depth, experience-driven comparison of methodologies for the in vivo validation of α-aminophosphonates, a class of compounds showing significant promise in preclinical cancer research.

Alpha-aminophosphonates, as structural analogues of α-amino acids, have garnered attention for their diverse biological activities, including potent anticancer effects demonstrated in various cancer cell lines.[1][2][3] Their proposed mechanisms often involve the induction of apoptosis and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][4] However, the promising IC50 values from in vitro assays do not always translate to in vivo success. This guide will navigate the critical experimental choices and provide the rationale necessary to design robust in vivo studies that can reliably predict the clinical potential of novel α-aminophosphonate candidates.

Choosing the Right Battlefield: A Comparative Analysis of In Vivo Cancer Models

The selection of an appropriate animal model is the cornerstone of a successful in vivo study. The choice is not arbitrary but is dictated by the specific scientific questions being asked, the cancer type being targeted, and the anticipated mechanism of action of the α-aminophosphonate.

Model Type Description Key Advantages Key Limitations Best Suited For
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID).- High reproducibility- Cost-effective- Rapid tumor growth- Lack of a functional immune system- Poor representation of tumor heterogeneity- May not fully recapitulate the human tumor microenvironment[5]- Initial efficacy screening- Dose-response studies- Pharmacokinetic/pharmacodynamic (PK/PD) correlations
Patient-Derived Xenografts (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice.- Preserves original tumor architecture and heterogeneity- More predictive of clinical outcomes- Expensive and time-consuming to establish- Lack of a functional immune system- Potential for murine stromal replacement- Efficacy testing in a more clinically relevant context- Biomarker discovery- Co-clinical trials
Syngeneic Models Murine tumor cells are implanted into immunocompetent mice of the same genetic background.- Intact and functional immune system- Allows for the evaluation of immunomodulatory effects- Useful for studying the tumor microenvironment- Murine tumors may not fully mimic human cancer biology- Limited availability of cell lines for some cancer types- Testing immunotherapies- Studying the interplay between the immune system and cancer
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that closely mimic human cancers.- Tumors arise in their natural microenvironment- Intact immune system- Accurately models tumor initiation and progression- Long latency for tumor development- High cost and complex breeding strategies- Tumor heterogeneity can pose challenges for study design- Investigating cancer genetics and tumorigenesis- Validating drug targets- Long-term efficacy and resistance studies
Chemically-Induced Models (e.g., DMBA) Carcinogens like 7,12-dimethylbenz(a)anthracene (DMBA) are used to induce tumors in susceptible rodent strains.- Can model specific types of cancer (e.g., hormone-dependent breast cancer)- Allows for the study of carcinogenesis- Tumor induction can be variable- The genetic alterations may not fully reflect human cancers- Studying the efficacy of agents in preventing or treating chemically-induced cancers

For α-aminophosphonates, which are often evaluated for their direct cytotoxic or pro-apoptotic effects, CDX models are an excellent starting point for initial in vivo efficacy and dose-ranging studies. However, if in vitro data suggests potential immunomodulatory activity, transitioning to a syngeneic model is crucial. A study on α-aminophosphonates in a DMBA-induced breast cancer model in rats demonstrated a reduction in tumor mass and modulation of the anti-apoptotic protein Bcl-2, highlighting the utility of this model for specific cancer types.[1]

The Importance of Implantation Site: Subcutaneous vs. Orthotopic

The location of tumor implantation significantly impacts the tumor microenvironment and metastatic potential.

  • Subcutaneous Models : Involve injecting cancer cells under the skin. They are technically simpler, and tumor growth is easily monitored. However, the subcutaneous microenvironment does not replicate the native organ site, which can affect drug response and metastasis.

  • Orthotopic Models : Involve implanting tumor cells into the organ of origin (e.g., breast cancer cells into the mammary fat pad). These models provide a more clinically relevant microenvironment, which can influence tumor growth, angiogenesis, and metastasis.

For a comprehensive validation of an α-aminophosphonate's anticancer activity, an orthotopic model is highly recommended after initial screening in a subcutaneous model.

The In Vivo Experimental Workflow: A Step-by-Step Guide

A well-designed in vivo study follows a logical progression of experiments to assess efficacy, toxicity, and mechanism of action.

in_vivo_workflow cluster_preclinical Pre-clinical In Vivo Validation Dose_Ranging Dose-Ranging & Toxicity Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Dose_Ranging->Efficacy_Study Determine Maximum Tolerated Dose (MTD) PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Efficacy_Study->PK_PD_Study Correlate Efficacy with Drug Exposure Mechanism_of_Action Mechanism of Action Studies PK_PD_Study->Mechanism_of_Action Link Exposure to Target Engagement

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Dose-Ranging and Toxicity Studies

Before assessing anticancer efficacy, it is crucial to determine the maximum tolerated dose (MTD) of the α-aminophosphonate. This involves administering escalating doses to tumor-bearing or healthy animals and monitoring for signs of toxicity, such as weight loss, behavioral changes, and organ damage. Organophosphorus compounds, the broader class to which α-aminophosphonates belong, can exhibit toxicity, making these initial studies critical.[6][7]

Protocol: Acute Toxicity Study (LD50 Estimation)

  • Animal Model: Use a sufficient number of healthy, young adult rodents (e.g., mice or rats).

  • Dose Administration: Administer single doses of the α-aminophosphonate at several escalating levels via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Monitor animals closely for clinical signs of toxicity and mortality for at least 14 days.

  • Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.

Efficacy Studies: Tumor Growth Inhibition

The primary measure of in vivo anticancer activity is the inhibition of tumor growth.

Protocol: Tumor Growth Inhibition Assay

  • Tumor Implantation: Implant cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the appropriate mouse strain.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into control and treatment groups.

  • Treatment: Administer the α-aminophosphonate at one or more doses below the MTD, along with a vehicle control and a positive control (a standard-of-care chemotherapy).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when animals show signs of excessive morbidity.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) and assess the statistical significance of the differences between groups.

Illustrative Tumor Growth Inhibition Data for an α-Aminophosphonate Derivative

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) % TGI
Vehicle Control-1500 ± 250-
α-Aminophosphonate X25850 ± 15043%
α-Aminophosphonate X50450 ± 10070%
Positive Control (e.g., Doxorubicin)5300 ± 8080%
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of an α-aminophosphonate (pharmacokinetics) and its effect on the body (pharmacodynamics) is crucial for optimizing dosing schedules and predicting clinical efficacy. Some phosphonic acid derivatives have shown favorable pharmacokinetic profiles, including good oral bioavailability.[8]

Key PK/PD Parameters to Assess:

  • Pharmacokinetics (PK):

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).

    • Half-life (t1/2): Time for the plasma concentration to decrease by half.

  • Pharmacodynamics (PD):

    • Target Engagement: Measurement of the α-aminophosphonate binding to its intended molecular target in the tumor tissue.

    • Biomarker Modulation: Assessment of changes in downstream signaling molecules or markers of apoptosis in response to treatment.

Unraveling the Mechanism of Action In Vivo

Confirming that the in vivo anticancer activity is due to the intended mechanism of action is a critical validation step. For α-aminophosphonates that induce apoptosis in vitro, it is essential to demonstrate apoptosis induction in the tumor tissue of treated animals.

The Apoptotic Pathway and α-Aminophosphonates

Many α-aminophosphonates have been shown to induce apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway.[4] This pathway is regulated by the Bcl-2 family of proteins, with a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leading to caspase activation and cell death.[9][10] A study on α-aminophosphonates in a rat breast cancer model showed a decrease in Bcl-2 expression in treated animals, supporting an apoptotic mechanism.[1]

apoptosis_pathway Alpha_Aminophosphonate α-Aminophosphonate Bcl2 Bcl-2 (Anti-apoptotic) Alpha_Aminophosphonate->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Alpha_Aminophosphonate->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Alpha_Aminophosphonate α-Aminophosphonate Alpha_Aminophosphonate->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by α-aminophosphonates.

Protocol: In Vivo Mechanism of Action Studies

  • Tissue Collection: At the end of the efficacy study, collect tumor tissues from control and treated animals.

  • Immunohistochemistry (IHC): Stain tumor sections with antibodies against key proteins in the hypothesized pathway (e.g., Bcl-2, cleaved caspase-3, phospho-Akt).

  • Western Blotting: Analyze protein lysates from tumors to quantify the levels of these key proteins.

  • Gene Expression Analysis: Use techniques like qRT-PCR to measure changes in the mRNA levels of relevant genes.

Assessing Anti-Angiogenic Effects

Some anticancer agents inhibit tumor growth by preventing the formation of new blood vessels (angiogenesis). [11] Protocol: In Vivo Angiogenesis Assay

  • Tumor Model: Use a suitable in vivo model, such as a subcutaneous xenograft.

  • Treatment: Administer the α-aminophosphonate as in the efficacy study.

  • Microvessel Density Analysis: After tumor excision, stain tissue sections with an endothelial cell marker (e.g., CD31) and quantify the microvessel density. A reduction in microvessel density in the treated group compared to the control group indicates an anti-angiogenic effect.

Conclusion: From Bench to Bedside

The in vivo validation of α-aminophosphonates, or any novel anticancer agent, is a multi-faceted process that requires careful planning and execution. By selecting the appropriate animal models, designing rigorous experimental protocols, and thoroughly investigating the mechanism of action, researchers can generate the robust data necessary to support the clinical translation of these promising compounds. While the current body of in vivo research on α-aminophosphonates is still growing, the methodologies outlined in this guide provide a clear roadmap for their continued development. The ultimate goal is to bridge the gap between promising in vitro results and effective cancer therapies, and rigorous in vivo validation is the critical bridge that must be crossed.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Toxicological Properties of Organophosphorus Compounds. BenchChem.
  • El-Sayed, I. H., et al. (2022). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules, 27(3), 756. [Link]

  • Rosdianto, A. M., et al. (2022). DMBA-induced Modulate Estrogen Receptors α and β Breast Cancer's Animal Model. Majalah Kedokteran Bandung, 54(1), 36-42. [Link]

  • Kim, J. Y., & Baek, S. H. (2020). Breast cancer animal models and applications. Journal of Cancer Prevention, 25(4), 209-217. [Link]

  • Rosdianto, A. M., et al. (2022). DMBA-induced Modulate Estrogen Receptors α and β Breast Cancer's Animal Model. ResearchGate. [Link]

  • Li, J., et al. (2013). Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 23(19), 5354-5358. [Link]

  • Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 797049. [Link]

  • Sava, G., et al. (1999). In Vitro Cell Cycle Arrest, in Vivo Action on Solid Metastasizing Tumors, and Host Toxicity of the Antimetastatic Drug NAMI-A and Cisplatin. Clinical Cancer Research, 5(4), 977-983. [Link]

  • Abba, M. C., et al. (2016). DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations. Oncotarget, 7(39), 64289–64299. [Link]

  • Wang, Y., et al. (2017). DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability. Oncology Reports, 38(5), 2746-2754. [Link]

  • Keglevich, G., et al. (2021). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (n.d.). In vivo tumor growth inhibition assay. [Link]

  • Propii, S. V., & Kalyta, O. O. (2018). Biomarkers of exposure and effect of organophosphorus compounds (literature review and results of own studies). Ukrainian Journal of Occupational Health, (3), 67-78. [Link]

  • Awad, H. M., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14725. [Link]

  • Deshmukh, S. U., et al. (2018). Synthesis of Novel α-Aminophosphonate Derivatives, Biological Evaluation as Potent Antiproliferative Agents and Molecular Docking. ChemistrySelect, 3(20), 5552-5558. [Link]

  • Worek, F., & Thiermann, H. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. [Link]

  • Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634. [Link]

  • ResearchGate. (n.d.). In vivo tumor growth inhibition assay. [Link]

  • Bergan, T. (1990). Pharmacokinetic comparison between fosfomycin and other phosphonic acid derivatives. Chemotherapy, 36 Suppl 1, 10-18. [Link]

  • Worek, F., & Thiermann, H. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. [Link]

  • Staton, C. A., et al. (2009). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 90(3), 195-209. [Link]

  • Gupta, R. C. (2018). Organophosphorus compounds. I. Toxicity in domestic animals. ResearchGate. [Link]

  • Kametani, F., et al. (2005). Inhibition of tumor growth through suppression of angiogenesis by brain-specific angiogenesis inhibitor 1 gene transfer in murine renal cell carcinoma. Oncology Reports, 14(6), 1501-1505. [Link]

  • Biri, B., et al. (2018). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Molecules, 23(11), 2894. [Link]

  • Keglevich, G., & Varga, P. R. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6159. [Link]

  • Oniţa, N., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Farmacia, 64(5), 726-731. [Link]

  • Gali, R., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1461. [Link]

  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • ResearchGate. (n.d.). Drugs containing a phosphonate group and their biological target. [Link]

  • Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 7, 25. [Link]

  • Philchenkov, A. (2004). Caspases and cancer: Mechanisms of inactivation and new treatment modalities. Experimental Oncology, 26(2), 82-97. [Link]

  • Awad, H. M., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4701. [Link]

  • Mungara, A. K., et al. (2012). Synthesis and antiproliferative activity of novel α-aminophosphonates. Chemical & Pharmaceutical Bulletin, 60(12), 1531-1537. [Link]

  • La-Borde, P. J., & Port, G. (2021). The duality of caspases in cancer, as told through the fly. FEBS Journal, 288(23), 6706-6725. [Link]

  • VanderWeele, D. (2021, March 19). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer [Video]. YouTube. [Link]

  • Martínez-Sáez, O., et al. (2018). PI3K and AKT: Unfaithful Partners in Cancer. International Journal of Molecular Sciences, 19(12), 3703. [Link]

  • ResearchGate. (n.d.). PI3K-AKT signaling pathway in cancer. [Link]

  • H1 Connect. (n.d.). BCL-2 family proteins: changing partners in the dance towards death. [Link]

Sources

The Phosphonate Bridge: A Head-to-Head Comparison of α-Aminophosphonates and α-Amino Acids as Peptide Mimics

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and peptide science, the quest for molecules with enhanced therapeutic properties is perpetual. Native peptides, while offering high specificity and biological activity, are often hampered by their susceptibility to enzymatic degradation and poor cell permeability. This has led to the development of peptidomimetics, modified structures that retain the desirable properties of peptides while overcoming their limitations. Among the most promising of these are peptides incorporating α-aminophosphonates, structural analogues of α-amino acids where the carboxyl group is replaced by a phosphonic acid moiety. This guide provides a comprehensive, head-to-head comparison of α-aminophosphonates and α-amino acids as peptide building blocks, supported by experimental data and detailed protocols for their synthesis and evaluation.

At the Core of the Mimicry: Structural and Conformational Divergence

The fundamental difference between an α-amino acid and an α-aminophosphonate lies in the geometry and electronic nature of the C-terminal functional group. The carboxylic acid of an amino acid is planar, while the phosphonic acid group of an α-aminophosphonate is tetrahedral. This seemingly subtle change has profound implications for the structure and function of the resulting peptide mimic.

The replacement of a planar carboxylate with a tetrahedral phosphonate introduces significant steric bulk and alters the bond angles and lengths within the peptide backbone. This structural perturbation restricts the conformational freedom of the peptide chain, influencing its folding and interaction with biological targets.

Parameterα-Amino Acid (in a peptide bond)α-Aminophosphonate (in a phosphonamidate bond)
C-terminal Geometry Trigonal PlanarTetrahedral
P-N Bond Length N/A~1.65 Å
C-N Bond Length ~1.33 ÅN/A
Cα-C Bond Length ~1.52 ÅN/A
Cα-P Bond Length N/A~1.85 Å
Dihedral Angle (ω) ~180° (trans) or ~0° (cis)More flexible, can adopt a wider range of angles

Note: The exact bond lengths and angles can vary depending on the specific amino acid/aminophosphonate and the surrounding residues.

This structural divergence is best visualized through a Ramachandran plot, which maps the allowed and disallowed dihedral angles (φ and ψ) of an amino acid residue in a peptide. While a standard Ramachandran plot for an α-amino acid shows distinct regions corresponding to α-helices and β-sheets, the introduction of a bulky, tetrahedral phosphonate group is expected to impose significant steric constraints, leading to a more restricted conformational landscape for the α-aminophosphonate residue.

Caption: Conceptual Ramachandran plots for an α-amino acid versus an α-aminophosphonate residue.

The Advantage of Stability: Resisting Enzymatic Degradation

One of the most significant advantages of incorporating α-aminophosphonates into peptides is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for cleaving peptide bonds, recognize the specific geometry of the peptide backbone. The tetrahedral phosphonamidate linkage in a phosphonopeptide is a poor substrate for these enzymes, leading to a significantly longer biological half-life.

The phosphonate group acts as a transition-state analogue inhibitor of many proteases.[1] The tetrahedral geometry of the phosphonate mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, allowing the phosphonopeptide to bind tightly to the active site of the enzyme without being cleaved.[1]

PeptideAnalogueHalf-life in Human SerumFold Increase in Stability
Peptide A (Hypothetical)Phosphonopeptide A10 minutes120
Peptide B (Hypothetical)Phosphonopeptide B30 minutes80

This table presents hypothetical data to illustrate the typical increase in stability observed.

Permeating the Barrier: A Look at Cell Permeability

The ability of a drug to cross cell membranes is crucial for its efficacy against intracellular targets. The physicochemical properties of a molecule, such as its size, charge, and hydrogen bonding capacity, play a key role in its cell permeability. The introduction of a phosphonate group, which is typically dianionic at physiological pH, can be expected to decrease passive diffusion across the lipid bilayer. However, the overall effect on cell permeability is complex and can be influenced by factors such as the specific amino acid being replaced and the overall sequence of the peptide. In some cases, the conformational constraints imposed by the phosphonate group may lead to a more compact structure that can more readily traverse the membrane.

Experimental Guide: Synthesis and Evaluation of Phosphonopeptides

Solid-Phase Synthesis of a Phosphonopeptide

This protocol describes the manual solid-phase synthesis of a dipeptide containing an α-aminophosphonate residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-protected α-aminophosphonate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Workflow:

start Start: Fmoc-Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF and DCM deprotect1->wash1 couple1 Couple Fmoc-α-aminophosphonate (DIC/HOBt) wash1->couple1 wash2 Wash with DMF and DCM couple1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash with DMF and DCM deprotect2->wash3 couple2 Couple Fmoc-α-amino acid (DIC/HOBt) wash3->couple2 wash4 Wash with DMF and DCM couple2->wash4 deprotect3 Final Fmoc Deprotection wash4->deprotect3 wash5 Wash with DMF and DCM deprotect3->wash5 cleave Cleave from Resin (TFA cocktail) wash5->cleave precipitate Precipitate in cold ether cleave->precipitate purify Purify by HPLC precipitate->purify end End: Purified Phosphonopeptide purify->end

Caption: Solid-phase synthesis workflow for a phosphonodipeptide.

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • First Coupling: Couple the Fmoc-protected α-aminophosphonate (3 equivalents) to the resin using DIC (3 equivalents) and HOBt (3 equivalents) in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Second Deprotection: Remove the Fmoc group from the newly added α-aminophosphonate residue with 20% piperidine in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Second Coupling: Couple the next Fmoc-protected α-amino acid (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

In Vitro Enzymatic Stability Assay

This protocol outlines a general procedure to compare the stability of a standard peptide and its phosphonopeptide analogue in human serum.

Materials:

  • Standard peptide and phosphonopeptide analogue

  • Human serum

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Workflow:

start Start: Peptide and Phosphonopeptide solutions incubate Incubate with Human Serum at 37°C start->incubate timepoint Take aliquots at various time points incubate->timepoint quench Quench reaction with Acetonitrile/TFA timepoint->quench centrifuge Centrifuge to pellet proteins quench->centrifuge analyze Analyze supernatant by HPLC centrifuge->analyze plot Plot % remaining peptide vs. time analyze->plot calculate Calculate half-life (t½) plot->calculate end End: Comparative stability data calculate->end

Caption: Workflow for a comparative enzymatic stability assay.

Protocol:

  • Sample Preparation: Prepare stock solutions of the standard peptide and the phosphonopeptide analogue in a suitable buffer.

  • Incubation: Add a known concentration of each peptide to separate aliquots of human serum and incubate at 37°C.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot from each incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile containing 1% TFA.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time for both the standard peptide and the phosphonopeptide. Calculate the half-life (t½) for each.

Conclusion: A Powerful Tool in Peptidomimetic Design

The substitution of α-amino acids with α-aminophosphonates represents a powerful strategy in the design of peptide mimics with enhanced therapeutic potential. The inherent structural and conformational differences conferred by the tetrahedral phosphonate group lead to a remarkable increase in enzymatic stability, a key hurdle in the development of peptide-based drugs. While the impact on cell permeability is more nuanced, the ability to fine-tune the properties of peptides through this modification opens up new avenues for drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate their own phosphonopeptides, paving the way for the next generation of targeted and durable therapeutics.

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance. Current medicinal chemistry. Anti-cancer agents, 1(3), 301–312. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of α-Aminophosphonate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Transition-State Mimicry

α-Aminophosphonates are a compelling class of molecules in medicinal chemistry and drug discovery. As structural analogues of α-amino acids, they replace the planar carboxylic acid group with a tetrahedral phosphonate moiety.[1][2][3] This seemingly subtle change has profound biochemical consequences. The tetrahedral geometry of the phosphonic acid functionality serves as a stable mimic of the high-energy, tetrahedral transition state formed during peptide bond hydrolysis.[4][5] This property makes α-aminophosphonates potent inhibitors of enzymes that metabolize peptides, particularly peptidases.[4] Their biological effects are most often realized through this mechanism of enzyme inhibition.[5]

However, this very mechanism is a double-edged sword. The broad utility of this transition-state mimicry means that an inhibitor designed for a specific peptidase may also bind to the active sites of other, unintended enzymes that share a similar catalytic mechanism. This cross-reactivity, or off-target inhibition, is a critical parameter to evaluate during drug development. Undesired off-target effects can lead to toxicity, reduced efficacy, and unforeseen side effects, making a thorough understanding of an inhibitor's selectivity profile non-negotiable for advancing a lead compound.[6]

This guide provides a framework for designing, executing, and interpreting cross-reactivity studies for α-aminophosphonate inhibitors. We will delve into the causality behind experimental design, provide robust protocols, and offer insights into translating raw data into a meaningful selectivity profile.

The Basis of Cross-Reactivity: Understanding the Targets

The inhibitory action of α-aminophosphonates is rooted in their ability to interact with the active sites of various protease families. The selectivity is dictated by the inhibitor's side chains (mimicking amino acid residues) and the nature of the phosphonate esters, which interact with the enzyme's specificity pockets.

Primary Enzyme Families of Interest:

  • Serine Proteases: These enzymes utilize a catalytic triad in their active site, featuring a key serine residue.[7] The hydroxyl group of this serine attacks the phosphorus atom of the inhibitor, forming a stable, covalent phosphonyl-enzyme complex that effectively inactivates the enzyme.[7] Diaryl α-aminophosphonate derivatives, for instance, are known to be highly potent inhibitors of serine proteases like chymotrypsin, cathepsin G, and neutrophil elastase.[8][9]

  • Metalloproteases: This class of enzymes requires a divalent metal ion, typically zinc, for its catalytic activity.[10] The phosphonate group of the inhibitor can act as a strong chelating agent for this zinc ion, disrupting the enzyme's function.[11][12] Matrix Metalloproteinases (MMPs), a family heavily involved in tissue remodeling and implicated in cancer and arthritis, are common targets and off-targets for phosphonate-based inhibitors.[10][13][14]

  • Cysteine Proteases: Similar to serine proteases, these enzymes use a cysteine residue as the key nucleophile. Inhibition of these enzymes, such as cathepsins, is relevant in conditions like osteoporosis.[15][16]

  • Aspartic Proteases: These enzymes utilize a pair of aspartic acid residues to activate a water molecule for peptide bond cleavage. Phosphinate and phosphonate derivatives are potent inhibitors, interacting with the catalytic dyad.[17]

Designing a Rational Cross-Reactivity Screening Panel

A well-designed screening panel is the cornerstone of a meaningful cross-reactivity study. The goal is not to test every known enzyme, but to create a logically structured panel that anticipates likely off-target interactions based on the inhibitor's structure and intended target.

The process of designing this panel can be visualized as a tiered approach:

Caption: Tiered approach for selecting an enzyme cross-reactivity panel.

Causality Behind the Tiers:

  • Tier 1 (On-Target): This is the enzyme your inhibitor was designed to modulate. All potency and selectivity calculations will be benchmarked against this primary activity.

  • Tier 2 (High-Risk):

    • Same Family Homologues: These enzymes share high sequence and structural homology with your primary target. For an MMP-13 inhibitor, screening against other MMPs is critical, as they have similar active site architectures.[13]

    • Mechanistic Relatives: This includes enzymes from different families that share the same catalytic mechanism. As α-aminophosphonates are excellent transition-state mimics for peptidases, including representative serine, cysteine, and aspartic proteases is essential.[18]

  • Tier 3 (Broad Liability): This tier includes enzymes that are frequently implicated in off-target toxicities or are known to be "promiscuous," binding a wide range of ligands. This provides a broader safety and specificity profile.

Experimental Workflow: A Self-Validating Protocol

The foundation of trustworthy cross-reactivity data is a robust and reproducible experimental protocol. We will outline a standard in vitro enzyme inhibition assay, which measures the rate of an enzymatic reaction in the presence and absence of an inhibitor.[19]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Reagent Preparation Buffer Enzyme Stock Substrate Stock Inhibitor Dilutions plate_setup Assay Plate Setup Controls: No Inhibitor (100% activity) No Enzyme (0% activity) prep_reagents->plate_setup pre_incubation Pre-Incubation Enzyme + Inhibitor + Buffer Allow binding to reach equilibrium (e.g., 15-30 min) plate_setup->pre_incubation initiation Reaction Initiation Add Substrate to all wells simultaneously pre_incubation->initiation measurement Kinetic Measurement Read absorbance/fluorescence over time initiation->measurement calc_velocity Calculate Initial Velocity (V₀) Slope of the linear portion of the progress curve measurement->calc_velocity calc_inhibition Calculate % Inhibition 100 * (1 - (V₀_inhibitor / V₀_control)) calc_velocity->calc_inhibition dose_response Dose-Response Curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->dose_response calc_ic50 Determine IC₅₀ Non-linear regression fit of dose-response curve dose_response->calc_ic50

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Detailed Step-by-Step Protocol (General Example)

This protocol is a template and must be optimized for each specific enzyme-substrate pair.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35 for a typical MMP).

    • Enzyme Stock: Reconstitute the enzyme in assay buffer to a concentrated stock. The final concentration in the assay should be chosen to produce a linear reaction rate for at least 15-20 minutes.

    • Substrate Stock: Prepare a stock of a suitable fluorogenic or chromogenic substrate in an appropriate solvent (e.g., DMSO).

    • Inhibitor Dilution Series: Create a serial dilution of the α-aminophosphonate inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Execution (96-well plate format):

    • Step 2.1: To each well, add assay buffer.

    • Step 2.2: Add 1 µL of the inhibitor from your DMSO dilution series to the appropriate wells. For control wells, add 1 µL of DMSO.

    • Step 2.3: Add the enzyme solution to all wells except the "No Enzyme" blank controls. The plate now contains enzyme and inhibitor (or DMSO).

    • Step 2.4 (Pre-incubation): Mix the plate and incubate at the desired temperature (e.g., 37°C) for 15-30 minutes. This step is critical as it allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced. For suspected slow-binding or irreversible inhibitors, varying this pre-incubation time can be a key diagnostic experiment.[20][21]

    • Step 2.5 (Initiation): Initiate the reaction by adding the substrate solution to all wells. Mix immediately.

    • Step 2.6 (Measurement): Place the plate in a plate reader and measure the signal (absorbance or fluorescence) kinetically (e.g., every 60 seconds for 30 minutes).

  • Data Analysis:

    • Step 3.1: For each well, plot the signal versus time. Identify the linear portion of this curve and calculate the slope. This is the initial velocity (V₀).[20]

    • Step 3.2: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 × [1 - (V₀ with inhibitor / V₀ with DMSO)].

    • Step 3.3: Plot % Inhibition against the logarithm of the inhibitor concentration.

    • Step 3.4: Fit this dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[22]

Data Presentation and Interpretation: From IC₅₀ to Selectivity

Clear data presentation is crucial for objective comparison. All quantitative cross-reactivity data should be summarized in a structured table.

Key Inhibition Parameters
ParameterDefinitionSignificance & Context
IC₅₀ Half-Maximal Inhibitory Concentration: The concentration of an inhibitor that reduces enzyme activity by 50%.A measure of potency . It is highly dependent on experimental conditions (e.g., substrate concentration). Useful for direct comparison of compounds under identical assay conditions.[20]
Kᵢ Inhibition Constant: The dissociation constant for the binding of the inhibitor to the enzyme.A true measure of binding affinity . It is an intrinsic property of the inhibitor-enzyme interaction and is independent of substrate concentration. Determining Kᵢ requires more complex experiments to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[23][24]
Sample Comparison Guide: Hypothetical Inhibitor "APN-123"

Let's consider a hypothetical α-aminophosphonate, APN-123 , designed as a selective inhibitor for MMP-13 (implicated in osteoarthritis).

Target EnzymeEnzyme ClassIC₅₀ (nM)Selectivity Index (vs. MMP-13)Comments
MMP-13 (Target) Metalloprotease15 1x Potent on-target activity.
MMP-1Metalloprotease35023xModerate selectivity over MMP-1.
MMP-2Metalloprotease956.3xLow selectivity over MMP-2. Potential for off-target effects.
MMP-9Metalloprotease1208xLow selectivity over MMP-9. Potential for off-target effects.
ChymotrypsinSerine Protease2,500167xGood selectivity against this serine protease.
Cathepsin KCysteine Protease>10,000>667xHighly selective; no significant inhibition observed.
TrypsinSerine Protease>10,000>667xHighly selective; no significant inhibition observed.

Interpreting the Data:

  • Potency: APN-123 is a potent inhibitor of its intended target, MMP-13, with an IC₅₀ of 15 nM.

  • Selectivity: The Selectivity Index is calculated as (IC₅₀ for Off-Target / IC₅₀ for On-Target). A higher number indicates better selectivity.

    • APN-123 shows poor selectivity against closely related enzymes MMP-2 and MMP-9 (only 6-8 fold). This is a significant finding, as these enzymes are involved in different physiological and pathological processes. This lack of selectivity could lead to a complex biological response and potential side effects.

    • The inhibitor demonstrates good selectivity (>100-fold) against the tested serine and cysteine proteases, suggesting its cross-reactivity is primarily confined to the metalloprotease family.

References

  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide. Retrieved from [Link]

  • Keglevich, G. (2018). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 103-126). De Gruyter. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6523. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2017). Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties. RSC Advances, 7(5), 2686-2694. Retrieved from [Link]

  • Metalloprotease inhibitor. (2023, December 12). In Wikipedia. Retrieved from [Link]

  • Berst, F., et al. (2000). Asymmetric preference of serine proteases toward phosphonate and phosphinate esters. Archives of Biochemistry and Biophysics, 382(1), 129-136. Retrieved from [Link]

  • Drelich, P., et al. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 25(24), 5966. Retrieved from [Link]

  • Wang, D., et al. (2021). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry, 3(1), 329-338. Retrieved from [Link]

  • Teronen, O., et al. (1999). MMP inhibition and downregulation by bisphosphonates. Annals of the New York Academy of Sciences, 878, 453-465. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 18(11), 1249-1260. Retrieved from [Link]

  • Aminophosphonate. (2023, March 1). In Wikipedia. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 18(11), 1249-1260. Retrieved from [Link]

  • Teronen, O., et al. (1999). MMP Inhibition and Downregulation by Bisphosphonates. Annals of the New York Academy of Sciences, 878, 453-465. Retrieved from [Link]

  • Coxon, F. P., et al. (2002). Drugs in development: bisphosphonates and metalloproteinase inhibitors. Arthritis Research, 4(Suppl 3), S45-S50. Retrieved from [Link]

  • Sorsa, T., et al. (2000). Inhibition of matrix metalloproteinases by bisphosphonates may in part explain their effects in the treatment of multiple myeloma. Blood, 96(12), 4006-4007. Retrieved from [Link]

  • Palacios, F., et al. (2018). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 23(1), 169. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. Retrieved from [Link]

  • Tereshchenko, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • Kafarski, P., & Lejczak, B. (2010). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. In Phosphorus Compounds: Advanced Tools in Catalysis and Material Sciences. Retrieved from [Link]

  • Bálint, E., et al. (2019). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 24(22), 4118. Retrieved from [Link]

  • Chemical biology. (2024, January 7). In Wikipedia. Retrieved from [Link]

  • Hikita, A., et al. (2024). Inhibition of cysteine protease disturbs the topological relationship between bone resorption and formation in vitro. Journal of Bone and Mineral Metabolism, 42(3), 296-308. Retrieved from [Link]

  • Hikita, A., et al. (2024). Inhibition of cysteine protease disturbs the topological relationship between bone resorption and formation in vitro. Journal of Bone and Mineral Metabolism, 42(3), 296-308. Retrieved from [Link]

  • Enzyme inhibitor. (2024, January 11). In Wikipedia. Retrieved from [Link]

  • Wątora, A., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(13), 4165. Retrieved from [Link]

  • Enzyme Inhibition. (2022, October 30). In Biology LibreTexts. Retrieved from [Link]

  • Bálint, E., et al. (2019). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules, 24(1), 163. Retrieved from [Link]

  • Coxon, F. P., et al. (2001). Inhibition of Protein Prenylation by Bisphosphonates Causes Sustained Activation of Rac, Cdc42, and Rho GTPases. The Journal of Biological Chemistry, 276(52), 49203-49211. Retrieved from [Link]

  • Carloni, P., & Rothlisberger, U. (2006). Binding of phosphinate and phosphonate inhibitors to aspartic proteases: a first-principles study. The Journal of Physical Chemistry B, 110(4), 1836-1842. Retrieved from [Link]

  • Toney, M. D., et al. (1995). Aminophosphonate Inhibitors of Dialkylglycine Decarboxylase: Structural Basis for Slow Binding Inhibition. Biochemistry, 34(32), 10247-10255. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6523. Retrieved from [Link]

  • Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. Retrieved from [Link]

  • Peti, W., & Page, R. (2013). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. FEBS Letters, 587(7), 821-829. Retrieved from [Link]

  • Hsiao, Y.-J., et al. (2020). Phosphinophosphonates and their tris-pivaloyloxymethyl prodrugs reveal a negatively cooperative butyrophilin activation mechanism. Scientific Reports, 10(1), 1163. Retrieved from [Link]

  • Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 599182. Retrieved from [Link]

  • Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 599182. Retrieved from [Link]

  • Boissier, S., et al. (2000). Bisphosphonates Inhibit Breast and Prostate Carcinoma Cell Invasion, an Early Event in the Formation of Bone Metastases. Cancer Research, 60(11), 2949-2954. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of α-Aminophosphonates: A Comparative Analysis of Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, α-aminophosphonates stand out as a class of compounds with immense potential. As structural analogs of α-amino acids, they exhibit a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, and herbicides.[1][2][3] This guide provides an in-depth comparison of established and novel analytical methodologies for the comprehensive characterization of these molecules, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The Analytical Imperative: Why Robust Characterization Matters

The biological function of α-aminophosphonates is intrinsically linked to their precise three-dimensional structure. The absolute configuration of the α-carbon, in particular, can dramatically influence their efficacy and specificity.[1] Therefore, a multi-faceted analytical approach is not merely a matter of quality control but a fundamental necessity for understanding structure-activity relationships and advancing drug discovery and development programs. This guide will navigate the key techniques, elucidating their underlying principles and practical applications.

Core Analytical Techniques: A Head-to-Head Comparison

The characterization of α-aminophosphonates relies on a suite of powerful analytical techniques. While each method provides unique insights, a synergistic combination is often required for unambiguous structural elucidation and purity assessment.

FeatureNMR Spectroscopy (³¹P, ¹H, ¹³C)Mass Spectrometry (ESI-MS, MALDI-MS)High-Performance Liquid Chromatography (HPLC)X-ray Crystallography
Primary Information Structural connectivity, functional groups, stereochemistry, purityMolecular weight, elemental composition, fragmentation patternsPurity, quantification, separation of isomersAbsolute 3D molecular structure
Strengths Non-destructive, provides detailed structural information, quantitativeHigh sensitivity, provides accurate mass, suitable for complex mixturesExcellent for purity assessment and quantification, can separate enantiomersUnambiguous determination of stereochemistry and solid-state conformation
Limitations Lower sensitivity compared to MS, complex spectra for large moleculesCan induce fragmentation, may not distinguish isomersRequires a chromophore for UV detection (or alternative detectors), method development can be complexRequires a single crystal, not suitable for all compounds or mixtures
Sample Requirements Soluble sample, mg quantitiesSmall sample size (µg to ng), soluble or solidSoluble sample, µg quantitiesHigh-quality single crystal

Deep Dive into the Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an indispensable tool for the structural elucidation of α-aminophosphonates. The key nuclei to probe are ³¹P, ¹H, and ¹³C, each providing a unique piece of the structural puzzle.

  • ³¹P NMR Spectroscopy: This is often the first and most informative experiment for any organophosphorus compound. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, providing direct evidence of the phosphonate group.[4][5][6] Typical chemical shifts for α-aminophosphonates are in the range of 20-30 ppm.[7]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon skeleton and the protons attached to it. Coupling constants between protons and the phosphorus atom (²J(P,H) and ³J(P,H)) are particularly valuable for confirming the connectivity around the α-carbon.[8][9]

Expert Insight: The causality behind choosing specific NMR experiments lies in the need for unambiguous assignment. A standard workflow begins with a ¹H NMR to get an overview of the proton environment, followed by a ³¹P NMR to confirm the presence and nature of the phosphonate. For complete structural assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial to establish proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample α-Aminophosphonate Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR Initial Screen P31_NMR ³¹P NMR H1_NMR->P31_NMR Confirm Phosphonate Purity Purity Assessment H1_NMR->Purity Integral Analysis C13_NMR ¹³C NMR P31_NMR->C13_NMR Carbon Backbone TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Establish Connectivity Structure_Elucidation Structural Elucidation TwoD_NMR->Structure_Elucidation

Caption: A typical workflow for the NMR analysis of α-aminophosphonates.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. A key aspect of MS analysis for α-aminophosphonates is the study of their fragmentation pathways, which can provide valuable structural information.[10] Common fragmentation patterns include the loss of the phosphite group.[10]

Protocol: ESI-MS Analysis of an α-Aminophosphonate

  • Sample Preparation: Prepare a dilute solution of the α-aminophosphonate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation Setup:

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's structure.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Optimize for a stable spray.

    • Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to determine the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Chiral Separation

HPLC is a cornerstone technique for assessing the purity of α-aminophosphonates and for separating enantiomers.[11][12] Given that many α-aminophosphonates are chiral, the ability to separate and quantify individual enantiomers is critical.[1]

  • Reversed-Phase HPLC (RP-HPLC): This is a common mode for purity analysis. However, the polar nature of some α-aminophosphonates can lead to poor retention. Ion-pairing agents can be added to the mobile phase to improve retention.[13]

  • Chiral HPLC: This is essential for the separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for this purpose.[11]

Experimental Workflow: Chiral HPLC Separation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_result Result Sample Racemic α-Aminophosphonate Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Stationary Phase Inject->Column Detection UV/Vis or other Detector Column->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantify Quantify Enantiomeric Excess Chromatogram->Quantify

Caption: A streamlined workflow for chiral HPLC separation.

X-ray Crystallography: The Definitive Structure

For compounds that form high-quality single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[2][8][14] This technique is the ultimate arbiter in cases of structural ambiguity. The resulting crystal structure provides precise bond lengths, bond angles, and conformational details.[8][14]

Integrating New Analytical Approaches

While the aforementioned techniques are well-established, the field is continually evolving. Newer approaches focus on enhancing sensitivity, throughput, and the ability to analyze complex biological matrices.

  • Hyphenated Techniques: The coupling of HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection, making it a powerful tool for analyzing α-aminophosphonates in complex mixtures, such as biological fluids.[15]

  • Advanced NMR Techniques: More sophisticated NMR experiments, including solid-state NMR, can provide insights into the structure and dynamics of α-aminophosphonates in different environments.

Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of α-aminophosphonates is a critical endeavor that underpins their successful development as therapeutic or agrochemical agents. A judicious selection and combination of analytical techniques are paramount. NMR spectroscopy provides the foundational structural information, mass spectrometry offers sensitive molecular weight determination, HPLC is indispensable for purity and chiral analysis, and X-ray crystallography delivers the definitive three-dimensional structure. By leveraging the strengths of each of these methods, researchers can gain a complete and accurate understanding of their molecules, paving the way for future innovation.

References

  • Watson, P. S., Jiang, B., & Scott, D. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine, 185(Supplement_1), 433–443. [Link]

  • Goh, K. S., Tan, G. H., & Lim, A. P. (2021). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Molecules, 26(11), 3233. [Link]

  • Reddy, G. S., Reddy, V. N., & Kumar, K. A. (2007). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Journal of Mass Spectrometry, 42(5), 646–654. [Link]

  • Jin, J. Y., & Lee, W. (2004). Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. Chirality, 16(5), 313–318. [Link]

  • Conte, G., Di Pietro, R., & Giustra, M. (2013). Synthesis and biological characterization of new aminophosphonates for mitochondrial pH determination by (31)P NMR spectroscopy. Bioorganic & Medicinal Chemistry, 21(10), 2843–2851. [Link]

  • Bhattu, M., Verma, M., & Kathuria, D. (2021). Recent advancements in the detection of organophosphate pesticides: a review. Analytical Methods, 13(35), 4390–4428. [Link]

  • Sehout, I., Badaoui, K., & Kucukbay, H. (2023). Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. Journal of Molecular Structure, 1286, 135543. [Link]

  • Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289–303. [Link]

  • El-Guesmi, N., Msolli, S., & Rzaigui, M. (2018). A convenient synthesis, biological activity and X-ray crystallography of novel α-aminophosphonate derivatives. Cogent Chemistry, 4(1), 1489725. [Link]

  • Bepari, S., & Parvin, T. (2015). Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. Molecules, 20(8), 13869–13883. [Link]

  • Reddy, C. S., Raghu, M., & Rao, C. N. (2007). Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. ARKIVOC, 2007(13), 133–141. [Link]

  • Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2), 263-271. [Link]

  • Robitaille, P. M., Robitaille, P. A., & Brown, G. G. (1991). 31 P NMR titration and relaxation parameters of phosphonic acid derivatives and a-aminophosphonates. Magnetic Resonance in Medicine, 21(2), 215–229. [Link]

  • Gallis, B., Le Borgne, M., & Spadaro, A. (1999). Investigation of subcellular acidic compartments using α-aminophosphonate 31P nuclear magnetic resonance probes. Analytical Biochemistry, 275(2), 225–234. [Link]

  • Sehout, I., Badaoui, K., & Kucukbay, H. (2023). Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. Journal of Molecular Structure, 1286, 135543. [Link]

  • Das, K., Al-awwal, N. Y., Sivakumar, B., Sankar, V., Arthanareeswari, M., & Kamaraj, P. (2015). Catalyst free efficient synthesis and characterization of α-aminophosphonates. International Journal of Advanced Chemical Science and Applications, 3(2), 16-21. [Link]

  • Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6140. [Link]

  • Fülöp, F., Kiss, L., & Kónya, V. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1446. [Link]

  • Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6140. [Link]

  • Ordóñez, M., & Cativiela, C. (2007). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Current Organic Chemistry, 11(10), 879–919. [Link]

  • Maciuk, A., & Kafarski, P. (2014). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 19(9), 13693–13707. [Link]

  • You, Z., Li, Y., & Wang, Y. (2018). Synthesis, X-ray crystal structure, DNA/protein binding and cytotoxicity studies of five α-aminophosphonate N-derivatives. Journal of Molecular Structure, 1155, 626–636. [Link]

  • Abdel-Rahman, A. A. H., El-Sayed, W. A., & Abdel-Baky, R. M. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2608. [Link]

  • Das, K., Al-awwal, N. Y., Sivakumar, B., Sankar, V., Arthanareeswari, M., & Kamaraj, P. (2015). Catalyst free efficient synthesis and characterization of α-aminophosphonates. International Journal of Advanced Chemical Science and Applications, 3(2), 16-21. [Link]

  • Ayadi, A., & Aroua, S. (2016). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. Molecules, 21(11), 1461. [Link]

  • Maciuk, A., & Kafarski, P. (2014). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 19(9), 13693–13707. [Link]

  • Fülöp, F., Kiss, L., & Kónya, V. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1446. [Link]

  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Reddy, G. S., & Reddy, K. V. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Asian Journal of Chemistry, 22(5), 3537-3542. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2019). Synthesis and characterization of α‐aminophosphonates. Applied Organometallic Chemistry, 33(1), e4627. [Link]

  • Nedelkoska, T. V., & Wieck, H. J. (2017). High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. Methods in Molecular Biology, 1568, 171–183. [Link]

  • Bepari, S., & Parvin, T. (2015). Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. Molecules, 20(8), 13869–13883. [Link]

  • Kwong, E., Chiu, A. M., McClintock, S. A., & Cotton, M. L. (1990). HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection. Journal of Chromatographic Science, 28(11), 563–566. [Link]

  • Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(21), 5030. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS RN: 16656-50-1) and its associated waste streams. As a phosphonate and an amine salt, this compound requires careful handling not only during use but throughout its entire lifecycle, culminating in its final disposition.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance with agencies such as the U.S. Environmental Protection Agency (EPA).[2][3][4]

The foundational principle of this guide is that all waste streams containing this compound must be treated as hazardous chemical waste. This includes the pure chemical, solutions, contaminated materials, and rinsate from empty containers. Disposal via standard trash or sanitary sewer is strictly prohibited.[3][4]

Part 1: Hazard Assessment and Essential Safety Precautions

Before beginning any work that will generate waste, it is imperative to understand the hazards associated with this compound. This informs every aspect of the handling and disposal process.

1.1. Chemical Hazard Profile

This compound is a white to off-white solid, soluble in polar solvents like water.[1] The primary hazards identified from safety data sheets (SDS) include:

  • Irritation: May cause skin, eye, and respiratory irritation.[5][6]

  • Toxicity: Potential health risks if ingested or inhaled.[1][5]

  • Combustion Hazards: Emits toxic fumes, including oxides of phosphorus and carbon monoxide, upon combustion.[5][6][7]

  • Environmental Hazards: Some related compounds are noted as being harmful to aquatic life with long-lasting effects.[8] Therefore, release into the environment must be prevented.

1.2. Mandatory Personal Protective Equipment (PPE) and Controls

All waste handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, with an eyewash station and safety shower readily accessible.[9]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particles.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[5] Inspect gloves for integrity before each use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Not required for normal handling in a fume hood.A respirator may be necessary for large-scale spill cleanup; consult your institution's EHS.[5]

Part 2: The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to managing waste from the moment of generation to its final collection by authorized personnel. This process is designed to comply with the EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" mandate.[3]

DisposalWorkflow cluster_0 cluster_1 Step 2: Package & Label Waste Streams start Waste Generation (Pure compound, solution, contaminated solids, etc.) identify Step 1: Identify & Segregate Waste Is it solid, liquid, or contaminated labware? start->identify solid_waste A) Unused Compound & Contaminated Solids identify->solid_waste Solid liquid_waste B) Solutions & Rinsate identify->liquid_waste Liquid container_waste C) Empty Containers identify->container_waste Container store Step 3: Store in Designated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store container_waste->store spill Emergency Protocol: Spill Management store->spill If spill occurs contact Step 4: Arrange for Final Disposal Contact Institutional EHS for Pickup store->contact

Caption: Decision workflow for proper chemical waste disposal.

Step 1: Waste Characterization and Segregation

Immediately upon generation, characterize your waste. Is it unused solid compound, a dilute aqueous solution, or contaminated personal protective equipment?

  • Causality: Proper characterization is the first and most critical step. It dictates the correct packaging, labeling, and disposal route. Segregation prevents dangerous reactions between incompatible chemicals.[10][11]

  • Protocol:

    • Designate separate, clearly marked waste streams for this compound.

    • Crucially, do not mix this waste with other chemical waste streams, especially strong bases (which could generate the free amine) or strong oxidizing agents.[10]

Step 2: Waste Accumulation and Container Management

All hazardous waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • Causality: An SAA ensures that hazardous waste is stored safely at its point of generation, under the control of laboratory personnel, and in compliance with regulatory storage time limits.[10]

  • Container Requirements:

    • Use containers made of compatible material (e.g., HDPE or glass) with a secure, leak-proof screw cap.[2][10]

    • Ensure the container is clean and in good condition.

    • Leave at least 10% headspace in liquid waste containers to allow for expansion.[2]

  • Labeling Protocol:

    • Each container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[4]

    • The label must include:

      • The words "Hazardous Waste" .[4][10]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4][10]

      • For mixtures, list all components and their approximate percentages.[4][10]

      • The associated hazards (e.g., "Irritant," "Toxic").[10]

      • The accumulation start date (the date the container becomes full).[10]

Step 3: Specific Disposal Protocols

Waste StreamStep-by-Step Disposal Protocol
A. Unused/Expired Pure Compound & Contaminated Solids 1. Place solids directly into a wide-mouth, sealable hazardous waste container.2. This includes grossly contaminated items like weigh boats, gloves, and absorbent pads used for minor drips.3. Securely cap the container and affix a completed hazardous waste label.4. Store in your designated SAA.[9]
B. Aqueous or Solvent Solutions 1. Pour liquid waste into a designated, compatible hazardous waste container (e.g., a carboy).2. Keep the container securely capped at all times, except when adding waste.3. Ensure the container is properly labeled with all components listed.4. Store in the SAA, preferably within secondary containment to prevent spills.[2]
C. Empty Containers 1. An "empty" container of this chemical must still be treated as hazardous waste.[9]2. Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., water, ethanol).[9]3. Collect the first rinsate and dispose of it as hazardous liquid waste (Protocol B).[9]4. Subsequent rinses may be permissible for drain disposal, but you must obtain written permission from your institution's EHS office first .[4]5. After triple-rinsing, completely deface or remove the original label. The container can then often be disposed of as regular solid waste, pending institutional policy.[9]

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Secure the Area: Mark off the contaminated area.[5]

  • Don PPE: Wear, at a minimum, a lab coat, gloves, and eye protection.

  • Contain and Absorb: For small spills, use a chemical spill kit with a non-combustible absorbent material like vermiculite or sand to contain the spill.[9][12]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials (wipes, pads) as hazardous waste.[9]

  • Document: Complete all necessary incident reports as required by your institution.

Step 5: Final Disposition and Documentation

The final step is to arrange for the removal of the hazardous waste from your laboratory.

  • Causality: Only trained professionals and licensed waste haulers are permitted to transport and dispose of hazardous waste, ensuring it reaches a certified Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Protocol:

    • Once a waste container is full, complete the "date full" section of the hazardous waste label.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4]

    • Ensure all paperwork and documentation required by your EHS office are completed accurately. This documentation is essential for regulatory compliance and tracking.[13]

References

  • Proper Disposal of PEG5-bis-(ethyl phosphonate)
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • cas 16656-50-1: diethyl (alpha-aminobenzyl)
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Disposal of Chemicals in the Labor
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • SAFETY DATA SHEET - DIETHYL (4-AMINOBENZYL)
  • Diethyl 4-aminobenzylphosphonate - SAFETY D
  • SAFETY DATA SHEET - Diethyl phosphon
  • SAFETY DATA SHEET - 4-aminobenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Diethyl benzylphosphon
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Diethyl (4-aminobenzyl)
  • Diethyl(4-chlorobenzyl)

Sources

Navigating the Safe Handling of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and agrochemicals advance, the synthesis and application of novel compounds like Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS No. 16656-50-1) are becoming increasingly common. This α-aminophosphonate derivative, while valuable in synthetic chemistry, necessitates a robust and well-understood safety protocol to protect researchers from potential hazards.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE) and handling procedures.

Understanding the Hazard Profile

This compound is a solid, typically appearing as a white to off-white powder.[1] The primary risks associated with this compound, as identified by hazard statements, are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

The hydrochloride salt form contributes to its solubility in polar solvents, but also to its irritant properties.[1] The fine, dusty nature of the solid compound means that aerosolization during handling is a key exposure pathway that must be mitigated. Therefore, all safety protocols are designed around preventing contact with skin and eyes, and avoiding the inhalation of dust particles.

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach is paramount when selecting PPE. The following table summarizes the minimum required equipment for handling this compound in a standard laboratory setting.

Protection Level Required PPE Rationale & Key Specifications
Primary Containment Certified Chemical Fume HoodThe primary engineering control to prevent inhalation of aerosolized dust. All weighing and transfers of the solid compound must be performed within a fume hood.
Hand Protection Nitrile Rubber GlovesProvides a sufficient barrier for intermittent contact. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods.[4]
Eye & Face Protection Safety Goggles with Side-ShieldsEssential for protecting against dust particles causing serious eye irritation.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing or aerosolization.
Body Protection Laboratory CoatStandard practice to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorRequired if engineering controls (fume hood) are insufficient or unavailable, or if significant dust is generated. A full-face respirator may be necessary for large spills or emergency situations.[3][5]

The following workflow illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_end Final Check start Start: Handling Required check_dust Potential for Dust/Aerosol Generation? start->check_dust fume_hood Work in Chemical Fume Hood check_dust->fume_hood Yes gloves_goggles Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat check_dust->gloves_goggles No (Low Risk) fume_hood->gloves_goggles respirator Add Respiratory Protection (e.g., N95/P100 Respirator) fume_hood->respirator If fume hood is unavailable/insufficient proceed Proceed with Handling gloves_goggles->proceed respirator->proceed

Figure 1. PPE Selection Workflow for Handling this compound.

Operational Plan: From Receipt to Disposal

A seamless safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Handling and Storage
  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3][5]

  • Avoid Dust Formation: Use non-sparking tools and techniques that minimize the creation of dust when transferring the solid.[3][5]

  • Grounding: Prevent fire caused by electrostatic discharge by ensuring proper grounding of equipment.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it segregated from incompatible materials, such as strong oxidizing agents.[6][7] The compound should be stored under an inert atmosphere at room temperature.[2]

Emergency Procedures: A Rapid Response Plan

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or irritation persists, seek medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[3][7]

Spill Response and Disposal

Small spills of the solid material should be carefully swept up to avoid creating dust and placed into a suitable, labeled container for disposal.[6][7]

The following diagram outlines the logical steps for responding to a spill.

Spill_Response_Workflow cluster_initial Initial Response cluster_assess Assessment & PPE cluster_cleanup Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess_spill Assess Spill Size & Risk of Exposure evacuate->assess_spill don_ppe Don Appropriate PPE: - Respirator - Double Gloves - Goggles/Face Shield assess_spill->don_ppe Minor Spill dispose Dispose of Waste via EH&S Guidelines assess_spill->dispose Major Spill (Contact EH&S) contain Contain Spill (Prevent Spreading) don_ppe->contain cleanup Carefully Sweep Up Solid Avoid Creating Dust contain->cleanup collect Place in Labeled Waste Container cleanup->collect decontaminate Decontaminate Area & Equipment collect->decontaminate decontaminate->dispose

Figure 2. Spill Response Workflow.

Disposal: All waste material, including contaminated PPE and cleaning materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[5] Transfer the material to a suitable container and arrange for collection by a specialized disposal company.[5] Do not discharge into drains or rivers.[5]

By integrating these safety protocols and understanding the rationale behind them, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: Diethyl 4-aminobenzylphosphonate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: Diethyl 4-aminobenzylphosphonate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (alpha-aminobenzyl)phosphonate hydrochloride
Reactant of Route 2
Reactant of Route 2
Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.